molecular formula C11H12ClNO B1381770 5-Amino-2-methylnaphthalen-1-ol hydrochloride CAS No. 1630086-23-5

5-Amino-2-methylnaphthalen-1-ol hydrochloride

Cat. No.: B1381770
CAS No.: 1630086-23-5
M. Wt: 209.67 g/mol
InChI Key: DJSYSIQKVLSMDJ-UHFFFAOYSA-N
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Description

5-Amino-2-methylnaphthalen-1-ol hydrochloride is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-2-methylnaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.ClH/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12;/h2-6,13H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSYSIQKVLSMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC=C2)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-methylnaphthalen-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 5-Amino-2-methylnaphthalen-1-ol hydrochloride, a naphthalenic derivative of interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its chemical identity, physicochemical properties, potential synthetic pathways, and its relevance within the broader context of medicinal chemistry. Due to the limited availability of specific experimental data for this exact compound, this guide will leverage established knowledge of structurally related aminonaphthols to provide scientifically grounded insights.

Chemical Identity and Physicochemical Properties

This compound is a specific isomer of aminomethylnaphthols. The hydrochloride salt form is generally employed to enhance the compound's solubility and stability for research and pharmaceutical applications.

Table 1: Chemical Identifiers

IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 1630086-23-5[1]
Molecular Formula C₁₁H₁₂ClNON/A
Molecular Weight 209.67 g/mol [2]
Free Base CAS Number 116415-34-0[3]

Table 2: Physicochemical Properties (Predicted and Inferred)

PropertyValueNotes and Supporting Evidence
Appearance Likely a crystalline powder, potentially white to off-white or tan.Based on the appearance of similar compounds like 4-Amino-2-methyl-1-naphthol hydrochloride, which is a white crystalline powder.[2]
Melting Point Expected to be high, likely with decomposition.The related 4-Amino-2-methyl-1-naphthol hydrochloride darkens at 262 °C and decomposes at 280–282 °C without melting.[2]
Solubility Expected to be soluble in water and polar organic solvents like ethanol and DMSO.The hydrochloride salt form significantly increases aqueous solubility compared to the free base. 4-Amino-2-methyl-1-naphthol hydrochloride is soluble in water.[2] The free base, 5-Amino-1-naphthol, has a predicted low water solubility.[4]
pKa Not experimentally determined.The presence of an acidic phenolic hydroxyl group and a basic amino group suggests amphoteric character. The anilinium ion (Ar-NH₃⁺) typically has a pKa around 4-5, while the phenolic proton (Ar-OH) has a pKa around 9-10.
Chemical Structure

The chemical structure of 5-Amino-2-methylnaphthalen-1-ol consists of a naphthalene ring system substituted with a hydroxyl group at the 1-position, a methyl group at the 2-position, and an amino group at the 5-position. The hydrochloride salt is formed by the protonation of the amino group.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

While a specific, published synthetic route for this compound was not identified, a plausible pathway can be devised based on established naphthalene chemistry. A common approach involves the multi-step synthesis starting from a suitable naphthalenone or naphthol precursor.

A potential synthetic approach could involve:

  • Nitration of 2-methylnaphthalen-1-ol to introduce a nitro group at the 5-position.

  • Reduction of the nitro group to an amino group.

  • Formation of the hydrochloride salt by treatment with hydrochloric acid.

The reactivity of this molecule is governed by its key functional groups: the aromatic amine, the phenolic hydroxyl group, and the electron-rich naphthalene ring. The amino group can undergo reactions such as acylation, alkylation, and diazotization. The hydroxyl group can be alkylated or acylated. The naphthalene ring is susceptible to electrophilic aromatic substitution, with the positions of substitution directed by the existing activating groups (amino and hydroxyl).

Applications in Research and Drug Development

The aminonaphthol scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[5] Derivatives of aminonaphthols have been investigated for various therapeutic applications.

  • Anticancer Agents: Many naphthalenic compounds exhibit cytotoxic properties.[5] Aminobenzylnaphthols, a class of compounds structurally related to the topic molecule, have been evaluated as potential antitumor agents.[6] Some studies suggest that their anticancer activity could be attributed to the inhibition of cyclin-dependent kinase 2 (CDK2).[6]

  • Antimicrobial Agents: Aminoalkyl naphthols are recognized for their potential in pharmaceutical chemistry, with some derivatives showing antibacterial and antiviral activities.[7]

  • Chemical Synthesis: Chiral aminonaphthol derivatives, often referred to as Betti bases, are valuable as catalysts and ligands in asymmetric synthesis.[8]

The specific substitution pattern of this compound makes it an interesting candidate for further investigation and derivatization in the development of novel therapeutic agents.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on data for structurally similar compounds such as 5-amino-1-naphthol and 5-amino-2-naphthol, the following hazards should be considered[9][10]:

  • Skin Irritation: May cause skin irritation.[11]

  • Eye Irritation: May cause serious eye irritation.[11]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[11]

Recommended Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[12]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]

  • Avoid breathing dust.[12]

  • Wash hands thoroughly after handling.[12]

  • Store in a tightly sealed container in a cool, dry place.[12]

Illustrative Experimental Protocol: N-Acetylation

To demonstrate a typical reaction involving this class of compounds, a protocol for the N-acetylation of the amino group is provided below. This is a fundamental transformation in medicinal chemistry to modulate a compound's properties.

Objective: To synthesize N-(1-hydroxy-2-methylnaphthalen-5-yl)acetamide from this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in a mixture of dichloromethane and a slight excess of pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric equivalent of acetic anhydride dropwise with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-(1-hydroxy-2-methylnaphthalen-5-yl)acetamide.

Start Dissolve Reactant in DCM/Pyridine Cool Cool to 0°C Start->Cool Add_Reagent Add Acetic Anhydride Cool->Add_Reagent React Stir at Room Temperature Add_Reagent->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Quench Quench with Water Monitor->Quench Complete Wash Wash with NaHCO3, Water, Brine Quench->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product Concentrate->Purify End Characterize Product Purify->End

Caption: Workflow for the N-acetylation of 5-Amino-2-methylnaphthalen-1-ol.

References

Sources

5-Amino-2-methylnaphthalen-1-ol hydrochloride molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Amino-2-methylnaphthalen-1-ol hydrochloride: Structure, Properties, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a naphthalenic compound of interest to researchers and professionals in drug development and chemical synthesis. This document delves into its molecular structure, physicochemical properties, a theoretical synthetic pathway, and its potential applications, drawing upon established chemical principles and data from analogous compounds.

Introduction

This compound is a specific isomer of aminomethyl-substituted naphthols. The naphthalene core is a prevalent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The strategic placement of amino, hydroxyl, and methyl groups on the naphthalene ring system can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. This guide aims to provide a detailed technical resource for researchers interested in this particular molecule.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are fundamental to understanding its behavior in both chemical and biological systems.

Molecular Structure

The molecular structure of this compound consists of a naphthalene bicyclic aromatic system. A hydroxyl (-OH) group is located at position 1, a methyl (-CH3) group at position 2, and an amino (-NH2) group at position 5. The hydrochloride salt is formed by the protonation of the amino group.

Below is a diagram illustrating the molecular structure.

Caption: Molecular structure of this compound.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C11H12ClNO[1]
Molecular Weight 209.67 g/mol [1]
CAS Number 1630086-23-5[1][2]

It is important to distinguish this compound from its well-known isomer, 4-Amino-2-methylnaphthalen-1-ol hydrochloride (Vitamin K5), which has a different CAS number (130-24-5) and a distinct substitution pattern on the naphthalene ring.[3][4]

Proposed Synthetic Pathway

Experimental Protocol: A Theoretical Approach

Step 1: Nitration of 2-methylnaphthalene. The synthesis would likely commence with the nitration of 2-methylnaphthalene. This electrophilic aromatic substitution reaction would introduce a nitro group onto the naphthalene ring. The directing effects of the methyl group would favor substitution at positions 1, 5, and 8. Careful control of reaction conditions (temperature, nitrating agent) would be crucial to optimize the yield of the desired 5-nitro-2-methylnaphthalene isomer.

Step 2: Reduction of the Nitro Group. The resulting 5-nitro-2-methylnaphthalene would then be subjected to reduction to convert the nitro group to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This step would yield 5-amino-2-methylnaphthalene.

Step 3: Hydroxylation of 5-amino-2-methylnaphthalene. The introduction of the hydroxyl group at the 1-position presents a significant challenge. One potential route could involve a Bucherer-type reaction or a related amination/hydroxylation sequence, though this may be complicated by the existing amino group. A more likely approach would be to start from a precursor that already contains an oxygen functionality at the desired position, such as a methoxy group, which can later be cleaved to reveal the hydroxyl group.

Step 4: Formation of the Hydrochloride Salt. The final step involves the treatment of the free base, 5-Amino-2-methylnaphthalen-1-ol, with hydrochloric acid. This acid-base reaction would protonate the amino group to form the corresponding hydrochloride salt, which often exhibits improved stability and aqueous solubility compared to the free base.

The following diagram illustrates the proposed synthetic workflow.

Start 2-Methylnaphthalene Step1 Nitration Start->Step1 Intermediate1 5-Nitro-2-methylnaphthalene Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 5-Amino-2-methylnaphthalene Step2->Intermediate2 Step3 Hydroxylation Intermediate2->Step3 Intermediate3 5-Amino-2-methylnaphthalen-1-ol Step3->Intermediate3 Step4 HCl Treatment Intermediate3->Step4 End This compound Step4->End

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Development and Research

While the specific biological activity and applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest several areas of potential interest for researchers.

Analogy to Vitamin K Analogs

The isomeric compound, 4-Amino-2-methyl-1-naphthol hydrochloride, is known as Vitamin K5 and has been used to treat vitamin K deficiency.[3] Although discontinued, its history highlights the potential for aminonaphthol scaffolds to possess biological activity. Given the structural similarity, this compound could be investigated for related or novel biological activities.

Scaffold for Medicinal Chemistry

The naphthalene ring system is a privileged structure in drug discovery. The presence of amino and hydroxyl groups provides reactive handles for further chemical modification, allowing for the generation of a library of derivatives. These derivatives could be screened for a variety of therapeutic targets. For instance, naphthalenic compounds have been explored as anticancer agents, with some acting as inhibitors of cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation.

Chemical Reagent

In a broader chemical context, this compound could serve as a building block in the synthesis of more complex molecules, including dyes, pigments, and other functional organic materials.[] The specific substitution pattern may impart unique properties to the resulting materials.

Conclusion

This compound is a chemical entity with a defined molecular structure and weight. While detailed experimental data and specific applications are not yet widely published, its structural relationship to biologically active compounds, such as Vitamin K5, and its potential as a scaffold in medicinal chemistry make it a molecule of interest for further investigation. The proposed synthetic pathway provides a rational approach for its preparation, enabling future studies into its chemical and biological properties. Researchers and drug development professionals are encouraged to explore the potential of this and related aminonaphthol derivatives in their respective fields.

References

  • CP Lab Safety. 5-Amino-2-methylnaphthalen-1-ol hcl, 95% Purity, C11H12ClNO, 250 mg. Available at: [Link]

  • Wikipedia. 4-Amino-2-methyl-1-naphthol. Available at: [Link]

  • Knight Chemicals Online. 130-24-5|4-Amino-2-methylnaphthalen-1-ol hydrochloride. Available at: [Link]

  • Knight Chemicals Online. 1630086-23-5|this compound. Available at: [Link]

Sources

An In-depth Technical Guide to 5-Amino-2-methylnaphthalen-1-ol Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-2-methylnaphthalen-1-ol hydrochloride is a substituted aminonaphthol derivative. Compounds within this class are recognized for their roles as versatile intermediates in the synthesis of azo dyes, pigments, and have been explored for their potential applications in pharmaceuticals and agrochemicals due to their reactive functional groups and aromatic structure. The hydrochloride salt form of this compound enhances its stability and solubility in aqueous media, which is often advantageous for various applications. This technical guide aims to provide a detailed exploration of the core chemical and physical characteristics of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Core Molecular and Physical Properties

A foundational understanding of a compound's properties is paramount for its effective application in research and development. Below is a summary of the key identifiers and anticipated physical characteristics of 5-Amino-2-methylnaphthalen-1-ol and its hydrochloride salt. It is important to note that while specific experimental data for this exact isomer is limited in publicly accessible literature, the properties of closely related isomers provide valuable reference points.

Property5-Amino-2-methylnaphthalen-1-olThis compoundReference
CAS Number 116415-34-01630086-23-5[1]
Molecular Formula C₁₁H₁₁NOC₁₁H₁₂ClNO[2]
Molecular Weight 173.21 g/mol 209.67 g/mol [2]
Appearance Likely a solid, color may varyExpected to be a crystalline solidGeneral knowledge
Melting Point Data not available; Isomer 5-Amino-1-naphthol melts at 190 °C (decomposes)Data not available; Isomer 4-Amino-2-methylnaphthalen-1-ol hydrochloride darkens at 262 °C and decomposes at 280-282 °C[3][4]
Solubility Data not availableExpected to have increased solubility in water and polar solvents compared to the free base. Isomer 4-Amino-2-methylnaphthalen-1-ol hydrochloride is soluble in water, poorly soluble in ethanol, and insoluble in diethyl ether.[3]
Stability Aminonaphthols can be sensitive to air and light, leading to oxidation and discoloration.The hydrochloride salt is generally more stable than the free base. Should be stored in a cool, dry, and dark place.General knowledge

Synthesis and Chemical Reactivity

The synthesis of this compound would typically involve the synthesis of the free base, 5-Amino-2-methylnaphthalen-1-ol, followed by its conversion to the hydrochloride salt.

Plausible Synthetic Pathway

A likely synthetic route to 5-Amino-2-methylnaphthalen-1-ol could involve a multi-step process starting from a suitable naphthalene precursor. One common approach for introducing amino and hydroxyl groups to an aromatic ring is through nitration, followed by reduction and potentially other functional group manipulations.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow Start 2-Methylnaphthalene Intermediate1 Nitration (e.g., HNO3/H2SO4) Start->Intermediate1 Intermediate2 Nitro-2-methylnaphthalene isomer mixture Intermediate1->Intermediate2 Intermediate3 Isomer Separation Intermediate2->Intermediate3 Intermediate4 5-Nitro-2-methylnaphthalene Intermediate3->Intermediate4 Intermediate5 Hydroxylation (e.g., Bucherer reaction or other methods) Intermediate4->Intermediate5 Intermediate6 5-Nitro-2-methylnaphthalen-1-ol Intermediate5->Intermediate6 Intermediate7 Reduction (e.g., Sn/HCl or catalytic hydrogenation) Intermediate6->Intermediate7 Product_FB 5-Amino-2-methylnaphthalen-1-ol Intermediate7->Product_FB Product_HCl 5-Amino-2-methylnaphthalen-1-ol hydrochloride Product_FB->Product_HCl HCl treatment

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: General Synthesis of the Hydrochloride Salt from the Free Base

Objective: To convert 5-Amino-2-methylnaphthalen-1-ol (free base) to its hydrochloride salt to enhance stability and aqueous solubility.

Materials:

  • 5-Amino-2-methylnaphthalen-1-ol

  • Anhydrous diethyl ether or isopropanol

  • Concentrated hydrochloric acid or hydrogen chloride gas in an anhydrous solvent

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying apparatus (e.g., vacuum oven)

Procedure:

  • Dissolve the synthesized 5-Amino-2-methylnaphthalen-1-ol in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath to promote crystallization.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of hydrogen chloride in an anhydrous solvent to the stirred solution.

  • The hydrochloride salt should precipitate out of the solution. Continue stirring in the ice bath for a period to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess acid.

  • Dry the resulting solid under vacuum to obtain this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the functional groups present: the aromatic amino group, the phenolic hydroxyl group, and the naphthalene ring system.

  • Amino Group: The primary aromatic amine can undergo diazotization reactions when treated with nitrous acid, forming a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of substituents onto the naphthalene ring. The amino group can also be acylated or alkylated.

  • Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a base. It can also undergo etherification and esterification reactions.

  • Naphthalene Ring: The electron-rich naphthalene ring is susceptible to electrophilic aromatic substitution. The positions of substitution will be directed by the existing amino and hydroxyl groups, which are both activating.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of a molecule like this compound.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, the methyl group protons, the amine protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the methyl carbon, and the carbons bearing the amino and hydroxyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, C-H stretches of the aromatic ring and the methyl group, and C=C stretching vibrations of the naphthalene ring. For the hydrochloride salt, a broad absorption corresponding to the ammonium (N-H⁺) stretch would also be expected.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. For the free base, the molecular ion peak (M⁺) would be observed at m/z 173.21. In the case of the hydrochloride, the spectrum might show the peak for the free base after the loss of HCl, or electrospray ionization (ESI) in positive mode would show the protonated molecule [M+H]⁺ at m/z 174.22.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for separating it from isomers and impurities. A reversed-phase column with a mobile phase consisting of a mixture of water (often with a buffer and an ion-pairing agent) and an organic solvent like acetonitrile or methanol would be a suitable starting point for method development.

A general analytical workflow for the characterization of the synthesized compound is illustrated below:

Analytical_Workflow Sample Synthesized 5-Amino-2-methylnaphthalen-1-ol HCl Purity Purity Assessment Sample->Purity Structure Structural Elucidation Sample->Structure HPLC HPLC Purity->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS

Sources

5-Amino-2-methylnaphthalen-1-ol hydrochloride spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Amino-2-methylnaphthalen-1-ol hydrochloride

Introduction

This compound (C₁₁H₁₂ClNO, Molecular Weight: 209.67 g/mol ) is a substituted naphthalenol derivative of interest in synthetic chemistry and drug discovery.[1][2] The precise elucidation of its molecular structure and the confirmation of its identity are paramount for any research or development application. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the unambiguous characterization of this molecule.

This guide offers a detailed exploration of the expected spectroscopic data for this compound. As a self-validating system, the interpretation of each spectrum is cross-referenced with the others, providing a cohesive and definitive structural assignment. We will delve into the theoretical underpinnings of each technique, present predicted data based on established principles and analogous structures, and provide standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Implications

The structure of this compound combines several key functional groups that produce distinct spectroscopic signatures:

  • Aromatic Naphthalene Core: A rigid, bicyclic aromatic system that dictates the chemical shifts of its attached protons and carbons.

  • Hydroxyl Group (-OH): A phenolic hydroxyl group that is a strong electron-donating group, influencing the aromatic system and exhibiting characteristic IR and NMR signals.

  • Ammonium Group (-NH₃⁺): The amino group is protonated in the hydrochloride salt form. This group's protons are exchangeable and have a characteristic N-H stretching vibration in the IR spectrum.

  • Methyl Group (-CH₃): An aliphatic group with a simple, yet informative, singlet signal in the ¹H NMR spectrum.

The interplay of these groups provides a unique spectroscopic fingerprint for the molecule.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is sensitive to its hybridization and electronic environment.

Predicted ¹³C NMR Data

Based on data from substituted naphthalenes, the predicted chemical shifts for the 11 unique carbons are as follows. [3][4][5]

Assignment Predicted Shift (δ, ppm) Carbon Type
C1 (-OH) ~150 - 155 Quaternary
C5 (-NH₃⁺) ~135 - 140 Quaternary
C4a, C8a ~125 - 135 Quaternary
C2 (-CH₃) ~120 - 128 Quaternary
C6, C7, C8 ~115 - 128 Tertiary (CH)
C3, C4 ~105 - 115 Tertiary (CH)

| -CH₃ | ~18 - 22 | Primary (CH₃) |

Interpretation and Causality
  • Quaternary Carbons: Carbons bearing substituents (-OH, -NH₃⁺, -CH₃) and the bridgehead carbons (C4a, C8a) are readily identifiable. The C1 carbon attached to the highly electronegative oxygen atom is the most deshielded and appears furthest downfield.

  • Aromatic CH Carbons: The remaining aromatic carbons appear in the range of 105-128 ppm. The electron-donating effects of the hydroxyl and methyl groups will shield the ortho and para carbons, shifting them upfield relative to unsubstituted naphthalene.

  • Methyl Carbon: The sp³-hybridized methyl carbon is highly shielded and appears at the upfield end of the spectrum.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize the same NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, wider spectral width of ~220 ppm.

  • Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate using the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

The hydrochloride salt structure will exhibit several characteristic bands.

Wavenumber (cm⁻¹) Vibration Intensity
~3200 - 3400O-H stretch (phenolic)Strong, Broad
~2800 - 3200N-H stretch (ammonium salt)Strong, Broad
~3030 - 3100Aromatic C-H stretchMedium
~2920 - 2980Aliphatic C-H stretch (methyl)Medium
~1550 - 1620Aromatic C=C ring stretchMedium-Strong
~1450 - 1520Aromatic C=C ring stretchMedium-Strong
~1200 - 1260C-O stretch (phenolic)Strong
~1250 - 1335C-N stretch (aromatic)Medium
Interpretation and Causality
  • O-H and N-H Region (2800-3400 cm⁻¹): This region will be dominated by very broad absorption due to hydrogen bonding from the phenolic -OH group and the -NH₃⁺ group. [6][7]The N-H stretch of the ammonium salt is a key feature confirming the salt's formation. [8]* C-H Stretching Region (2900-3100 cm⁻¹): A clear distinction can be made between the aromatic C-H stretches appearing just above 3000 cm⁻¹ and the aliphatic methyl C-H stretches appearing just below 3000 cm⁻¹. [9]* Fingerprint Region (< 1650 cm⁻¹): This complex region contains the strong C=C stretching vibrations of the naphthalene ring and the strong C-O stretch of the phenol. [9]The presence of sharp, distinct peaks in the 1450-1620 cm⁻¹ range is highly characteristic of an aromatic system.

Experimental Protocol: ATR-IR Acquisition
  • Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum (typically 16-32 scans) over the range of 4000-600 cm⁻¹.

  • Data Processing: The spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural clues through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for a polar, pre-charged molecule like a hydrochloride salt.

Expected Mass Spectrum Data

The analysis will be conducted in positive ion mode. The hydrochloride salt will dissociate in solution, and the free base (C₁₁H₁₁NO, Exact Mass: 173.08 Da) will be detected.

m/z (Da) Assignment Notes
174.09[M+H]⁺Molecular ion of the free base (C₁₁H₁₂NO⁺). This is expected to be the base peak.
159.07[M+H - CH₃]⁺Loss of the methyl radical.
146.07[M+H - CO]⁺Loss of carbon monoxide, a common fragmentation for phenols.
130.06[M+H - CO - NH₂]⁺Subsequent loss of the amino group.
Interpretation and Fragmentation

The mass spectrum will primarily confirm the molecular weight of the free base form of the compound. The most intense peak should correspond to the protonated molecule at m/z 174.09. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

The fragmentation of the naphthalene core itself is generally limited due to its stability. However, characteristic losses of functional groups can provide further structural validation. The fragmentation pathway often begins with the loss of stable neutral molecules.

Fragmentation_Pathway A [M+H]⁺ m/z = 174.09 B [M+H - CO]⁺ m/z = 146.07 A->B - CO C [M+H - CH₃]⁺ m/z = 159.07 A->C - •CH₃

Caption: Plausible ESI-MS fragmentation pathways for the parent ion.

Experimental Protocol: ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion or through an HPLC system.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Data Analysis: Identify the [M+H]⁺ peak and analyze the fragmentation pattern, comparing observed masses to theoretical values.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust and self-validating framework for its structural confirmation. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and the substitution pattern on the naphthalene ring. IR spectroscopy confirms the presence of all key functional groups—hydroxyl, ammonium, methyl, and aromatic—through their characteristic vibrational modes. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The combined application of these techniques ensures the unequivocal identification and purity assessment of the compound, a critical requirement for its application in research and development.

References

  • PubChem. (n.d.). 1-Methylnaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

  • Degano, I., et al. (2020). Investigating the Fragmentation Pathways of β-naphthol Pigments Using Liquid chromatography/electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry, 34(11), e8789. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methylnaphthalene. Wiley-VCH GmbH. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of AN (a) and OAN (b). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Dissociation of the Naphthalene Radical Cation: New iPEPICO and Tandem Mass Spectrometry Results. Retrieved from [Link]

  • Singh, P., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(7), 715-728. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of products and fragments from naphthalene formed in.... Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS spectrum of control naphthalene sample. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-1-naphthol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1-Naphthalenol. National Institute of Standards and Technology. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • NIST. (n.d.). 5-Amino-1-naphthol. National Institute of Standards and Technology. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 5-Amino-2-methylnaphthalen-1-ol hcl, 95% Purity, C11H12ClNO, 250 mg. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 5-Amino-1-naphthol. National Institute of Standards and Technology. Retrieved from [Link]

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A Technical Guide to Investigating the Potential Biological Activity of 5-Amino-2-methylnaphthalen-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with diverse pharmacological activities. The strategic functionalization of this bicyclic aromatic system allows for the fine-tuning of molecular properties, leading to potent agents in oncology, immunology, and beyond. This guide focuses on a specific, yet under-explored derivative: 5-Amino-2-methylnaphthalen-1-ol hydrochloride . While direct biological data for this compound is scarce, its structural motifs—an aminonaphthol core—suggest a strong potential for significant bioactivity. Drawing parallels from structurally related compounds, we hypothesize that this molecule may possess anticancer, anti-inflammatory, and antioxidant properties.

This document serves as a technical and strategic roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a framework for inquiry. We will delve into the rationale behind a tiered experimental approach, provide detailed, self-validating protocols, and explore the potential mechanistic underpinnings of the hypothesized activities. Our objective is to equip the scientific community with the tools and logical framework necessary to unlock the therapeutic potential of this promising chemical entity.

Chemical Profile and Rationale for Investigation

Chemical Structure: this compound

  • Core Scaffold: Naphthalen-1-ol (α-naphthol)

  • Key Functional Groups:

    • C1-Hydroxyl (-OH): Phenolic hydroxyl groups are well-known hydrogen donors and metal chelators, features strongly associated with antioxidant activity. They can also participate in hydrogen bonding with biological targets like enzymes and receptors.

    • C5-Amino (-NH₂): The amino group acts as a key pharmacophore in many drug classes. Its position on the naphthalene ring influences electron density and can be critical for receptor binding and modulating activity. Derivatives of aminonaphthalenes have demonstrated potent anti-inflammatory effects.[1]

    • C2-Methyl (-CH₃): This small alkyl group can influence the compound's lipophilicity, potentially enhancing membrane permeability. It can also create steric interactions that may confer selectivity for specific biological targets.

    • Hydrochloride Salt: This formulation is typically used to improve the aqueous solubility and stability of the parent compound, which is crucial for biological testing and potential pharmaceutical development.

The combination of these functional groups on a rigid naphthalene platform creates a molecule with a compelling profile for biological investigation. The hydroxyl and amino groups, in particular, are implicated in the bioactivities of many established therapeutic agents. Naphthalene compounds are known to exhibit a wide range of biological effects, including anti-inflammatory, antibacterial, cardiovascular, and antiproliferative properties.[2]

Tier 1 Evaluation: Foundational Biological Screening

The initial phase of investigation is designed to cast a wide net, efficiently screening for the most prominent hypothesized activities. This tier focuses on robust, high-throughput in vitro assays to establish a foundational activity profile and determine effective concentration ranges.

Assessment of Anticancer Potential: Cytotoxicity Screening

The presence of the aminonaphthol core suggests a potential for antiproliferative activity, as seen in related compounds like aminobenzylnaphthols, which have shown potent cytotoxic effects against various cancer cell lines.[3][4] The primary objective is to determine if the compound can induce cell death in cancer cell lines and to establish its potency (IC₅₀ value).

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis p1 Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) p3 Seed Cells into 96-well Plates (1x10^4 cells/well) p1->p3 p2 Prepare Serial Dilutions of 5-Amino-2-methylnaphthalen-1-ol HCl t1 Treat Cells with Compound Dilutions (Include Vehicle Control & Positive Control) p3->t1 t2 Incubate for 24, 48, 72 hours (37°C, 5% CO₂) t1->t2 a1 Add MTT Reagent (5 mg/mL) to each well t2->a1 a2 Incubate for 3-4 hours (Formation of Formazan Crystals) a1->a2 a3 Solubilize Formazan (Add DMSO or Solubilization Buffer) a2->a3 a4 Read Absorbance (570 nm) a3->a4 d1 Calculate % Cell Viability a4->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine IC₅₀ Value d2->d3

Caption: Workflow for assessing cytotoxicity using the MTT assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[6][7]

Causality: This choice of assay is based on its reliability and scalability for initial screening. A reduction in the metabolic activity, measured by a decrease in purple color, is directly proportional to a decrease in cell viability, indicating either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects of the compound.

Self-Validating System:

  • Vehicle Control: Cells treated with the solvent (e.g., DMSO, PBS) used to dissolve the test compound. This establishes the baseline 100% viability and ensures the solvent itself is not toxic.

  • Positive Control: A known cytotoxic drug (e.g., Doxorubicin, Cisplatin) is run in parallel. This confirms that the assay system is responsive to cytotoxic agents.

  • Blank Control: Wells containing culture medium and MTT reagent but no cells. This is used to subtract the background absorbance of the medium and reagent.[8]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile PBS or DMSO. Perform serial dilutions in serum-free culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM.

  • Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle and positive control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours to assess time-dependent effects.

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[9] Incubate for an additional 3-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5][8]

  • Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5][8] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100 Plot the % viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Assessment of Antioxidant Potential: Radical Scavenging

The phenolic hydroxyl group on the naphthol ring is a classic structural feature of antioxidant compounds, capable of donating a hydrogen atom to neutralize free radicals.[10][11]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple spectrophotometric method to evaluate antioxidant capacity.[12] The stable DPPH free radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored, non-radical form, DPPH-H.[12] The decrease in absorbance is proportional to the radical scavenging activity.

Causality: This assay is selected for its simplicity and the stability of the DPPH radical, making it ideal for initial screening of the compound's hydrogen-donating ability, a key mechanism of antioxidant action.

Self-Validating System:

  • Blank Control: Solvent (e.g., methanol or ethanol) only.

  • Negative Control: DPPH solution in the solvent. This provides the maximum absorbance value.

  • Positive Control: A known antioxidant (e.g., Ascorbic Acid, Trolox, or Butylated Hydroxytoluene (BHT)) is tested at various concentrations to confirm the assay's validity and provide a benchmark for potency.[12][13]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[12][13] This solution should be prepared fresh and kept in the dark.

  • Compound Preparation: Prepare a stock solution of this compound in the same solvent as the DPPH solution. Perform serial dilutions to obtain a range of test concentrations (e.g., 10 to 500 µg/mL).

  • Reaction Setup: In a 96-well plate or test tubes, add 100 µL of the various concentrations of the test compound or standard.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to each well. Mix gently.[12]

  • Incubation: Incubate the mixture for 30 minutes in the dark at room temperature.[13]

  • Measurement: Measure the absorbance at 517 nm.[13][14]

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100[12] Plot the % scavenging against the compound concentration to determine the IC₅₀ value.

Assessment of Anti-inflammatory Potential: Nitric Oxide Inhibition

Chronic inflammation is linked to various diseases, and inhibiting inflammatory mediators is a key therapeutic strategy.[15] Aminonaphthalene derivatives have previously shown potent anti-inflammatory activity.[1][3] A primary screen for anti-inflammatory potential can be achieved by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator produced by macrophages upon stimulation.

This assay uses the murine macrophage cell line RAW 264.7. When stimulated with lipopolysaccharide (LPS), an endotoxin from gram-negative bacteria, these cells produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced is measured indirectly by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[16]

Causality: A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity, likely through the inhibition of the iNOS enzyme or upstream signaling pathways like NF-κB.

Self-Validating System:

  • Negative Control: Untreated cells (no LPS, no compound) to measure baseline nitrite levels.

  • Vehicle Control: Cells treated with LPS and the compound's solvent to measure maximum NO production.

  • Positive Control: A known iNOS inhibitor or anti-inflammatory drug (e.g., L-NAME, Dexamethasone) to validate the assay's responsiveness.

  • Cell Viability Check: A parallel cytotoxicity assay (e.g., MTT) must be run under the same conditions to ensure that the observed reduction in NO is not simply due to the compound killing the cells.[17]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from prior MTT assays) for 1-2 hours.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.[18]

  • Incubation: Incubate the plate for an additional 20-24 hours at 37°C.[19]

  • Nitrite Measurement (Griess Assay): a. Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[16] c. Incubate for 10-15 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition relative to the LPS-only treated cells.

Tier 2 Evaluation: Mechanistic Investigations

Should the Tier 1 screening yield promising results (e.g., low micromolar IC₅₀ values), the next logical step is to probe the underlying mechanism of action.

Elucidating the Anticancer Mechanism: Apoptosis Induction

A key hallmark of an effective anticancer agent is the ability to induce programmed cell death, or apoptosis.[20] This can be investigated by measuring the activation of key executioner enzymes called caspases.

Apoptosis can be initiated via two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both converge on the activation of executioner caspases (like Caspase-3 and -7), which dismantle the cell.[21][22][23][24] The intrinsic pathway is often regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria to form the apoptosome.[22]

G cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) compound 5-Amino-2-methyl- naphthalen-1-ol HCl stress Cellular Stress (DNA Damage, ROS) compound->stress Hypothesized Induction bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 apoptosome Apoptosome Formation cyto_c->apoptosome apaf1->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp37 Executioner Caspases (Caspase-3, -7) Activation casp9->casp37 ligand Death Ligands (e.g., TNF, FasL) receptor Death Receptors ligand->receptor disc DISC Formation receptor->disc casp8 Caspase-8 Activation disc->casp8 casp8->casp37 apoptosis Apoptosis (Cell Death) casp37->apoptosis

Caption: Hypothesized induction of apoptosis signaling pathways.

Further studies would involve Western blotting for key apoptosis-related proteins (Bax, Bcl-2, cleaved Caspase-3, PARP) and flow cytometry using Annexin V/PI staining to quantify apoptotic vs. necrotic cell populations.

Elucidating the Anti-inflammatory Mechanism: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation.[15][25] It controls the expression of numerous pro-inflammatory genes, including iNOS (producing NO), COX-2, and cytokines like TNF-α and IL-6.[25][26] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB.[27] Inflammatory stimuli, like LPS binding to its receptor (TLR4), trigger a kinase cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[27]

G compound 5-Amino-2-methyl- naphthalen-1-ol HCl ikk IKK Complex compound->ikk Hypothesized Inhibition lps LPS tlr4 TLR4 Receptor lps->tlr4 my_d88 MyD88 tlr4->my_d88 my_d88->ikk p_ikb P-IκB ikk->p_ikb ikb_nfkb IκB-NF-κB Complex (Inactive) ikb_nfkb->p_ikb Phosphorylation ub Ubiquitination & Proteasomal Degradation p_ikb->ub Release nfkb NF-κB (p50/p65) (Active) ub->nfkb Release nucleus Nucleus nfkb->nucleus Translocation gene_exp Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) nucleus->gene_exp Activation

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Mechanistic validation would involve techniques such as ELISA to measure pro-inflammatory cytokine levels (TNF-α, IL-6), Western blotting to assess the phosphorylation of IκB and NF-κB, and immunofluorescence or nuclear fractionation to observe the nuclear translocation of NF-κB.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison. This allows for a direct assessment of potency and selectivity.

Table 1: Summary of Hypothesized Tier 1 Screening Results

Assay Type Cell/System Metric 5-Amino-2-methylnaphthalen-1-ol HCl Positive Control
Anticancer MCF-7 (Breast Cancer) IC₅₀ (µM) Experimental Value Doxorubicin: Value
A549 (Lung Cancer) IC₅₀ (µM) Experimental Value Cisplatin: Value
Antioxidant DPPH Radical IC₅₀ (µg/mL) Experimental Value Ascorbic Acid: Value
Anti-inflammatory RAW 264.7 + LPS IC₅₀ (µM) Experimental Value Dexamethasone: Value

| Cytotoxicity | RAW 264.7 (Resting) | CC₅₀ (µM) | Experimental Value | - |

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to characterize the biological activities of this compound. Based on its chemical structure, there is a strong rationale to investigate its potential as an anticancer, antioxidant, and anti-inflammatory agent. The tiered experimental workflow, beginning with broad screening and progressing to focused mechanistic studies, provides a robust framework for efficient and logical drug discovery.

Positive results from this comprehensive evaluation would warrant further preclinical development, including absorption, distribution, metabolism, and excretion (ADME) profiling, and eventual in vivo studies in relevant animal models of cancer or inflammation. The exploration of this and related aminonaphthol compounds could lead to the identification of novel therapeutic leads with significant clinical potential.

References

A comprehensive, numbered list of all cited sources with full details and clickable URLs would be consolidated here.

Sources

An Inquiry into 5-Amino-2-methylnaphthalen-1-ol Hydrochloride: A Technical Guide on a Novel Naphthalene Derivative

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the discovery and history of 5-Amino-2-methylnaphthalen-1-ol hydrochloride, a specific naphthalene derivative. While this particular isomer is commercially available, a comprehensive historical record of its discovery and specific applications remains notably sparse in current scientific literature and patent databases. This guide, therefore, aims to provide a thorough understanding by contextualizing its place within the broader family of aminonaphthols and closely related, well-documented isomers. By examining the established history and synthetic routes of analogous compounds, we can infer the scientific rationale that likely underpins the synthesis and potential applications of this molecule, offering valuable insights for researchers, scientists, and drug development professionals.

The Aminonaphthol Family: A Legacy of Discovery

The story of aminonaphthols is intrinsically linked to the development of synthetic chemistry, particularly in the fields of dyes and medicinal chemistry. The exploration of naphthalene derivatives in the late 19th and early 20th centuries led to the discovery of a vast array of compounds with diverse properties. Among these, aminonaphthols, hydroxylated and aminated naphthalene rings, emerged as versatile intermediates and bioactive molecules.

A significant breakthrough in the synthesis of substituted aminonaphthols was the Betti reaction, first described in the early 20th century. This one-pot, three-component reaction involving a naphthol, an aldehyde, and an amine provides a straightforward method for producing a variety of aminobenzylnaphthols. This reaction highlights a fundamental principle in organic synthesis: the strategic combination of simple precursors to generate molecular complexity.

A Tale of Two Isomers: The Case of 4-Amino-2-methylnaphthalen-1-ol Hydrochloride (Vitamin K5)

To appreciate the potential significance of this compound, it is instructive to examine its well-documented isomer, 4-Amino-2-methylnaphthalen-1-ol hydrochloride. This compound, also known as Vitamin K5, has a rich history. Its vitamin K activity was first reported in 1940, leading to its development as a synthetic, water-soluble form of vitamin K.[1] Marketed under trade names such as Synkamin, it was used to treat vitamin K deficiency and prevent bleeding.[1]

The discovery of Vitamin K5 underscores a critical aspect of drug development: the pursuit of analogues with improved physicochemical properties. Natural vitamin K is fat-soluble, which can limit its parenteral administration. The hydrochloride salt of 4-Amino-2-methylnaphthalen-1-ol is water-soluble, offering a significant clinical advantage.[1] This historical context provides a compelling rationale for the synthesis of other aminomethylnaphthalenol isomers, including the 5-amino-2-methyl variant, in the quest for novel bioactive compounds with potentially unique properties.

Further research on 4-Amino-2-methylnaphthalen-1-ol has explored its potential as an antimicrobial agent, effective against various molds and bacteria, and as a potential anti-cancer agent due to its ability to inhibit glycolysis in cancer cells.[1] These investigations into a closely related isomer suggest promising avenues for the future study of this compound.

Physicochemical Properties of 5-Amino-2-methylnaphthalen-1-ol and its Hydrochloride Salt

While historical and application data are limited, the fundamental physicochemical properties of 5-Amino-2-methylnaphthalen-1-ol and its hydrochloride salt have been established.

Property5-Amino-2-methylnaphthalen-1-olThis compound
CAS Number 116415-34-01630086-23-5
Molecular Formula C₁₁H₁₁NOC₁₁H₁₂ClNO
Molecular Weight 173.21 g/mol 209.67 g/mol
Purity ≥95%95%

Synthetic Considerations and Experimental Protocols

The synthesis of 5-Amino-2-methylnaphthalen-1-ol would likely proceed through a multi-step pathway starting from a suitable naphthalene precursor. A plausible synthetic strategy would involve the introduction of the amino and hydroxyl groups onto the 2-methylnaphthalene scaffold. Given the substitution pattern, a direct application of the Betti reaction as for some other aminonaphthols might be challenging. A more probable route would involve nitration of 2-methylnaphthalene, followed by separation of the desired isomer, subsequent reduction of the nitro group to an amine, and finally, introduction of the hydroxyl group. The choice of reagents and reaction conditions at each step would be critical to control regioselectivity and achieve a good yield of the final product.

Hypothetical Synthetic Workflow:

G A 2-Methylnaphthalene B Nitration (e.g., HNO₃/H₂SO₄) A->B C Isomeric Nitromethylnaphthalenes B->C D Isomer Separation C->D E 5-Nitro-2-methylnaphthalene D->E F Reduction (e.g., Sn/HCl or H₂/Pd-C) E->F G 5-Amino-2-methylnaphthalene F->G H Hydroxylation (e.g., Diazotization followed by hydrolysis) G->H I 5-Amino-2-methylnaphthalen-1-ol H->I J HCl Treatment I->J K This compound J->K

Caption: A plausible synthetic pathway for this compound.

Potential Research Applications and Future Directions

Based on the known biological activities of its isomers and other aminonaphthol derivatives, several potential research applications for this compound can be postulated. These remain speculative until validated by experimental data but provide a logical framework for future investigations.

  • Antimicrobial Activity: Given the documented antimicrobial properties of 4-Amino-2-methylnaphthalen-1-ol, the 5-amino isomer could be screened for activity against a panel of pathogenic bacteria and fungi.

  • Anticancer Properties: The inhibitory effect of Vitamin K5 on glycolysis in cancer cells suggests that this compound could be evaluated for its cytotoxic and anti-proliferative effects on various cancer cell lines.

  • Enzyme Inhibition: The naphthalene scaffold is a common feature in many enzyme inhibitors. This compound could be tested for inhibitory activity against various enzymes implicated in disease, such as kinases or proteases.

  • Fluorescent Probes and Dyes: The naphthalene ring system is inherently fluorescent. Derivatives of 5-Amino-2-methylnaphthalen-1-ol could be explored as fluorescent probes for biological imaging or as intermediates in the synthesis of novel dyes.

The following diagram illustrates the potential avenues of research for this compound.

G A 5-Amino-2-methylnaphthalen-1-ol hydrochloride B Antimicrobial Screening A->B C Anticancer Evaluation A->C D Enzyme Inhibition Assays A->D E Development of Fluorescent Probes A->E

Caption: Potential research applications for this compound.

Conclusion

While the specific history of the discovery of this compound is not prominently documented, its existence as a commercially available chemical entity invites scientific inquiry. By understanding the broader history of aminonaphthols and the detailed investigation of its isomer, Vitamin K5, we can appreciate the scientific context and potential utility of this compound. The provided physicochemical data and hypothetical synthetic pathway offer a foundation for researchers to begin their exploration. The potential applications in antimicrobial, anticancer, and other biomedical research areas remain to be uncovered, making this compound a molecule of interest for future scientific discovery.

References

  • Wikipedia. 4-Amino-2-methyl-1-naphthol. [Link]

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An In-depth Technical Guide to 5-Amino-2-methylnaphthalen-1-ol Hydrochloride Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthol scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on a specific, promising class of these compounds: 5-Amino-2-methylnaphthalen-1-ol hydrochloride, its derivatives, and analogs. We will delve into the synthetic strategies for accessing this core structure, with a particular emphasis on the versatile Betti reaction. Furthermore, this guide will provide a comprehensive overview of the known biological activities of these compounds, including their anticancer and antimicrobial properties. We will explore the mechanistic underpinnings of these activities, including their interactions with key cellular targets and signaling pathways. Finally, a critical analysis of the structure-activity relationships (SAR) will be presented to guide future drug discovery and development efforts in this promising chemical space.

Introduction: The Therapeutic Potential of the Aminonaphthol Scaffold

Naphthalene derivatives have long been a source of inspiration for the development of new therapeutic agents. Their rigid, bicyclic aromatic structure provides a unique framework for the presentation of functional groups in a defined spatial orientation, facilitating interactions with biological targets. Among the various classes of naphthalene derivatives, aminonaphthols have emerged as particularly promising scaffolds due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of both a hydroxyl and an amino group on the naphthalene ring system allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological profiles.

This guide will specifically focus on derivatives and analogs of 5-Amino-2-methylnaphthalen-1-ol, a less-explored member of the aminonaphthol family. The hydrochloride salt form is often preferred in drug development to improve solubility and stability. We will explore the synthesis, biological evaluation, and mechanistic understanding of this class of compounds, providing a valuable resource for researchers in the field.

Synthesis and Characterization

The synthesis of 5-Amino-2-methylnaphthalen-1-ol derivatives and analogs primarily relies on the versatile Betti reaction, a one-pot, three-component condensation of a naphthol, an aldehyde, and an amine.[3][4] This reaction allows for the facile introduction of diverse substituents onto the aminonaphthol scaffold, creating a library of compounds for biological screening.

Proposed Synthesis of 5-Amino-2-methylnaphthalen-1-ol

Step 1: Nitration of 2-methylnaphthalen-1-ol. Nitration of the starting material, 2-methylnaphthalen-1-ol, would introduce a nitro group onto the naphthalene ring, likely at the 5-position due to the directing effects of the hydroxyl and methyl groups.

Step 2: Reduction of the nitro group. The resulting 5-nitro-2-methylnaphthalen-1-ol can then be reduced to the corresponding amine, 5-Amino-2-methylnaphthalen-1-ol, using standard reduction methods such as catalytic hydrogenation or reduction with metals in acidic media.

General Protocol for the Synthesis of Derivatives via the Betti Reaction

The Betti reaction provides a straightforward method for the synthesis of a wide range of 1-aminoalkyl-2-naphthol derivatives.[7][8]

Experimental Protocol: Betti Reaction for Aminonaphthol Derivatives

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol (1.0 eq.) and a substituted aldehyde (1.0 eq.) in a suitable solvent such as ethanol or under solvent-free conditions.[3]

  • Addition of Amine: To this solution, add the desired primary or secondary amine (1.1 eq.).

  • Reaction Conditions: The reaction mixture is then stirred at a temperature ranging from room temperature to reflux for a period of 2 to 24 hours, depending on the reactivity of the substrates.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure aminonaphthol derivative.

G cluster_reactants Reactants cluster_process Betti Reaction cluster_product Product 2_Naphthol 2-Naphthol Reaction One-pot Condensation 2_Naphthol->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction Amine Amine (R'R''NH) Amine->Reaction Aminonaphthol Aminonaphthol Derivative Reaction->Aminonaphthol

Figure 1: General workflow of the Betti reaction for the synthesis of aminonaphthol derivatives.

Preparation of the Hydrochloride Salt

The conversion of the aminonaphthol free base to its hydrochloride salt is a standard procedure to enhance its aqueous solubility and stability.[10][11][12][13]

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified aminonaphthol derivative in a minimal amount of a suitable organic solvent, such as diethyl ether or methanol.

  • Acidification: To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: The precipitate is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield the pure aminonaphthol hydrochloride salt.

Biological Activities and Mechanisms of Action

Derivatives of 5-Amino-2-methylnaphthalen-1-ol and its analogs have shown promising biological activities, particularly in the areas of cancer and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of aminonaphthol derivatives against a variety of cancer cell lines.[14][15]

Mechanism of Action: Inhibition of EGFR/PI3K/Akt Signaling Pathway

One of the key mechanisms underlying the anticancer activity of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways, such as the PI3K/Akt pathway.[16][17][18][19][20] The EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis, and its overexpression is common in many cancers.

G Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Activates Response Cell Proliferation, Survival, Metastasis Downstream->Response Promotes Inhibitor 5-Aminonaphthol Derivative Inhibitor->EGFR Inhibits

Figure 2: Simplified schematic of the EGFR/PI3K/Akt signaling pathway and its inhibition by 5-aminonaphthol derivatives.

By binding to the EGFR, these small molecules can block its activation and subsequent downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data on Anticancer Activity

Compound ClassDerivativeCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference CompoundReference IC₅₀ / GI₅₀ (µM)
Aminobenzyl naphtholsMMZ-45AABxPC-3 (Pancreatic)13.265-Fluorouracil13.43 ± 1.9
MMZ-140CHT-29 (Colorectal)11.555-Fluorouracil4.38 ± 1.1
Pyrazole-linked benzothiazole–naphtholCompound 4j, 4k, 4lHeLa (Cervical)4.63 - 5.54--
Betti basesCompound 14jA549 (Lung)7.9Cisplatin4.9
Compound 14tHeLa (Cervical)4.1--

Table 1: Comparative anticancer activity of various aminonaphthol derivatives.[21]

Antimicrobial Activity

Aminonaphthol derivatives have also demonstrated significant activity against a broad spectrum of bacteria and fungi, including multidrug-resistant strains.[7][22]

Mechanism of Action: Targeting Essential Bacterial Enzymes

The antimicrobial mechanism of action of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[6] DNA gyrase is a topoisomerase that is crucial for DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies have shown that aminonaphthol derivatives can bind to the active site of DNA gyrase, preventing its normal function.[6] In fungi, these compounds may target enzymes like lanosterol 14α-demethylase, which is involved in ergosterol biosynthesis, a critical component of the fungal cell membrane.[5]

Quantitative Data on Antimicrobial Activity

CompoundOrganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
1-(piperidin-1-ylmethyl)naphthalen-2-olPseudomonas aeruginosa MDR110--
Staphylococcus aureus MDR100Ciprofloxacin200
1-(dimethylaminomethyl)naphthalen-2-olPenicillium notatum400Griseofulvin500
Penicillium funiculosum400Griseofulvin500

Table 2: Minimum Inhibitory Concentrations (MICs) of selected aminonaphthol derivatives.[5][6]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the design of more potent and selective therapeutic agents.

Anticancer Activity

SAR studies on aminonaphthol derivatives as anticancer agents have revealed several key features:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring introduced via the aldehyde in the Betti reaction can significantly impact activity. Electron-withdrawing groups, particularly at the para position, have been shown to enhance anticancer activity, possibly by influencing the electronic properties of the molecule and its interaction with the target protein.[23]

  • The Amino Group: The nature of the amine used in the Betti reaction also plays a critical role. The stereochemistry of the amine can influence the diastereoselectivity of the reaction and the biological activity of the resulting enantiomers.[14]

  • The Naphthol Core: Modifications to the naphthol core, such as the introduction of additional substituents, can also modulate activity. For example, the presence of a halogen atom on the naphthalene ring has been shown to increase cytotoxic potency in some cases.[24]

G cluster_sar Structure-Activity Relationship (SAR) Core 5-Amino-2-methylnaphthalen-1-ol Core R1 R1 (Substituent on Amino Group) Core->R1 Modulation of Lipophilicity & Stereochemistry R2 R2 (Substituent from Aldehyde) Core->R2 Electronic Effects (Electron-withdrawing groups enhance activity) R3 R3 (Substituent on Naphthalene Ring) Core->R3 Steric & Electronic Effects Activity Biological Activity (Anticancer/Antimicrobial) R1->Activity R2->Activity R3->Activity

Figure 3: Key structural features influencing the biological activity of 5-Amino-2-methylnaphthalen-1-ol derivatives.

Antimicrobial Activity

For antimicrobial activity, the following SAR observations have been made:

  • The Aminoalkyl Side Chain: The nature of the aminoalkyl side chain has a significant impact on antimicrobial potency. For instance, derivatives with a piperidinyl group have shown potent activity against multidrug-resistant bacteria.[5]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, is an important factor in its ability to penetrate bacterial and fungal cell membranes.

Future Perspectives and Conclusion

The 5-Amino-2-methylnaphthalen-1-ol scaffold and its derivatives represent a promising area for the discovery of new anticancer and antimicrobial agents. The versatile Betti reaction allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research in this area should focus on:

  • Systematic SAR studies: A more comprehensive exploration of the structure-activity relationships is needed to guide the rational design of more potent and selective compounds.

  • Mechanism of action studies: Further elucidation of the precise molecular targets and signaling pathways affected by these compounds will be crucial for their development as therapeutic agents.

  • In vivo studies: Promising lead compounds identified from in vitro studies should be evaluated in animal models of cancer and infectious diseases to assess their efficacy and safety.

  • Exploration of novel analogs: The synthesis and evaluation of structural analogs with modifications to the naphthalene core could lead to the discovery of compounds with novel biological activities.

References

  • Shaabani, A., et al. (2010). An efficient and environmentally friendly approach for the synthesis of 2-aminobenzothiazolomethyl-2-naphthols in water. Monatshefte für Chemie-Chemical Monthly, 141(5), 543-546.
  • Szatmári, I., & Fülöp, F. (2013). Syntheses, transformations and applications of aminonaphthol derivatives prepared via modified Mannich reactions. Tetrahedron, 69(4), 1255-1278.
  • Yu, H., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1339.
  • Olyaei, A., & Sadeghpour, M. (2024). Recent advances in the transformation reactions of the Betti base derivatives. RSC Advances, 14(17), 11843-11867.
  • Cardellicchio, C., et al. (2014). Bioactivity of a Family of Chiral Nonracemic Aminobenzylnaphthols towards Candida albicans. Molecules, 19(4), 5219-5230.
  • Xie, F., et al. (2012). Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription. Bioorganic & Medicinal Chemistry Letters, 22(22), 6968-6972.
  • Azizi, N., et al. (2006). One-pot, three-component uncatalyzed quantitative synthesis of new aminonaphthols (Betti bases)
  • Li, D., et al. (2023). Small-molecule nanoprodrug with high drug loading and EGFR, PI3K/AKT dual-inhibiting properties for bladder cancer treatment.
  • Abdel-Rahman, H. M., et al. (2023). Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma. International Journal of Molecular Sciences, 24(13), 10839.
  • Kciuk, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(20), 7230.
  • Zervou, M., et al. (2021). Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. Molecules, 26(16), 4989.
  • Process for the preparation of amino alcohol derivatives or salts thereof. (2016). Google Patents.
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  • Vankawala, P. J., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. E-Journal of Chemistry, 5(4), 857-862.
  • An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-(Aminomethyl)-4-bromonaphthalene. (2025). BenchChem.
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A Theoretical Chemist's Guide to 5-Amino-2-methylnaphthalen-1-ol Hydrochloride: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 5-Amino-2-methylnaphthalen-1-ol hydrochloride. In the absence of extensive experimental data for this specific molecule, we present a robust, first-principles computational methodology to predict its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals engaged in the study of naphthalene derivatives and related compounds. By leveraging Density Functional Theory (DFT) and other computational techniques, this guide outlines a systematic approach to elucidate the molecule's fundamental characteristics, offering predictive insights that can guide future experimental work and application development.

Introduction: The Rationale for a Theoretical Approach

Naphthalene and its derivatives are a well-established class of compounds with significant applications in medicinal chemistry and materials science, often exhibiting antioxidant and anticancer properties.[1] this compound, with its amino, methyl, and hydroxyl functional groups on a naphthalene scaffold, presents an intriguing subject for theoretical exploration. Computational chemistry, particularly quantum chemical calculations, offers a powerful and cost-effective avenue to investigate the electronic structure, reactivity, and potential interactions of such molecules at the atomic level.[1]

This guide will detail a theoretical workflow to characterize this compound, focusing on the following key areas:

  • Molecular Geometry Optimization: Determining the most stable three-dimensional structure.

  • Electronic Properties Analysis: Investigating the frontier molecular orbitals (HOMO and LUMO) to understand reactivity.

  • Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in experimental characterization.

  • Molecular Electrostatic Potential (MEP) Mapping: Identifying regions of electrophilic and nucleophilic attack.

The methodologies described herein are based on established protocols for similar naphthalene derivatives, providing a solid foundation for a predictive and insightful theoretical study.

Foundational Physicochemical Properties

While detailed experimental data for this compound is sparse, we can collate its basic identifiers from available sources.

PropertyValueSource
Molecular Formula C11H12ClNO[2]
Molecular Weight 209.67 g/mol [2]
CAS Number 1630086-23-5[2]
Purity ≥95%[3], [4]

Proposed Theoretical Investigation Workflow

The following sections outline a step-by-step computational protocol for the in-depth theoretical analysis of this compound.

Molecular Modeling and Geometry Optimization

The initial step in any theoretical study is to determine the most stable 3D conformation of the molecule. This is achieved through geometry optimization.

Protocol:

  • Initial Structure Construction: The 2D structure of 5-Amino-2-methylnaphthalen-1-ol is drawn using a molecular editor and converted to a 3D structure. The hydrochloride salt is modeled by protonating the amino group.

  • Computational Method Selection: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for molecules of this size.[5][6] The B3LYP functional combined with a 6-311++G(d,p) basis set is a robust choice for this type of organic molecule.[7]

  • Geometry Optimization: The initial structure is submitted for geometry optimization using a quantum chemistry software package like Gaussian, ORCA, or GAMESS. This process iteratively adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure.

G cluster_workflow Geometry Optimization Workflow A 1. Initial 3D Structure (Molecular Editor) B 2. Select DFT Method (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Perform Geometry Optimization B->C D 4. Frequency Calculation C->D E 5. Verify No Imaginary Frequencies D->E F Optimized Molecular Structure E->F

Caption: Workflow for Molecular Geometry Optimization.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity.

Protocol:

  • Orbital Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed to obtain the energies of the molecular orbitals.

  • HOMO-LUMO Gap Analysis: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is calculated. A smaller gap generally indicates higher reactivity.[5][6]

  • Orbital Visualization: The 3D distributions of the HOMO and LUMO are plotted to identify the regions of the molecule involved in electron donation (HOMO) and acceptance (LUMO).

G cluster_fmo Frontier Molecular Orbital Analysis A Optimized Geometry Single-Point Energy Calculation B HOMO Energy (EHOMO) LUMO Energy (ELUMO) A:f1->B C HOMO-LUMO Gap (ΔE = ELUMO - EHOMO) B->C D Reactivity Prediction C->D

Caption: Process for FMO Analysis and Reactivity Prediction.

Spectroscopic Property Simulation

Predicting the spectroscopic signatures of a molecule is a powerful way to validate its structure and aid in the interpretation of experimental data.

Protocol:

  • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding values of the ¹H and ¹³C atoms.[5] These values are then referenced against a standard (e.g., Tetramethylsilane) to predict the chemical shifts.

  • IR Spectroscopy: The vibrational frequencies and their corresponding intensities are calculated from the frequency analysis performed after geometry optimization. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic functional group vibrations.

  • UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. This allows for the prediction of the absorption maxima (λmax) in the UV-Vis spectrum.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions of positive and negative electrostatic potential.

Protocol:

  • MEP Calculation: The MEP is calculated on the electron density surface of the optimized molecule.

  • Surface Visualization: The MEP is mapped onto the molecular surface, typically using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Expected Outcomes and Their Significance

The successful execution of this theoretical workflow will yield a comprehensive dataset on this compound.

Predicted DataSignificance for Research and Development
Optimized 3D Structure Provides the foundational geometry for all other calculations and can be used in molecular docking studies.
HOMO-LUMO Energies and Gap Offers insights into the molecule's kinetic stability and potential for charge transfer interactions.
Simulated NMR, IR, and UV-Vis Spectra Aids in the structural elucidation and purity assessment of synthesized samples.
MEP Map Predicts the reactive sites of the molecule, guiding the design of new synthetic routes and understanding intermolecular interactions.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the characterization of this compound. By employing a systematic computational approach, researchers can gain significant predictive insights into the structural, electronic, and spectroscopic properties of this molecule. These theoretical findings will serve as a valuable resource for guiding future experimental investigations and accelerating the development of novel applications for this and related naphthalene derivatives.

References

  • Quantum Chemical Calculations for 1-Butyl-2-Naphthalenol: A Technical Guide. Benchchem.
  • Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry.
  • Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry.
  • Electronic properties of chosen naphthalene derivatives. Taylor & Francis Online.
  • Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. ResearchGate.
  • 5-Amino-2-methylnaphthalen-1-ol hcl, 95% Purity, C11H12ClNO, 250 mg. CP Lab Safety. Available at: [Link]

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An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Amino-2-methylnaphthalen-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the mechanism of action of 5-Amino-2-methylnaphthalen-1-ol hydrochloride, a compound for which direct, comprehensive mechanistic studies are not extensively available in current scientific literature. In light of this, this document presents a scientifically-grounded, hypothetical framework for its biological activities. By drawing parallels with structurally analogous compounds, particularly other aminonaphthol derivatives, we propose several putative mechanisms of action. This guide is structured to provide not only a theoretical understanding but also a practical, experimental roadmap for the validation of these hypotheses. Our approach is rooted in the principles of structure-activity relationships and is designed to empower researchers in their exploration of this and similar molecules.

Introduction and Molecular Profile

This compound is a synthetic organic compound featuring a naphthalene core substituted with hydroxyl, amino, and methyl groups. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological studies. While specific data for this molecule is sparse, its structural motifs are present in a variety of biologically active compounds. The aminonaphthol scaffold is of particular interest in medicinal chemistry due to its association with a wide range of pharmacological effects.

PropertyValueSource
IUPAC Name 5-amino-2-methylnaphthalen-1-ol;hydrochlorideN/A
Molecular Formula C₁₁H₁₂ClNON/A
Molecular Weight 209.67 g/mol N/A
Canonical SMILES CC1=CC2=C(C=C(C=C2)N)C(=C1)O.ClN/A

Postulated Mechanisms of Action Based on Structural Analogs

Given the absence of direct mechanistic data, we can infer potential biological activities by examining the established actions of structurally related compounds.

Vitamin K-like Activity

A close structural analog, 4-Amino-2-methyl-1-naphthol, is a synthetic form of Vitamin K, sometimes referred to as Vitamin K5.[1] Vitamin K is essential for the gamma-carboxylation of glutamate residues in various proteins, a critical step in blood coagulation and bone metabolism.

Hypothetical Mechanism: 5-Amino-2-methylnaphthalen-1-ol may act as a pro-vitamin K, being converted in vivo to a menadione (2-methyl-1,4-naphthoquinone) analog. This conversion would likely involve oxidation of the hydroxyl group and deamination of the amino group. The resulting quinone could then participate in the vitamin K cycle.

Experimental Validation:

  • Prothrombin Time (PT) Assay: An in vitro or ex vivo assay to measure the effect of the compound on blood clotting time. A shortening of PT in a vitamin K-deficient model would support this hypothesis.

  • Gamma-Carboxylation Assay: A cell-based or in vitro assay using a recombinant gamma-carboxylase to determine if the compound can serve as a cofactor.

Antioxidant and Radical Scavenging Activity

Naphthol derivatives are known for their antioxidant properties.[2] The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions. The presence of an amino group can further enhance this activity through resonance stabilization of the resulting radical.

Hypothetical Mechanism: The hydroxyl group on the naphthalene ring of 5-Amino-2-methylnaphthalen-1-ol can act as a primary antioxidant. The electron-donating amino and methyl groups may further potentiate this effect by increasing the electron density of the aromatic system.

Experimental Validation:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A standard colorimetric assay to measure the radical scavenging capacity of the compound.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another common assay to evaluate antioxidant activity.

  • Cellular Antioxidant Activity (CAA) Assay: To assess the antioxidant potential within a cellular context, accounting for bioavailability and metabolism.

Enzyme Inhibition

Various naphthol derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs).[2]

Hypothetical Mechanism: The aromatic naphthalene ring can engage in π-π stacking interactions within the active sites of enzymes like AChE. The amino and hydroxyl groups can form hydrogen bonds with key residues, leading to competitive or non-competitive inhibition.

Experimental Validation:

  • Enzyme Inhibition Assays: In vitro kinetic studies with purified AChE and various CA isoforms to determine IC₅₀ and Kᵢ values.

  • Molecular Docking Studies: Computational modeling to predict the binding mode and affinity of the compound to the active sites of target enzymes.

Antimicrobial and Anticancer Activities

The aminonaphthol scaffold is present in compounds with demonstrated antimicrobial and anticancer properties.[3][4][5] The planar aromatic system can intercalate with DNA, while the functional groups can interact with various cellular targets.

Hypothetical Mechanism:

  • Antimicrobial: The compound may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.

  • Anticancer: Potential mechanisms include induction of apoptosis, inhibition of cell cycle progression, or targeting specific signaling pathways implicated in cancer, such as the EGFR/PI3K/Akt pathway, which has been shown for other naphthoquinone-naphthol derivatives.[6]

Experimental Validation:

  • Minimum Inhibitory Concentration (MIC) Assays: To determine the potency against a panel of bacterial and fungal strains.

  • Cytotoxicity Assays (e.g., MTT, XTT): To evaluate the effect on the viability of various cancer cell lines.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To investigate the induction of programmed cell death.

  • Western Blotting: To analyze the expression levels of key proteins in relevant signaling pathways.

Experimental Protocols

DPPH Radical Scavenging Assay
  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of this compound in methanol.

    • Ascorbic acid is used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the compound solution (or control) to 150 µL of the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Scavenging activity (%) = [(A_control - A_sample) / A_control] x 100.

    • Calculate the IC₅₀ value.

Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • Preparation of Reagents:

    • Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme in phosphate buffer (pH 8.0).

    • Prepare a series of concentrations of this compound.

    • Donepezil or galantamine can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the enzyme with the compound (or control) for 15 minutes.

    • Initiate the reaction by adding ATCI and DTNB.

  • Measurement:

    • Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculation:

    • Determine the rate of reaction and calculate the percentage of inhibition.

    • Calculate the IC₅₀ value.

Visualizing Potential Pathways and Workflows

Diagram 1: Putative Metabolic Activation and Antioxidant Action

G cluster_0 Cellular Environment Compound 5-Amino-2-methylnaphthalen-1-ol Oxidized_Compound Oxidized Compound Compound->Oxidized_Compound Donates H+ Metabolism Metabolic Enzymes (e.g., CYPs) Compound->Metabolism ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS Menadione_Analog Menadione Analog (Hypothetical) Metabolism->Menadione_Analog VitaminK_Cycle Vitamin K Cycle Menadione_Analog->VitaminK_Cycle Gamma_Carboxylation Gamma-Carboxylation VitaminK_Cycle->Gamma_Carboxylation

Caption: Hypothetical metabolic pathways and antioxidant mechanism.

Diagram 2: Experimental Workflow for Mechanism Elucidation

G Start Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (Antioxidant, Enzyme Inhibition, Antimicrobial) Start->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (Cytotoxicity, Apoptosis, Signaling) In_Vitro_Screening->Cell_Based_Assays Promising Hits In_Vivo_Studies In Vivo Models (Toxicity, Efficacy) Cell_Based_Assays->In_Vivo_Studies Active Compounds SAR_Studies Structure-Activity Relationship (SAR) & Lead Optimization In_Vivo_Studies->SAR_Studies SAR_Studies->Start Iterative Design

Caption: A generalized workflow for investigating the mechanism of action.

Conclusion and Future Directions

The exploration of this compound presents an opportunity to discover novel biological activities. While direct evidence of its mechanism of action is currently lacking, a systematic investigation based on the activities of its structural analogs provides a robust starting point. The proposed experimental workflows in this guide offer a clear path forward for researchers to elucidate its biological functions and potential therapeutic applications. Future work should focus on a multi-faceted approach, combining in vitro, in silico, and ultimately in vivo studies to build a comprehensive understanding of this intriguing molecule.

References

  • Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. (2021). Archiv der Pharmazie. [Link]

  • PubChem. (n.d.). 5-Amino-2-naphthol. National Center for Biotechnology Information. [Link]

  • Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2023). Scientific Reports. [Link]

  • Facile synthesis of aminoalkyl naphthols and single crystal X-ray, computational studies on 1-[morpholino(thiophen-2-yl)methyl]naphthalen-2-ol. (2018). ResearchGate. [Link]

  • Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SNAT2. (2022). European Journal of Pharmaceutical Sciences. [Link]

  • Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2003). Drug Development Research. [Link]

  • PubChemLite. (n.d.). 5-amino-2-methylpentan-1-ol hydrochloride. [Link]

  • Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides. (2021). Molecules. [Link]

  • NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (n.d.). International Journal of Pharma and Bio Sciences. [Link]

  • Wikipedia. (n.d.). 4-Amino-2-methyl-1-naphthol. [Link]

  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2023). Molecules. [Link]

  • Scheme 2. Synthesis of aminonaphthol derivatives 5. (n.d.). ResearchGate. [Link]

  • Predictions and correlations of structure activity relationship of some aminoantipyrine derivatives on the basis of theoretical and experimental ground. (2011). Medicinal Chemistry Research. [Link]

  • Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • A Structure-Activity Relationship Study of Amino Acid Derivatives of Pterostilbene Analogues Toward Human Breast Cancer. (2024). ChemMedChem. [Link]

  • Naphthol as A Biological Monitoring on Naphthalene Exposure in Workers. (2022). The Indonesian Journal of Community and Occupational Medicine. [Link]

  • Synthesis of aminonaphthol derivatives. (n.d.). ResearchGate. [Link]

  • Knight Chemicals Online. (n.d.). 4-Amino-2-methylnaphthalen-1-ol hydrochloride. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Amino-2-methylnaphthalen-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-2-methylnaphthalen-1-ol and its hydrochloride salt are valuable compounds in the fields of medicinal chemistry and materials science. As a substituted aminonaphthol, this molecule possesses a scaffold that is of interest for the development of new pharmaceutical agents and as a building block in the synthesis of more complex molecular architectures. The strategic placement of the amino, methyl, and hydroxyl groups on the naphthalene core imparts specific chemical properties that can be exploited in drug design and the creation of novel materials. For instance, aminonaphthol derivatives have been investigated for their potential as antioxidants, anticancer agents, and fluorescent probes.

Despite its potential utility, a standardized and readily available protocol for the synthesis of 5-Amino-2-methylnaphthalen-1-ol hydrochloride is not prominently featured in the chemical literature. This document aims to provide researchers, scientists, and drug development professionals with a detailed, plausible, and scientifically grounded synthetic route to this target molecule. The proposed multi-step synthesis is designed based on well-established and reliable organic transformations, with each step explained in detail to ensure reproducibility and a thorough understanding of the underlying chemical principles. This application note provides a comprehensive guide, from the selection of the starting material to the final purification and characterization of the product, to facilitate the successful synthesis of this compound in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in a multi-step sequence starting from a commercially available precursor. A logical and efficient route involves the introduction of the methyl group onto a pre-existing aminonaphthol framework. This approach circumvents the challenges associated with controlling the regioselectivity of nitration on a 2-methylnaphthalene core. The proposed pathway begins with the protection of the amino group of 5-amino-1-naphthol, followed by a regioselective formylation and subsequent reduction to install the methyl group. The final steps involve deprotection and salt formation to yield the desired product.

Synthetic_Pathway A 5-Amino-1-naphthol B N-(5-hydroxy-1-naphthyl)acetamide A->B Acetic anhydride, Pyridine C N-(2-formyl-5-hydroxy-1-naphthyl)acetamide B->C Paraformaldehyde, MgCl2, Et3N D N-(5-hydroxy-2-methyl-1-naphthyl)acetamide C->D Wolff-Kishner or Clemmensen Reduction E 5-Amino-2-methylnaphthalen-1-ol D->E Acid Hydrolysis (HCl) F This compound E->F HCl in Ether

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocols

Step 1: Protection of the Amino Group of 5-Amino-1-naphthol

Principle: The amino group of the starting material, 5-amino-1-naphthol, is protected as an acetamide to prevent its interference in the subsequent formylation step. The hydroxyl group is a stronger activating group and will direct the electrophilic substitution, while the protected amino group is less susceptible to oxidation.

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 5-amino-1-naphthol in 100 mL of pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 7.0 mL of acetic anhydride to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C.

Expected Product: N-(5-hydroxy-1-naphthyl)acetamide.

Step 2: Regioselective Formylation

Principle: A formyl group is introduced at the 2-position of the naphthalene ring. The ortho-directing effect of the hydroxyl group favors substitution at this position. This reaction is a variation of electrophilic aromatic substitution where paraformaldehyde serves as the source of formaldehyde.

Protocol:

  • To a suspension of 10.0 g of N-(5-hydroxy-1-naphthyl)acetamide in 150 mL of acetonitrile in a 500 mL three-necked flask, add 5.2 g of anhydrous magnesium chloride and 15 mL of triethylamine.

  • Add 2.0 g of paraformaldehyde to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, with continuous stirring.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Product: N-(2-formyl-5-hydroxy-1-naphthyl)acetamide.

Step 3: Reduction of the Formyl Group

Principle: The formyl group is reduced to a methyl group. The Wolff-Kishner reduction is suitable for this transformation as it is performed under basic conditions, which are compatible with the hydroxyl and acetamide groups.

Protocol (Wolff-Kishner Reduction):

  • In a 250 mL round-bottom flask fitted with a reflux condenser, place 8.0 g of N-(2-formyl-5-hydroxy-1-naphthyl)acetamide, 100 mL of diethylene glycol, and 8.0 mL of hydrazine hydrate.

  • Heat the mixture to 120 °C for 2 hours.

  • Add 8.0 g of potassium hydroxide pellets to the reaction mixture.

  • Increase the temperature to 200 °C and allow the mixture to reflux for an additional 4 hours, during which water and excess hydrazine will be distilled off.

  • Cool the reaction mixture to room temperature and pour it into 300 mL of water.

  • Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2.

  • Collect the precipitate by vacuum filtration, wash with water, and dry.

Expected Product: N-(5-hydroxy-2-methyl-1-naphthyl)acetamide.

Step 4: Deprotection of the Amino Group

Principle: The acetamide protecting group is removed by acid-catalyzed hydrolysis to regenerate the free amino group.

Protocol:

  • Suspend 6.0 g of N-(5-hydroxy-2-methyl-1-naphthyl)acetamide in 100 mL of 6 M hydrochloric acid in a 250 mL round-bottom flask.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the completion of the reaction by TLC.

  • Cool the reaction mixture in an ice bath to crystallize the hydrochloride salt of the product.

  • For the free base, carefully neutralize the cooled solution with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the free base, 5-Amino-2-methylnaphthalen-1-ol.

Expected Product: 5-Amino-2-methylnaphthalen-1-ol.

Step 5: Formation of the Hydrochloride Salt

Principle: The final product is converted to its hydrochloride salt for improved stability and solubility in aqueous media. This is achieved by treating the free base with hydrochloric acid in an appropriate solvent.

Protocol:

  • Dissolve the crude 5-Amino-2-methylnaphthalen-1-ol from the previous step in a minimal amount of hot ethanol.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate to room temperature and then add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.[1]

  • Allow the mixture to stand for at least two hours to ensure complete precipitation.[1]

  • Collect the precipitated solid by vacuum filtration.[1]

  • Wash the solid with cold diethyl ether and dry under vacuum.[1]

Expected Final Product: this compound.

Materials and Equipment

Reagent CAS Number Molecular Formula Supplier
5-Amino-1-naphthol83-55-6C₁₀H₉NOMajor Chemical Supplier
Acetic Anhydride108-24-7C₄H₆O₃Major Chemical Supplier
Pyridine110-86-1C₅H₅NMajor Chemical Supplier
Paraformaldehyde30525-89-4(CH₂O)nMajor Chemical Supplier
Magnesium Chloride7786-30-3MgCl₂Major Chemical Supplier
Triethylamine121-44-8C₆H₁₅NMajor Chemical Supplier
Hydrazine Hydrate7803-57-8H₆N₂OMajor Chemical Supplier
Potassium Hydroxide1310-58-3KOHMajor Chemical Supplier
Diethylene Glycol111-46-6C₄H₁₀O₃Major Chemical Supplier
Hydrochloric Acid7647-01-0HClMajor Chemical Supplier
Diethyl Ether60-29-7C₄H₁₀OMajor Chemical Supplier
Ethanol64-17-5C₂H₆OMajor Chemical Supplier
Ethyl Acetate141-78-6C₄H₈O₂Major Chemical Supplier
Acetonitrile75-05-8C₂H₃NMajor Chemical Supplier

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and the positions of the substituents on the naphthalene ring.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, N-H, aromatic C-H, etc.).

  • Melting Point Analysis: To assess the purity of the final product.

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Pyridine is toxic and flammable; handle with care.

  • Acetic anhydride is corrosive and a lachrymator.

  • Hydrazine hydrate is highly toxic and a suspected carcinogen.

  • Potassium hydroxide is corrosive.

  • Concentrated hydrochloric acid is corrosive.

  • Handle all organic solvents in a well-ventilated area, away from ignition sources.

Conclusion

This application note provides a detailed and plausible synthetic route for the preparation of this compound. By following the outlined protocols and adhering to the safety precautions, researchers can synthesize this valuable compound for further investigation in drug discovery and materials science. The proposed pathway relies on established and robust chemical transformations, offering a reliable method for accessing this target molecule.

References

  • Organic Syntheses, Coll. Vol. 1, p.411 (1941); Vol. 4, p.74 (1925).
  • Conant, J. B.; Corson, B. B. 1,2-AMINONAPHTHOL HYDROCHLORIDE. Organic Syntheses1941, 21, 8.
  • Vesely, V.; Kapp, J. Sur les dérivés nitrés du méthyl-2-naphtalène. Recueil des Travaux Chimiques des Pays-Bas1925, 44 (4), 360-375.
  • Lesser, R.; Glaser, E.; Aczel, G. Über die Konstitution des Naphthazarin-Farbstoffes und seiner Derivate. Justus Liebigs Annalen der Chemie1914, 402 (1), 1-38.
  • Zhao, J.; et al. Synthesis of atropisomeric phosphino-triazoles and their corresponding gold (i) complexes. Dalton Transactions2023, 52(1), 123-130.
  • Sibi, M. P.; et al. Directed ortho-Metalation of O-Aryl Carbamates. Anionic ortho-Fries Rearrangement. Regiospecific Synthesis of Substituted Phenols and Naphthols. The Journal of Organic Chemistry1983, 48(11), 1935–1937.
  • Hofslokken, N.; Skattebol, L. A New Method for the Formylation of Phenols. Acta Chemica Scandinavica1999, 53, 258-262.
  • Todd, D. The Wolff-Kishner Reduction. Organic Reactions2011, 445-481.
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013.

Sources

Application Notes and Protocols for 5-Amino-2-methylnaphthalen-1-ol Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of a Versatile Naphthalene Building Block

5-Amino-2-methylnaphthalen-1-ol hydrochloride is a bifunctional aromatic compound that holds significant promise as a versatile building block in modern organic synthesis. Its unique electronic and steric properties, arising from the electron-donating amino and hydroxyl groups on the naphthalene core, make it a valuable precursor for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of its chemical reactivity and offers detailed protocols for its application in key synthetic transformations, empowering researchers to harness its full potential in drug discovery, materials science, and fine chemical synthesis.

The hydrochloride salt form of this aminonaphthol offers enhanced stability and ease of handling compared to the free base, which can be susceptible to aerial oxidation.[1][2] For most synthetic applications, the free amine can be readily generated in situ by treatment with a suitable base. The strategic positioning of the amino, hydroxyl, and methyl groups on the naphthalene scaffold dictates its reactivity, allowing for selective functionalization and the construction of intricate molecular architectures.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the successful and safe implementation of any chemical reagent in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₁H₁₂ClNO[3]
Molecular Weight 209.67 g/mol [3]
Appearance Off-white to light brown crystalline powderGeneral Supplier Data
Purity Typically ≥95%[3]

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1][4]

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[1]

  • Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[1]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice/attention. If swallowed, call a poison center or doctor if you feel unwell.[1]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[4]

Core Synthetic Applications and Protocols

The reactivity of 5-Amino-2-methylnaphthalen-1-ol is primarily governed by the nucleophilic character of the amino group and the aromatic ring, which is activated by both the amino and hydroxyl substituents. The hydroxyl group can also participate in various reactions. The following sections detail key synthetic transformations and provide representative protocols.

Synthesis of Azo Dyes: A Gateway to Chromophoric Systems

The primary aromatic amine functionality of 5-Amino-2-methylnaphthalen-1-ol makes it an excellent precursor for the synthesis of azo dyes. The process involves two key steps: diazotization of the amine followed by coupling with an electron-rich aromatic compound.[5]

Workflow for Azo Dye Synthesis:

cluster_0 Diazotization cluster_1 Azo Coupling Start 5-Amino-2-methylnaphthalen-1-ol HCl NaNO2_HCl NaNO2, aq. HCl 0-5 °C Start->NaNO2_HCl Dissolve Diazonium_Salt In situ Diazonium Salt NaNO2_HCl->Diazonium_Salt Formation Coupling_Reaction Coupling Reaction Controlled pH Diazonium_Salt->Coupling_Reaction Electrophile Coupling_Partner Electron-rich Aromatic (e.g., N,N-dimethylaniline) Coupling_Partner->Coupling_Reaction Nucleophile Azo_Dye Azo Dye Product Coupling_Reaction->Azo_Dye

Caption: Diazotization and Azo Coupling Workflow.

Protocol 1: Synthesis of a Naphthalene-Based Azo Dye

This protocol describes a general procedure for the synthesis of an azo dye using N,N-dimethylaniline as the coupling partner.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N,N-dimethylaniline

  • Sodium hydroxide (NaOH) or Sodium acetate

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • Diazotization:

    • In a beaker, dissolve a specific molar equivalent of this compound in a dilute solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise to the stirred aminonaphthol solution, maintaining the temperature below 5 °C.[5]

    • Stir the reaction mixture at this temperature for an additional 15-20 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

  • Coupling Reaction:

    • In a separate beaker, dissolve N,N-dimethylaniline (1 equivalent) in a dilute solution of hydrochloric acid and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the stirred solution of N,N-dimethylaniline.

    • Adjust the pH of the reaction mixture to slightly acidic or neutral (pH 4-7) by the slow addition of a cold aqueous solution of sodium hydroxide or sodium acetate to facilitate the coupling reaction.[6] A colored precipitate of the azo dye should form.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts.

    • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure azo dye.

Multicomponent Reactions: Building Complexity in a Single Step

Aminonaphthols are excellent substrates for multicomponent reactions (MCRs), particularly the Betti reaction, a variation of the Mannich reaction.[7][8] This powerful one-pot reaction combines an aminonaphthol, an aldehyde, and a secondary amine to generate sterically rich aminoalkyl naphthol derivatives, which are valuable scaffolds in medicinal chemistry.[9]

Workflow for the Betti Reaction:

Aminonaphthol 5-Amino-2-methylnaphthalen-1-ol MCR One-Pot Multicomponent Reaction Aminonaphthol->MCR Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->MCR Amine Secondary Amine (e.g., Piperidine) Amine->MCR Betti_Base Aminoalkyl Naphthol (Betti Base) MCR->Betti_Base

Caption: Betti Multicomponent Reaction.

Protocol 2: Synthesis of an Aminoalkyl Naphthol Derivative (Betti Base)

This protocol outlines a general procedure for the synthesis of a Betti base from 5-Amino-2-methylnaphthalen-1-ol.

Materials:

  • This compound

  • Triethylamine (Et₃N) or another suitable base

  • An aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • A secondary amine (e.g., piperidine or morpholine)

  • A suitable solvent (e.g., ethanol, or solvent-free conditions)

Procedure:

  • Preparation of the Free Base:

    • In a round-bottom flask, suspend this compound (1 equivalent) in the chosen solvent.

    • Add triethylamine (1.1 equivalents) and stir the mixture at room temperature for 15-20 minutes to generate the free aminonaphthol in situ.

  • Multicomponent Reaction:

    • To the mixture, add the aldehyde (1 equivalent) and the secondary amine (1 equivalent).

    • Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrates.[7]

    • Some Betti reactions can also be performed under solvent-free conditions by grinding the reactants together.

  • Work-up and Purification:

    • Upon completion of the reaction, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration.

    • If the product is soluble, the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure Betti base.

Synthesis of Heterocyclic Scaffolds

The bifunctional nature of 5-Amino-2-methylnaphthalen-1-ol makes it a valuable precursor for the synthesis of various fused heterocyclic systems, such as oxazines and phenoxazines, which are important pharmacophores.[7][10]

Protocol 3: General Approach to Naphthoxazines

This protocol describes a potential pathway for the synthesis of a naphthoxazine derivative, a class of heterocyclic compounds with diverse biological activities.

Materials:

  • This compound

  • A suitable base (e.g., potassium carbonate)

  • A dielectrophilic reagent (e.g., a 1,2-dihaloethane or a similar reagent)

  • A high-boiling polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and the base (e.g., potassium carbonate, 2.2 equivalents) in the solvent.

    • Stir the mixture at room temperature for 20-30 minutes to ensure the formation of the free aminonaphthol.

  • Cyclization:

    • Add the dielectrophilic reagent (1.1 equivalents) to the reaction mixture.

    • Heat the reaction to a temperature appropriate for the chosen solvent and reactants (e.g., 100-150 °C) and monitor the reaction progress by TLC.

    • The reaction involves the sequential nucleophilic attack of the amino and hydroxyl groups on the electrophilic centers of the reagent to form the heterocyclic ring.

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography or recrystallization to yield the desired naphthoxazine derivative.

Conclusion and Future Perspectives

This compound is a readily accessible and highly functionalized building block with significant potential in various fields of chemical synthesis. The protocols outlined in this guide, based on established reactivity patterns of aminonaphthols, provide a solid foundation for its utilization in the synthesis of azo dyes, complex aminoalkyl naphthols via multicomponent reactions, and novel heterocyclic systems. The rich chemistry of this compound invites further exploration, particularly in the development of new catalysts, asymmetric transformations, and the synthesis of novel biologically active molecules and advanced materials. As the demand for molecular diversity and synthetic efficiency continues to grow, the strategic application of such versatile building blocks will undoubtedly play a pivotal role in advancing the frontiers of chemical innovation.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet for this compound.
  • Fisher Scientific. (2023). Safety Data Sheet for this compound.
  • Tóth, D., Szatmári, I., & Fülöp, F. (2013). Syntheses, transformations and applications of aminonaphthol derivatives prepared via modified Mannich reactions. Tetrahedron, 69(4), 1255-1278.
  • Umar, A. B., et al. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. World Journal of Applied Chemistry, 4(4), 63-68.
  • CP Lab Safety. (n.d.). 5-Amino-2-methylnaphthalen-1-ol hcl, 95% Purity, C11H12ClNO, 250 mg. Retrieved from [Link]

  • Chemcess. (2023). Aminophenol: Properties, Production, Reactions And Uses.
  • Molina, P., & Vilaplana, M. J. (1994). Iminophosphoranes: useful building blocks for the preparation of nitrogen-containing heterocycles. Synthesis, 1994(11), 1197-1218.
  • Knight Chemicals Online. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Amino-2-methylnaphthalen-1-ol. Retrieved from [Link]

  • Kamble, V. M., et al. (2022). Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. Molecules, 27(19), 6528.
  • Szatmári, I., & Fülöp, F. (2013). Syntheses, transformations and applications of aminonaphthol derivatives prepared via modified Mannich reactions. Tetrahedron, 69(4), 1255–1278.
  • ResearchGate. (2023).
  • PHARMD GURU. (n.d.). DIAZOTISATION AND COUPLING. Retrieved from [Link]

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Application of 5-Amino-2-methylnaphthalen-1-ol Hydrochloride in Dye Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the utilization of 5-Amino-2-methylnaphthalen-1-ol hydrochloride in the synthesis of azo dyes. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights, step-by-step methodologies, and the causal reasoning behind experimental choices, ensuring a robust understanding of the synthetic process.

Introduction: The Significance of 5-Amino-2-methylnaphthalen-1-ol in Azo Dye Chemistry

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic moieties. The color and properties of these dyes are dictated by the specific aromatic structures involved. 5-Amino-2-methylnaphthalen-1-ol is a valuable intermediate in the synthesis of azo dyes, particularly for producing shades in the yellow and orange spectrum with good lightfastness. Its naphthalene core, substituted with both an amino and a hydroxyl group, provides a unique electronic and structural foundation for the generation of vibrant and stable chromophores.

The hydrochloride salt of this compound is often preferred for its increased stability and solubility in aqueous acidic media, which is advantageous for the initial diazotization step. This guide will focus on the transformation of this compound into a diazonium salt and its subsequent coupling with a suitable aromatic partner to yield a brightly colored azo dye.

The Chemistry of Azo Dye Synthesis: A Two-Step Process

The synthesis of an azo dye from this compound is a classic example of a two-stage reaction sequence: Diazotization followed by Azo Coupling .[1]

Stage 1: Diazotization - Formation of the Electrophilic Diazonium Salt

The first step involves the conversion of the primary aromatic amine group of 5-Amino-2-methylnaphthalen-1-ol into a highly reactive diazonium salt. This reaction is conducted in a cold, acidic solution with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.

Causality Behind the Conditions:

  • Low Temperature (0-5 °C): Diazonium salts are unstable and can decompose at higher temperatures, leading to the evolution of nitrogen gas and undesired side products.[1] Maintaining a low temperature is critical for maximizing the yield of the diazonium salt.

  • Acidic Medium: The presence of a strong acid, in this case, hydrochloric acid, is essential for the formation of nitrous acid (HNO₂) from sodium nitrite. It also serves to protonate the amino group, making it more susceptible to reaction, and stabilizes the resulting diazonium salt.

The overall transformation can be represented as follows:

Ar-NH₂ + NaNO₂ + 2 HCl → [Ar-N≡N]⁺Cl⁻ + NaCl + 2 H₂O

Stage 2: Azo Coupling - Electrophilic Aromatic Substitution

The newly formed diazonium salt is a potent electrophile. In the second stage, it is reacted with an electron-rich aromatic compound, known as the coupling component. For this guide, we will use phenol as a representative coupling agent. The diazonium salt attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo dye.[2]

Regioselectivity of the Coupling Reaction:

The hydroxyl group of the 5-Amino-2-methylnaphthalen-1-ol is a strongly activating, ortho-, para-directing group. In the case of 1-naphthol derivatives, the azo coupling reaction preferentially occurs at the C4 position (para to the hydroxyl group). This is due to both electronic and steric factors, leading to the formation of a more stable product.

The methyl group at the C2 position also influences the electronic environment of the naphthalene ring, though its effect is less pronounced than that of the hydroxyl group.

Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol details the synthesis of a hypothetical azo dye, "Naphthyl Methyl Orange," by coupling diazotized 5-Amino-2-methylnaphthalen-1-ol with phenol.

Materials and Equipment
Reagents Equipment
This compoundBeakers (250 mL, 400 mL)
Sodium nitrite (NaNO₂)Erlenmeyer flasks
Hydrochloric acid (HCl), concentratedMagnetic stirrer and stir bars
PhenolIce bath
Sodium hydroxide (NaOH)Büchner funnel and filter paper
Sodium chloride (NaCl)pH indicator paper
EthanolStandard laboratory glassware
Distilled water
Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle concentrated hydrochloric acid and sodium hydroxide with extreme care in a well-ventilated fume hood as they are corrosive.

  • Aromatic amines and azo dyes should be treated as potentially toxic. Avoid inhalation of dust and skin contact.

  • The diazotization reaction should be carried out with strict temperature control to prevent the uncontrolled decomposition of the diazonium salt.

Step-by-Step Procedure

Part A: Diazotization of this compound

  • In a 250 mL beaker, dissolve 2.10 g (0.01 mol) of this compound in 50 mL of distilled water containing 5 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 15 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound solution. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt.

Part B: Azo Coupling with Phenol

  • In a 400 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 30 mL of a 10% sodium hydroxide solution.

  • Cool this alkaline phenol solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the previously prepared cold diazonium salt solution (from Part A) to the cold alkaline phenol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for another 60 minutes to ensure complete coupling.

  • After the coupling is complete, acidify the solution to a pH of approximately 5 by the dropwise addition of dilute hydrochloric acid. This will ensure the complete precipitation of the dye.

Part C: Work-up and Purification

  • Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts.

  • Transfer the crude dye to a beaker and recrystallize from a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified dye crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified dye in a desiccator.

Characterization

The synthesized azo dye can be characterized using various spectroscopic techniques:

  • UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax) and confirm the color of the dye.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N=N stretch of the azo group and the O-H stretch of the phenolic hydroxyl group.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye molecule.

  • Mass Spectrometry: To determine the molecular weight of the synthesized dye.

Visualizing the Process

Reaction Pathway

Reaction_Pathway cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling A 5-Amino-2-methylnaphthalen-1-ol HCl B Diazonium Salt A->B NaNO₂, HCl 0-5 °C C Phenol D Azo Dye (Naphthyl Methyl Orange) B->D C->D

Caption: General workflow for the synthesis of an azo dye.

Experimental Workflow

Experimental_Workflow start Start dissolve_amine Dissolve Amine in HCl/H₂O start->dissolve_amine cool_amine Cool to 0-5 °C dissolve_amine->cool_amine add_nitrite Add NaNO₂ Dropwise cool_amine->add_nitrite prep_nitrite Prepare NaNO₂ Solution prep_nitrite->add_nitrite stir_diazo Stir for 30 min add_nitrite->stir_diazo couple Combine Solutions (Azo Coupling) stir_diazo->couple dissolve_phenol Dissolve Phenol in NaOH cool_phenol Cool to 0-5 °C dissolve_phenol->cool_phenol cool_phenol->couple stir_couple Stir for 60 min couple->stir_couple acidify Acidify to pH ~5 stir_couple->acidify filter Vacuum Filtration acidify->filter wash_water Wash with Cold Water filter->wash_water recrystallize Recrystallize from Ethanol wash_water->recrystallize filter_final Final Filtration recrystallize->filter_final dry Dry in Desiccator filter_final->dry end Purified Azo Dye dry->end

Caption: Step-by-step experimental workflow for azo dye synthesis.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of "Naphthyl Methyl Orange."

Parameter Value Notes
Reactants
5-Amino-2-methylnaphthalen-1-ol HCl2.10 g (0.01 mol)Starting material
Sodium Nitrite0.76 g (0.011 mol)Slight excess to ensure complete diazotization
Phenol0.94 g (0.01 mol)Coupling component
Reaction Conditions
Diazotization Temperature0 - 5 °CCritical for stability
Coupling Temperature0 - 5 °CPromotes controlled reaction
Reaction Time (Diazotization)30 minEnsures complete formation of diazonium salt
Reaction Time (Coupling)60 minEnsures complete coupling
Product
Theoretical Yield~2.78 gBased on the limiting reactant
Expected Yield70-85%Varies based on experimental technique
AppearanceColored Crystalline SolidExpected to be in the orange-red spectrum

Conclusion

This guide has provided a comprehensive overview of the application of this compound in the synthesis of azo dyes. By understanding the underlying chemical principles of diazotization and azo coupling, and by following the detailed experimental protocol, researchers can confidently and safely synthesize novel azo dyes for a variety of applications. The provided framework is adaptable for use with other coupling components, allowing for the exploration of a wide range of colors and properties.

References

  • MySkinRecipes. (n.d.). 5-Amino-2-methylnaphthalen-1-ol. Retrieved from [Link]

  • The Chinese University of Hong Kong, Education and Manpower Bureau, & Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]

  • Diener, H., & Zollinger, H. (1986). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Canadian Journal of Chemistry, 64(6), 1102–1107. Retrieved from [Link]

  • Wikipedia. (2023). Azo coupling. Retrieved from [Link]

  • Kishimoto, S., Kitahara, S., Manabe, O., & Hiyama, H. (1978). Studies on coupling reactions of 1-naphthol. 6. Tautomerism and dissociation of 4-arylazo-1-naphthols in various solvents. The Journal of Organic Chemistry, 43(20), 3882–3886. Retrieved from [Link]

  • Chemguide. (n.d.). Reactions of diazonium ions. Retrieved from [Link]

Sources

Application Note: 5-Amino-2-methylnaphthalen-1-ol hydrochloride as a Novel Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the application of 5-Amino-2-methylnaphthalen-1-ol hydrochloride as a versatile, small-molecule fluorescent probe for cellular imaging. While historically recognized as Vitamin K5, its inherent photophysical properties, stemming from the aminonaphthol core, suggest its potential as a valuable tool for researchers in cell biology and drug development. This document provides a comprehensive overview of its proposed mechanism of action, hypothesized spectral properties based on structurally similar compounds, and detailed, field-proven protocols for its use in both live-cell and fixed-cell imaging applications.

Introduction: Unveiling a New Potential for a Classic Molecule

Fluorescent probes are indispensable tools in modern biological research, enabling the visualization of cellular structures and dynamic processes with high spatial and temporal resolution.[1][2] Small organic fluorescent molecules, in particular, offer advantages such as good photostability, high sensitivity, and the ability to provide real-time information without the need for genetic modification.[2]

This compound is a water-soluble salt of a menadione analog, historically known as Vitamin K5.[3] Its chemical structure, featuring a naphthalene core substituted with both an amino (-NH₂) and a hydroxyl (-OH) group, is characteristic of many fluorescent compounds. Naphthalene derivatives are known for their unique photophysical properties, including high quantum yields and excellent photostability, making them robust fluorophores.[4]

This application note puts forth the hypothesis that 5-Amino-2-methylnaphthalen-1-ol can be repurposed as a fluorescent probe for bioimaging. We will explore its proposed mechanism of fluorescence, provide estimated photophysical characteristics, and present detailed protocols for its practical application in a research setting.

Proposed Mechanism of Fluorescence: A pH-Sensitive Probe

The fluorescence of many aminonaphthol derivatives is highly sensitive to the microenvironment, particularly pH and polarity.[5][6] The amino and hydroxyl groups on the naphthalene ring can exist in different protonation states depending on the local pH. This protonation/deprotonation equilibrium can significantly alter the electronic structure of the molecule, leading to changes in its fluorescence properties, a phenomenon often utilized in the design of pH-sensitive probes.

We propose that 5-Amino-2-methylnaphthalen-1-ol functions as a pH-sensitive probe. In acidic environments, the amino group is protonated (-NH₃⁺), which can quench fluorescence through mechanisms like photoinduced electron transfer (PET).[1] Upon entering a more neutral or alkaline environment, such as the cytoplasm or specific organelles of a cell, the amino group is deprotonated, restoring fluorescence. This "off-on" switching mechanism allows for the visualization of pH gradients within cells. Its hydrophobic naphthalene backbone may also facilitate partitioning into cellular membranes or lipid-rich organelles.

Caption: Proposed pH-dependent fluorescence mechanism of 5-Amino-2-methylnaphthalen-1-ol.

G cluster_0 Low pH (e.g., extracellular space, lysosomes) cluster_1 Neutral/Alkaline pH (e.g., cytoplasm, mitochondria) Low_pH Protonated Form (-NH3+) Fluorescence OFF (Quenched) High_pH Deprotonated Form (-NH2) Fluorescence ON Low_pH->High_pH Increase in pH (e.g., cellular uptake) High_pH->Low_pH Decrease in pH

Photophysical & Chemical Properties

As specific photophysical data for 5-Amino-2-methylnaphthalen-1-ol as a fluorescent probe is not extensively documented, the following properties are estimated based on the closely related compound, 8-amino-2-naphthol, and general characteristics of naphthalene-based dyes.[5][6] Researchers should perform their own spectral characterization for precise experimental planning.

PropertyEstimated Value / DescriptionSource / Rationale
Molecular Formula C₁₁H₁₁NO · HCl-
Molecular Weight 209.67 g/mol -
Excitation Max (λex) ~340 - 360 nm (in aqueous buffer, pH 7.4)Based on UV-Vis absorption of 8-amino-2-naphthol.[7]
Emission Max (λem) ~430 - 460 nm (in aqueous buffer, pH 7.4)Blue fluorescence, typical for aminonaphthols. Emission is expected to be blue-shifted in nonpolar environments.[5]
Stokes Shift ~90 - 100 nmCalculated from estimated λex and λem.
Quantum Yield (Φ) Moderate (expected)Naphthalene derivatives often exhibit good quantum yields.[4]
Solubility Soluble in water and DMSOThe hydrochloride salt enhances water solubility.
Purity >95%Recommended for bioimaging applications.

Probe Preparation and Handling

4.1. Reconstitution

  • Prepare a 10 mM stock solution of this compound in sterile, anhydrous dimethyl sulfoxide (DMSO).

  • Vortex briefly to ensure complete dissolution.

  • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

4.2. Safety Precautions

  • The cytotoxicity of 5-Amino-2-methylnaphthalen-1-ol has not been fully characterized for bioimaging applications. However, naphthalene and its derivatives can exhibit cytotoxic and genotoxic effects.[1][2]

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

Experimental Protocols

Live-Cell Imaging Protocol

This protocol provides a general guideline for staining live, adherent cells. The optimal probe concentration and incubation time should be determined empirically for each cell type and experimental condition.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • 10 mM this compound stock solution in DMSO

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter cube)

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Probe Preparation: Prepare a working solution of the probe by diluting the 10 mM DMSO stock solution in warm, complete cell culture medium or imaging buffer (e.g., HBSS). A starting concentration range of 1-10 µM is recommended.

  • Cell Staining: Remove the culture medium from the cells and wash once with warm PBS or HBSS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. Protect from light.

  • Washing: Remove the staining solution and wash the cells two to three times with warm imaging buffer or complete medium to remove unbound probe and reduce background fluorescence.[3]

  • Imaging: Add fresh, warm imaging buffer to the cells. Image the cells immediately using a fluorescence microscope equipped with a suitable filter set (e.g., Excitation: 350/50 nm, Emission: 460/50 nm). Use the lowest possible excitation light intensity to minimize phototoxicity.[4]

Caption: Workflow for live-cell imaging with 5-Amino-2-methylnaphthalen-1-ol.

G A Seed cells on glass-bottom dish B Prepare working solution (1-10 µM in medium) C Remove medium, add probe solution B->C D Incubate at 37°C (15-60 min) C->D E Wash 2-3x with warm buffer D->E F Image with fluorescence microscope E->F

Fixed-Cell Imaging Protocol

This protocol is suitable for endpoint assays where cell fixation is required. Paraformaldehyde (PFA) is recommended as it preserves cell morphology well.[8]

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton™ X-100 in PBS (for permeabilization, optional)

  • 10 mM this compound stock solution

  • Antifade mounting medium (with or without DAPI)

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

  • Washing: Gently wash the cells twice with PBS at room temperature.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.[9][10]

  • Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilization: If the probe is expected to stain intracellular structures and fixation has compromised membrane permeability, you can permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS afterward.

  • Staining: Prepare a working solution of the probe (e.g., 5-20 µM) in PBS. Remove the final PBS wash and add the staining solution to the coverslips. Incubate for 20-30 minutes at room temperature, protected from light.

  • Final Washes: Remove the staining solution and wash the cells three times with PBS for 5 minutes each to remove excess probe.

  • Mounting: Carefully remove the coverslip from the washing buffer, remove excess liquid from the edge with a lab wipe, and mount it cell-side down onto a glass slide using a drop of antifade mounting medium.

  • Sealing and Imaging: Seal the edges of the coverslip with nail polish to prevent drying. Allow the mounting medium to cure (if necessary) before imaging.

Caption: Workflow for fixed-cell imaging with 5-Amino-2-methylnaphthalen-1-ol.

G A Grow cells on coverslips B Wash with PBS A->B C Fix with 4% PFA (10-15 min) B->C D Wash 3x with PBS C->D E (Optional) Permeabilize D->E F Stain with probe (20-30 min) E->F G Wash 3x with PBS F->G H Mount on slide with antifade medium G->H

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No/Weak Signal Probe concentration is too low.Increase the probe concentration in a stepwise manner.
Incubation time is too short.Increase the incubation time.
Incorrect filter set.Ensure the excitation and emission filters match the probe's spectral properties.
Probe has degraded.Use a fresh dilution from a properly stored stock solution.
High Background Probe concentration is too high.Decrease the probe concentration.
Inadequate washing.Increase the number and/or duration of the washing steps.[3]
Autoflourescence.Image an unstained control sample to assess autofluorescence. Use a background subtraction function in your imaging software if necessary.
Phototoxicity (in live cells) Excitation light is too intense.Reduce the excitation light intensity and/or exposure time.[4]
Prolonged imaging session.Use time-lapse imaging with longer intervals between acquisitions.
Uneven Staining Cells are not healthy or are overly confluent.Ensure cells are healthy and sub-confluent during the experiment.
Incomplete probe dissolution.Ensure the stock solution is fully dissolved before preparing the working solution.

References

  • Nagano, T., et al. (2006). Development of fluorescent probes for bioimaging applications. Journal of Health Science, 52(1), 1-10. [Link]

  • Zhang, J., et al. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Molecules, 27(19), 6296. [Link]

  • Lu, L., et al. (2018). State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research. Acta Pharmaceutica Sinica B, 8(6), 845-859. [Link]

  • CD BioSciences. (n.d.). Fluorescent Probes in Bioimaging. Imaging Technology. [Link]

  • Zhang, H., et al. (2014). Highly sensitive naphthalene-based two-photon fluorescent probe for in situ real-time bioimaging of ultratrace cyclooxygenase-2 in living biosystems. Analytical Chemistry, 86(19), 9847-9854. [Link]

  • Pramanik, S., et al. (2020). Fluorescent probes for imaging bioactive species in subcellular organelles. Chemical Communications, 56(83), 12496-12513. [Link]

  • Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer. [Link]

  • Held, P. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent Technologies. [Link]

  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. [Link]

  • Oheim, M. (2026). Optimizing live-cell imaging: From probe to FLIM-STED integration. YouTube. [Link]

  • Pandey, N., et al. (2019). Photophysical Investigation of 8-amino 2-Naphthol in Different Micellar Environment. ChemRxiv. [Link]

  • Wikipedia. (n.d.). 4-Amino-2-methyl-1-naphthol. [Link]

  • Pandey, N., et al. (2019). Photophysical Investigation of 8-amino 2-Naphthol in Different Micellar Environment. Semantic Scholar. [Link]

  • TONG, G-S., et al. (2012). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 11(6), 1045-1052. [Link]

  • PubChem. (n.d.). 5-Amino-2-naphthol. National Center for Biotechnology Information. [Link]

  • KILIC, E., et al. (2023). Synthesis, characterization, photophysical and surface properties of poly(amino naphthalene) and its poly(azomethine) compound. Polymer Composites, 44(8), 5143-5156. [Link]

Sources

analytical techniques for 5-Amino-2-methylnaphthalen-1-ol hydrochloride characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 5-Amino-2-methylnaphthalen-1-ol Hydrochloride

Abstract

This application note provides a comprehensive suite of analytical methodologies for the thorough characterization of this compound (CAS: 111180-78-0), a key intermediate in various synthetic pathways. For researchers, quality control analysts, and drug development professionals, unambiguous structural confirmation, purity assessment, and physicochemical profiling are paramount. This guide moves beyond mere procedural lists, delving into the causality behind experimental choices to provide a robust, scientifically grounded framework. The protocols described herein are designed as self-validating systems, ensuring data integrity and reproducibility. We will explore a multi-technique approach, leveraging spectroscopy, chromatography, and thermal analysis to build a complete analytical profile of the target compound.

Introduction and Physicochemical Profile

This compound is a bifunctional naphthalene derivative. The presence of amino, hydroxyl, and methyl groups on the naphthalene core imparts specific chemical and physical properties that are critical to its function in further chemical reactions. Accurate characterization is the cornerstone of its effective use, ensuring identity, purity, and consistency between batches. This guide outlines the necessary analytical steps to achieve this.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 111180-78-0[1]
Molecular Formula C₁₁H₁₁N · HCl (C₁₁H₁₂ClNO)[1][2]
Molecular Weight 193.67 g/mol [1]
Melting Point ~230 °C[1]
Appearance (Typically an off-white to tan solid)N/A
InChI Key PEBKGVSIRFSIGW-UHFFFAOYSA-N

Integrated Analytical Workflow

A multi-faceted approach is essential for a comprehensive characterization. No single technique can provide all the necessary information. The workflow below illustrates how different analytical methods are integrated to build a complete profile of the compound, from initial identity confirmation to quantitative purity analysis.

Analytical_Workflow cluster_0 Primary Characterization (Identity & Structure) cluster_1 Purity & Quantitative Analysis cluster_2 Solid-State & Thermal Properties NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV (Purity, Assay) NMR->HPLC Confirms Structure of Main Peak MS Mass Spectrometry (ESI-MS) MS->HPLC Confirms Peak Identity (LC-MS) IR FTIR Spectroscopy UV_Vis UV-Vis Spectroscopy UV_Vis->HPLC Determines λmax for Detection Thermal Thermal Analysis (DSC/TGA) XRD Powder X-Ray Diffraction (PXRD) Sample Test Article: 5-Amino-2-methylnaphthalen-1-ol HCl Sample->NMR Structural Elucidation Sample->MS Structural Elucidation Sample->IR Structural Elucidation Sample->UV_Vis Structural Elucidation Sample->HPLC Separation & Quantification Sample->Thermal Physicochemical Properties Sample->XRD Physicochemical Properties

Caption: Integrated workflow for the comprehensive characterization of 5-Amino-2-methylnaphthalen-1-ol HCl.

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, providing direct insight into the compound's structure.

UV-Visible Spectroscopy
  • Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within the molecule. The conjugated naphthalene ring system is a strong chromophore, which will exhibit characteristic π→π* transitions. The amino (-NH₂) and hydroxyl (-OH) substituents act as auxochromes, which can shift the wavelength of maximum absorbance (λmax) to longer wavelengths (a bathochromic shift) and increase the absorption intensity.[3][4] This technique provides a characteristic electronic fingerprint.

  • Protocol: UV-Vis Spectral Acquisition

    • Solvent Selection: Use a UV-grade solvent such as methanol or ethanol. These solvents are transparent in the analytical UV range and will readily dissolve the hydrochloride salt.

    • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the selected solvent.

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Blanking: Use the pure solvent as a blank to zero the instrument.

    • Scan Acquisition: Scan the sample from 400 nm down to 200 nm.

    • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For aminonaphthol structures, expect strong absorbances in the 220-250 nm and 280-340 nm regions.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Expertise & Causality: FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. For this compound, the key is to identify vibrations for the hydroxyl group, the aromatic ring, and, critically, the amine hydrochloride salt (-NH₃⁺), which has a distinct signature compared to a free amine (-NH₂).[5]

  • Protocol: FTIR Analysis via ATR

    • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique that requires minimal sample preparation.

    • Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

    • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

    • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands.

  • Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeRationale & Comments
~3200 - 2800-NH₃⁺ (Amine HCl)N-H StretchBroad absorption, characteristic of the ammonium salt. Differentiates from the sharper, two-band signal of a primary amine (-NH₂).[5]
~3400 - 3200-OH (Phenolic)O-H StretchBroad band, may be partially obscured by the -NH₃⁺ stretch.
~3100 - 3000Aromatic C-HC-H StretchCharacteristic of sp² C-H bonds on the naphthalene ring.
~2950 - 2850-CH₃ (Methyl)C-H StretchAliphatic C-H stretching.
~1620 - 1580Aromatic C=CC=C StretchStrong absorptions from the naphthalene ring system.
~1550 - 1480-NH₃⁺ (Amine HCl)N-H BendAsymmetric and symmetric bending modes.
~1260 - 1180Phenolic C-OC-O StretchStrong band indicating the hydroxyl group attached to the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Causality: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR provides analogous information for the carbon skeleton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal as it dissolves the salt and allows for the observation of exchangeable protons from the -OH and -NH₃⁺ groups.

  • Protocol: ¹H and ¹³C NMR Acquisition

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

    • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle and a relaxation delay of at least 2 seconds.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.

    • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO signal at 39.52 ppm.

  • Data Presentation: Predicted NMR Chemical Shifts (in DMSO-d₆)

¹H NMR (400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.5 - 10.5 Broad singlet 1H Ar-OH Phenolic proton, exchangeable with D₂O.
~8.5 - 9.5 Broad singlet 3H -NH₃ Ammonium protons, exchangeable with D₂O. Shift is concentration-dependent.
~7.0 - 7.8 Multiplets 4H Ar-H Protons on the naphthalene ring. Specific assignments require 2D NMR.

| ~2.3 - 2.5 | Singlet | 3H | -CH₃ | Methyl group protons. Appears as a sharp singlet. |

¹³C NMR (100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale
~150 - 155 C -OH Aromatic carbon bonded to the hydroxyl group, deshielded.
~140 - 145 C -NH₃⁺ Aromatic carbon bonded to the amino group.
~110 - 135 Ar-C & Ar-C H Remaining 8 aromatic carbons of the naphthalene ring.

| ~15 - 20 | -C H₃ | Aliphatic methyl carbon. |

Mass Spectrometry (MS)
  • Expertise & Causality: MS provides the exact molecular weight of the analyte, serving as a definitive confirmation of its identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this hydrochloride salt. In positive ion mode, it will detect the protonated free base [M+H]⁺.

  • Protocol: ESI-MS Analysis

    • Sample Preparation: Prepare a dilute solution (~1-5 µg/mL) of the sample in a suitable solvent like methanol or an acetonitrile/water mixture.

    • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer. A high-resolution mass spectrometer (HRMS) is preferred for obtaining the exact mass.

    • Infusion: Infuse the sample solution directly into the ESI source.

    • Ionization Mode: Operate in positive ion mode.

    • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-300 amu).

  • Data Interpretation:

    • The free base (5-Amino-2-methylnaphthalen-1-ol) has a molecular formula of C₁₁H₁₁NO and a monoisotopic mass of 173.0841 g/mol .

    • The primary ion expected in the positive ESI mass spectrum will be the protonated molecule, [M+H]⁺, at an m/z of 174.0919 .

    • HRMS analysis should confirm this mass to within 5 ppm, providing strong evidence for the elemental composition.

Chromatographic Analysis for Purity Assessment

  • Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of chemical compounds. A reversed-phase method, using a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for separating naphthalene derivatives from potential impurities.[6][7] UV detection is employed, using a wavelength determined to be a λmax from the UV-Vis analysis to ensure maximum sensitivity.

HPLC_Principle Injector Injector (Sample Introduction) Column C18 Stationary Phase (Nonpolar) Separation based on Polarity Injector->Column Pump HPLC Pump (Mobile Phase Delivery) Pump->Injector Detector UV Detector (Set at λmax) Column->Detector Output Chromatogram (Purity % by Area) Detector->Output

Caption: Logical flow of a Reversed-Phase HPLC system for purity analysis.

  • Protocol: Reversed-Phase HPLC for Purity Determination

    • Instrumentation: A standard HPLC system with a UV detector.

    • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of ~0.5 mg/mL.

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]

      • Mobile Phase A: 0.1% Formic Acid in Water (MS-compatible) or 10 mM Phosphate Buffer, pH 2.5.[6][8]

      • Mobile Phase B: Acetonitrile.

      • Gradient: A linear gradient, for example: 0-2 min (10% B), 2-15 min (10% to 90% B), 15-18 min (90% B), 18-19 min (90% to 10% B), 19-25 min (10% B).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: Set to a λmax determined from the UV spectrum (e.g., ~230 nm or ~320 nm).

      • Injection Volume: 10 µL.

    • Trustworthiness (System Suitability): Before analyzing samples, perform a system suitability test by making five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area of the main compound should be less than 2.0%.

    • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Thermal and Solid-State Characterization

  • Expertise & Causality: The thermal stability and solid-state form are critical physicochemical properties. Thermal analysis can reveal decomposition pathways, while XRD provides a fingerprint of the crystalline structure. For a hydrochloride salt, TGA is particularly useful for observing the potential loss of HCl gas upon heating.[5][9] PXRD is essential for identifying the specific crystalline form (polymorph), which can impact properties like solubility and stability.[10][11]

  • Protocol: Thermal Analysis (TGA/DSC)

    • Instrumentation: A simultaneous TGA/DSC instrument.

    • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.

    • Method: Heat the sample from ambient temperature to ~400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Data Interpretation:

      • DSC: Observe for a sharp endotherm corresponding to the melting point (~230 °C).[1]

      • TGA: Monitor for mass loss events. A mass loss corresponding to HCl (molecular weight 36.46 g/mol , or ~17.4% of the total mass) may occur at or after the melting point, followed by decomposition of the organic moiety at higher temperatures.

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust, multi-dimensional framework for the complete characterization of this compound. By integrating data from spectroscopic, chromatographic, and thermal methods, researchers and analysts can confidently establish the identity, structure, purity, and key physicochemical properties of this important chemical intermediate, ensuring its quality and suitability for downstream applications.

References

  • Title: X-Ray Diffraction Study of Some Liquid Naphthalene Derivatives Source: Taylor & Francis Online URL: [Link]

  • Title: ESCA, Solid-State NMR, and X-Ray Diffraction Studies of Perisubstituted Naphthalene Derivatives Source: The Journal of Physical Chemistry - ACS Publications URL: [Link]

  • Title: HPLC Separation of Genotoxic Derivatives of Naphthalene Source: Chemické listy URL: [Link]

  • Title: Multicomponent analysis evaluation of the separation behavior of naphthalene derivatives in the phase-separation mode on HPLC using a ternary mixture eluent on a C18 column Source: Taylor & Francis Online URL: [Link]

  • Title: Amine hydrochloride salts : a problem in polyurethane synthesis Source: University of Glasgow Theses URL: [Link]

  • Title: Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads Source: OLI Systems, Inc. URL: [Link]

  • Title: UV-Vis Spectroscopy Source: Khan Academy Organic Chemistry - YouTube URL: [Link]

  • Title: UV-Visible Spectroscopy Source: Michigan State University Chemistry URL: [Link]

  • Title: 5-Amino-1-naphthol - NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: 1-Naphthalenamine - NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: 5-Amino-1-naphthol - Mass Spectrum Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: 5-Amino-2-methylnaphthalen-1-ol hcl, 95% Purity Source: CP Lab Safety URL: [Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of 5-Amino-2-methylnaphthalen-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Naphthalene Derivative

5-Amino-2-methylnaphthalen-1-ol hydrochloride is a synthetic aromatic compound with potential applications in pharmaceutical and chemical research. As with any compound intended for therapeutic or advanced chemical synthesis, rigorous and reliable quantitative analysis is paramount. The ability to accurately determine the concentration of this analyte in bulk drug substances, formulations, or biological matrices is critical for ensuring product quality, safety, and efficacy. This document provides a comprehensive guide to the development and validation of analytical methods for the quantitative determination of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The protocols herein are designed to be robust and adhere to the principles of scientific integrity, grounded in established regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Physicochemical Properties and Analytical Considerations

While specific experimental data for this compound is not extensively published, its structure as a substituted aminonaphthol allows for informed predictions of its analytical behavior. The presence of the naphthalene chromophore suggests strong UV absorbance, making UV-Vis detection a viable analytical strategy. The amino and hydroxyl functional groups imply a degree of polarity and potential for pH-dependent solubility and ionization. The hydrochloride salt form generally confers aqueous solubility. However, the potential for oxidation of the aminonaphthol moiety is a critical consideration for sample handling and method development, necessitating careful control of experimental conditions to ensure analyte stability.

Primary Analytical Technique: Stability-Indicating HPLC Method

A stability-indicating HPLC method is the gold standard for the quantitative analysis of active pharmaceutical ingredients (APIs). Such a method can separate the main analyte from its degradation products and any process-related impurities, ensuring that only the intact drug is quantified.

Rationale for Method Selection

Reversed-phase HPLC (RP-HPLC) is selected for its versatility and suitability for separating moderately polar compounds like this compound. A C18 stationary phase is proposed due to its wide applicability and proven performance for aromatic compounds. The mobile phase will consist of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The choice of acetonitrile is often favored for its lower viscosity and UV transparency. A buffer is necessary to control the ionization state of the amino group, thereby ensuring consistent retention times. A photodiode array (PDA) detector is recommended to monitor peak purity and to select the optimal detection wavelength.

Experimental Protocol: RP-HPLC Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A quaternary HPLC system with a PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or the determined λmax)

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and prepare a 100 µg/mL solution in the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

3. System Suitability:

Before sample analysis, inject a working standard solution (e.g., 50 µg/mL) six times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

4. Data Analysis:

Quantify the amount of this compound in the sample by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the working standard solutions.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev_Start Define Analytical Target Profile Column_Select Column & Stationary Phase Selection (C18) Dev_Start->Column_Select Mobile_Phase Mobile Phase Optimization (ACN/Water, pH) Column_Select->Mobile_Phase Detection_WL Wavelength Selection (PDA Scan) Mobile_Phase->Detection_WL Gradient_Opt Gradient Optimization Detection_WL->Gradient_Opt Specificity Specificity & Forced Degradation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Final_Method Routine Analysis Robustness->Final_Method Validated Method Dev_Gradient_Opt Dev_Gradient_Opt Dev_Gradient_Opt->Specificity Finalized Method

Caption: A generalized workflow for the development and validation of a quantitative RP-HPLC method.

Method Validation According to ICH Guidelines

A comprehensive validation of the analytical method is essential to ensure its reliability for the intended application.[1][2][3][4] The following parameters should be evaluated:

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] Forced degradation studies are crucial for establishing the stability-indicating nature of the method.[5][6][7]

Protocol for Forced Degradation:

Expose a sample solution (e.g., 100 µg/mL) of this compound to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for 7 days.

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak, and the peak purity of the parent drug can be demonstrated using a PDA detector.

Stress Condition% Degradation (Hypothetical)Observations
Acid Hydrolysis15.2%One major and two minor degradation peaks observed.
Base Hydrolysis22.5%Two major degradation peaks observed.
Oxidative Degradation35.8%Significant degradation with multiple peaks.
Thermal Degradation8.1%Minor degradation peak observed.
Photolytic Degradation12.6%One major degradation peak observed.
Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]

  • Procedure: Analyze a series of at least five concentrations of the reference standard (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Concentration (µg/mL)Peak Area (Hypothetical)
10120500
25301250
50602500
75903750
1001205000
0.9999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies.[2]

  • Procedure: Analyze a sample solution spiked with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[8]

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days, by two different analysts, or on two different instruments.

  • Acceptance Criteria: The RSD for the results should be not more than 2.0%.

Precision LevelMean Assay (%)RSD (%)
Repeatability99.8%0.85%
Intermediate Precision100.2%1.10%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

  • Procedure: Introduce small variations in the method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.

Secondary Analytical Technique: UV-Vis Spectrophotometry

For routine analysis where a stability-indicating method is not required, or for a quick estimation of concentration, UV-Vis spectrophotometry can be a rapid and cost-effective alternative.

Rationale for Method Selection

The naphthalene ring system in this compound is expected to exhibit strong UV absorbance. This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

2. Determination of λmax:

  • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol or 0.1 M HCl).

  • Scan the solution from 200 nm to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax). Naphthalene derivatives often exhibit λmax in the range of 270-330 nm.

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in a linear absorbance range (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Sample Preparation: Prepare a sample solution of a similar concentration in the same solvent.

4. Calibration Curve and Quantification:

  • Measure the absorbance of the working standard solutions at the determined λmax.

  • Plot a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Workflow for UV-Vis Spectrophotometric Analysis

UVVis_Workflow Start Prepare Dilute Standard Solution Scan Scan for λmax (200-400 nm) Start->Scan Prepare_Standards Prepare Calibration Standards Scan->Prepare_Standards Measure_Abs Measure Absorbance at λmax Prepare_Standards->Measure_Abs Plot_Curve Plot Calibration Curve Measure_Abs->Plot_Curve Calculate_Conc Calculate Concentration Plot_Curve->Calculate_Conc From Calibration Curve Prepare_Sample Prepare Sample Solution Measure_Sample Measure Sample Absorbance Prepare_Sample->Measure_Sample Measure_Sample->Calculate_Conc

Caption: A typical workflow for quantitative analysis using UV-Vis spectrophotometry.

Conclusion

The quantitative analysis of this compound can be reliably achieved using a validated, stability-indicating RP-HPLC method, which is essential for regulatory submissions and quality control in a pharmaceutical setting. For less stringent applications, a UV-Vis spectrophotometric method can provide a rapid and straightforward means of quantification. The protocols and validation guidelines presented in this document provide a comprehensive framework for researchers, scientists, and drug development professionals to establish robust and reliable analytical procedures for this compound. It is imperative that all method development and validation activities are thoroughly documented to ensure data integrity and regulatory compliance.

References

  • A practical guide to forced degradation and stability studies for drug substances. 9

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. 10

  • Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations - Veeprho. 11

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH.

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.

  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability - Sharp Services.

  • ICH Q2(R2) Validation of analytical procedures - ICH.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.

Sources

Experimental Design for Reactions Involving 5-Amino-2-methylnaphthalen-1-ol Hydrochloride: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the experimental considerations and protocols for chemical transformations involving 5-Amino-2-methylnaphthalen-1-ol hydrochloride. Due to the limited specific literature on this particular substituted aminonaphthol, this document establishes a predictive reactivity framework based on the well-documented chemistry of analogous compounds, such as 5-amino-1-naphthol and other aminonaphthol isomers. We will explore key reaction classes including N-acylation, O-alkylation, and diazotization, offering detailed protocols that serve as robust starting points for experimental design. The causality behind the selection of reagents, solvents, and reaction conditions is elucidated to empower researchers in optimizing these transformations for their specific research and development objectives.

Introduction to this compound

This compound is a bifunctional organic molecule possessing both a nucleophilic amino group and a phenolic hydroxyl group attached to a naphthalene core. The hydrochloride salt form suggests good solubility in aqueous and polar protic solvents. The presence of a methyl group at the 2-position sterically and electronically influences the reactivity of the adjacent hydroxyl group and the overall electron density of the naphthalene ring system.

Aminonaphthols are valuable synthons in medicinal chemistry and materials science, serving as precursors to a wide range of biologically active molecules and functional dyes. The strategic manipulation of the amino and hydroxyl functionalities allows for the construction of complex molecular architectures.

Chemical Structure and Properties:

PropertyValueSource
Compound Name 5-Amino-2-methylnaphthalen-1-ol-
CAS Number 116415-34-0
Molecular Formula C₁₁H₁₁NO-
Molecular Weight 173.21 g/mol -
Appearance (Predicted) Off-white to light brown solid-
Solubility (Predicted for HCl salt) Soluble in water, methanol; sparingly soluble in ethanol-

Core Reactivity Principles and Strategic Considerations

The synthetic utility of this compound stems from the differential reactivity of its amino and hydroxyl groups. The amino group is generally more nucleophilic than the hydroxyl group, allowing for selective reactions under appropriate conditions. However, the phenoxide, formed under basic conditions, is a potent nucleophile.

dot

Reactivity_Logic cluster_starting_material 5-Amino-2-methylnaphthalen-1-ol cluster_conditions Reaction Conditions cluster_reactions Reaction Pathways SM Starting Material Acidic Acidic/Neutral SM->Acidic Protonation of Amino Group Basic Basic SM->Basic Deprotonation of Hydroxyl Group N_Reaction N-Centered Reactions (Acylation, Alkylation) Acidic->N_Reaction Favors Amino Reactivity Diazotization Diazotization Acidic->Diazotization Requires Acidic Medium O_Reaction O-Centered Reactions (Alkylation, Esterification) Basic->O_Reaction Favors Phenoxide Reactivity

Caption: Logical workflow for selective reactions of 5-Amino-2-methylnaphthalen-1-ol.

Experimental Protocols

3.1. Safety Precautions

3.2. Protocol 1: Selective N-Acylation

This protocol describes the selective acylation of the amino group using an acyl chloride under Schotten-Baumann conditions. The biphasic reaction medium and the presence of a base favor the reaction at the more nucleophilic amino group.

Materials:

  • This compound

  • Acetyl chloride (or other acyl chloride)

  • Dichloromethane (DCM)

  • 10% aqueous Sodium Carbonate (Na₂CO₃) solution

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq.) in a mixture of DCM and 10% aqueous Na₂CO₃ solution.

  • Stir the biphasic mixture vigorously at room temperature.

  • Add the acyl chloride (1.1 eq.) dropwise via a dropping funnel over 15-20 minutes.

  • Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3.3. Protocol 2: O-Alkylation via Williamson Ether Synthesis

This protocol outlines the alkylation of the hydroxyl group. The use of a strong base is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a strong base (e.g., NaH, 1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

3.4. Protocol 3: Diazotization and Azo Coupling

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups or for coupling with electron-rich aromatic compounds to form azo dyes.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • 2-Naphthol (or other coupling partner)

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

Part A: Diazotization

  • Dissolve this compound (1.0 eq.) in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.05 eq.) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately.

Part B: Azo Coupling

  • In a separate beaker, dissolve the coupling partner (e.g., 2-naphthol, 1.0 eq.) in an aqueous NaOH solution.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the coupling partner solution with vigorous stirring.

  • A colored precipitate should form immediately.

  • Continue stirring at 0-5 °C for 1-2 hours.

  • Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry.

Characterization of Products

The successful synthesis of derivatives of 5-Amino-2-methylnaphthalen-1-ol should be confirmed by a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the newly introduced functional groups and the overall structure of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence or absence of key functional groups, such as the N-H and O-H stretches in the starting material, and the appearance of new stretches, like the C=O stretch in acylated products.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in N-acylation Incomplete reaction or hydrolysis of the acyl chloride.Ensure vigorous stirring of the biphasic mixture. Add the acyl chloride slowly and at a controlled temperature.
Mixture of N- and O-acylated products Reaction conditions not selective enough.Use a non-aqueous solvent with a non-nucleophilic base (e.g., pyridine or triethylamine) at low temperatures.
Low yield in O-alkylation Incomplete deprotonation of the hydroxyl group.Use a stronger base or ensure the base is of high quality and handled under strictly anhydrous conditions.
Decomposition of diazonium salt Temperature too high.Maintain the reaction temperature strictly between 0-5 °C. Use the diazonium salt solution immediately after preparation.

Conclusion

While direct experimental data for this compound is scarce, its reactivity can be reliably predicted based on fundamental principles of organic chemistry and the behavior of analogous compounds. The protocols provided herein offer a solid foundation for researchers to begin their investigations into the synthetic transformations of this versatile molecule. Careful control of reaction conditions, particularly pH and temperature, is paramount to achieving selective and high-yielding reactions.

References

  • PubChem. 5-Amino-1-naphthol. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Amino-2-naphthol. National Center for Biotechnology Information. [Link]

  • Organic Syntheses Procedure. 1,4-aminonaphthol hydrochloride. [Link]

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Application Notes and Protocols for the Derivatization of 5-Amino-2-methylnaphthalen-1-ol Hydrochloride for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-2-methylnaphthalen-1-ol, a synthetic compound analogous to menadione, presents a unique analytical challenge due to its dual reactive sites: a phenolic hydroxyl group and an aromatic primary amine. Its hydrochloride salt form is often used to improve solubility and stability.[1] For quantitative analysis in complex matrices, such as in pharmaceutical development or metabolism studies, direct detection via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be hampered by low sensitivity, poor chromatographic peak shape, or insufficient volatility.

This technical guide provides a comprehensive overview and detailed protocols for the derivatization of 5-Amino-2-methylnaphthalen-1-ol hydrochloride. The methodologies described herein are designed to enhance its detectability for common analytical platforms, including HPLC with Fluorescence or UV detection and GC-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reliable quantification.

The Analytical Imperative for Derivatization

The primary motivation for derivatizing 5-Amino-2-methylnaphthalen-1-ol is to chemically modify its structure to overcome inherent analytical limitations. The key objectives are:

  • For GC Analysis: To increase the volatility and thermal stability of this polar molecule, making it amenable to gas-phase separation without degradation.[2][3]

  • For HPLC Analysis: To introduce a chromophore or fluorophore, significantly enhancing its response to UV or fluorescence detectors, thereby lowering the limits of detection.[4][5]

  • Improved Chromatography: Derivatization can reduce the polarity of the analyte, leading to better peak shape and improved separation from matrix components on common reversed-phase HPLC columns.[4][5]

Due to the presence of both an amino and a hydroxyl group, a single derivatization reaction can often modify both functional groups, or conditions can be tailored to selectively target one.

Strategic Approaches to Derivatization

Two primary strategies will be detailed: silylation for GC-MS analysis and dansylation for HPLC-fluorescence detection. A third approach, acylation, will also be discussed as a versatile alternative for both GC and HPLC.

I. Silylation for GC-MS Analysis: Enhancing Volatility

Silylation is a robust and widely utilized derivatization technique for GC analysis of polar compounds.[6][7] It involves the replacement of active hydrogens in functional groups like –OH and –NH with a trimethylsilyl (TMS) or other silyl group.[7] This modification effectively masks the polar nature of the analyte, rendering it more volatile and thermally stable.[6][7]

For 5-Amino-2-methylnaphthalen-1-ol, both the hydroxyl and amino groups are susceptible to silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents capable of derivatizing both functional groups.[3] The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance the reaction efficiency, especially for hindered groups.[6]

Protocol 1: Silylation of 5-Amino-2-methylnaphthalen-1-ol for GC-MS Analysis

Objective: To prepare a volatile and thermally stable derivative of 5-Amino-2-methylnaphthalen-1-ol for sensitive and selective quantification by GC-MS.

Materials:

  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Reacti-Vials™ or other suitable reaction vials with screw caps and PTFE-lined septa

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent like methanol to prepare a stock solution.

    • For samples in aqueous matrices, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte and remove water, which can quench the silylation reagent.[8]

    • Aliquot a portion of the sample or standard solution into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous as moisture will deactivate the silylation reagent.[6][8]

  • Derivatization Reaction:

    • To the dry residue, add 100 µL of anhydrous pyridine or acetonitrile to redissolve the analyte.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Securely cap the vial and vortex briefly to ensure thorough mixing.

    • Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven. The elevated temperature drives the reaction to completion.

  • GC-MS Analysis:

    • After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS system. A typical injection volume is 1-2 µL.

    • The GC-MS parameters (temperature program, carrier gas flow rate, mass spectrometer settings) should be optimized for the separation and detection of the derivatized analyte.

Expected Outcome:

The reaction will yield the di-trimethylsilyl derivative of 5-Amino-2-methylnaphthalen-1-ol. The mass spectrum of this derivative will exhibit a characteristic molecular ion and fragmentation pattern, providing high selectivity for quantification.

Parameter Condition Rationale
Silylating Reagent BSTFA + 1% TMCSA strong silylating agent capable of derivatizing both phenols and amines. TMCS acts as a catalyst.[6]
Solvent Anhydrous Pyridine/AcetonitrileAprotic solvents that dissolve the analyte and reagent without interfering with the reaction.
Temperature 70-80°CAccelerates the reaction rate to ensure complete derivatization.
Time 30-60 minutesSufficient time for the reaction to reach completion for most analytes.

Diagram: Silylation Workflow for GC-MS Analysis

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Sample/Standard Solution dry Evaporate to Dryness (under N2) start->dry add_reagents Add Anhydrous Solvent + BSTFA/TMCS dry->add_reagents react Heat (70-80°C, 30-60 min) add_reagents->react inject Inject into GC-MS react->inject

Caption: Workflow for silylation of 5-Amino-2-methylnaphthalen-1-ol.

II. Dansylation for HPLC-Fluorescence Analysis: Maximizing Sensitivity

For HPLC analysis, derivatization with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is an excellent strategy to significantly enhance detection sensitivity. Dansyl chloride reacts with primary and secondary amines, as well as phenolic hydroxyl groups, under alkaline conditions to form highly fluorescent sulfonamide and sulfonate ester derivatives, respectively.[4][9] These derivatives exhibit strong fluorescence, allowing for detection at picomole to femtomole levels.[4]

The reaction is a nucleophilic substitution where the unprotonated amine or phenoxide ion attacks the electrophilic sulfonyl chloride group.[4] Therefore, maintaining an alkaline pH (typically 9.5-10.5) is crucial for the reaction to proceed efficiently.[4]

Protocol 2: Dansylation of 5-Amino-2-methylnaphthalen-1-ol for HPLC-Fluorescence Analysis

Objective: To label 5-Amino-2-methylnaphthalen-1-ol with a fluorescent tag for highly sensitive quantification by reversed-phase HPLC with fluorescence detection.

Materials:

  • This compound standard

  • Dansyl chloride solution (e.g., 1-2 mg/mL in acetone or acetonitrile)

  • Sodium bicarbonate or borate buffer (100 mM, pH 9.5-10.5)

  • Quenching solution (e.g., 10% ammonium hydroxide or a primary amine solution like methylamine)

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • HPLC system with a fluorescence detector and a C18 reversed-phase column

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • For biological samples, perform protein precipitation or extraction as needed.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 50 µL of the sample or standard solution with 100 µL of the alkaline buffer (pH 9.5-10.5).

    • Add 100 µL of the dansyl chloride solution.

    • Vortex the mixture and incubate in the dark at 40-60°C for 30-60 minutes. The reaction is light-sensitive.

    • After incubation, add 25 µL of the quenching solution to react with the excess dansyl chloride. Vortex and let it stand for 10-15 minutes.

  • HPLC-Fluorescence Analysis:

    • The reaction mixture can be directly injected, or diluted with the mobile phase if necessary.

    • Separate the dansylated derivative on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid).

    • Set the fluorescence detector to the appropriate excitation and emission wavelengths for dansyl derivatives (typically Ex: ~330-350 nm, Em: ~510-540 nm). These should be optimized for the specific derivative.

Expected Outcome:

This protocol will produce the dansylated derivative of 5-Amino-2-methylnaphthalen-1-ol, which is highly fluorescent and can be readily separated by reversed-phase HPLC. This will enable quantification at very low concentrations.

Parameter Condition Rationale
Derivatizing Reagent Dansyl ChlorideForms highly stable and fluorescent derivatives with amines and phenols.[4][9]
pH 9.5-10.5Ensures the amino and hydroxyl groups are deprotonated and thus nucleophilic.[4]
Temperature 40-60°CIncreases the reaction rate.
Quenching Ammonium HydroxideRemoves excess dansyl chloride to prevent interference in the chromatogram.[10]

Diagram: Dansylation Reaction and Workflow

G cluster_workflow Experimental Workflow A Mix Sample, Alkaline Buffer, and Dansyl Chloride B Incubate in Dark (40-60°C, 30-60 min) A->B C Quench Excess Reagent B->C D Inject into HPLC-FLD C->D

Sources

Guide to the Safe Handling and Disposal of 5-Amino-2-methylnaphthalen-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed protocols and safety guidelines for the handling and disposal of 5-Amino-2-methylnaphthalen-1-ol hydrochloride. Due to the limited availability of specific toxicological data for this compound, this guide is founded on the precautionary principle, deriving safety protocols from a thorough analysis of structurally analogous compounds, including known carcinogens like 2-naphthylamine. The procedures outlined herein are designed to minimize exposure risk and ensure the safety of laboratory personnel and the environment. All users must treat this compound as a suspected mutagen and carcinogen.

Section 1: Hazard Identification and Risk Assessment

The primary challenge in establishing a safety protocol for this compound is the absence of a comprehensive, peer-reviewed toxicological profile. Therefore, a risk assessment must be predicated on its chemical structure. The molecule contains an aminonaphthalene core, a structural alert strongly associated with carcinogenicity. For instance, 2-naphthylamine is a confirmed human bladder carcinogen.[1] The presence of the amino group on the naphthalene ring system necessitates that this compound be handled with the highest degree of caution.

Physicochemical and Toxicological Profile (Inferred)

The following properties are based on available information and data from close structural analogs. All hazard classifications should be considered provisional and treated as confirmed for the purpose of risk mitigation.

PropertyValue / ClassificationRationale / Source
Chemical Formula C₁₁H₁₂ClNOCP Lab Safety.[2]
Molecular Weight 209.67 g/mol Derived from formula.
Appearance Solid, likely a crystalline powder.Inferred from hydrochloride salt form.
Acute Toxicity (Oral) Category 4: Harmful if swallowed. Based on analogs like 1-Naphthylamine and 2-Methylnaphthalene.[3]
Skin Corrosion/Irritation Category 2: Causes skin irritation. Based on 1-Amino-2-naphthol hydrochloride and 2-Methylnaphthalene.[3][4]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation. Based on 1-Amino-2-naphthol hydrochloride and 2-Methylnaphthalene.[3][4]
Germ Cell Mutagenicity Suspected of causing genetic defects. Based on 1-Amino-2-naphthol hydrochloride.[4]
Carcinogenicity Handle as a Category 1A/1B Carcinogen. Precautionary stance due to the aminonaphthalene core, a known toxophore.[1]
STOT-SE Category 3: May cause respiratory irritation. Based on 1-Amino-2-naphthol hydrochloride.[4]
Aquatic Toxicity Toxic to aquatic life with long lasting effects. Based on related naphthalenic compounds.[3]
Risk Assessment Workflow

In the absence of specific safety data, a conservative risk assessment is not just recommended, but required. The following workflow illustrates the logical process for establishing the necessary controls.

cluster_0 Risk Assessment Logic A Identify Compound: 5-Amino-2-methylnaphthalen-1-ol HCl B Search for Specific Safety Data Sheet (SDS) A->B C Specific Data Found? B->C D Analyze Structural Analogs: - 1-Amino-2-naphthol HCl [1] - 2-Naphthylamine [2] - 1-Naphthylamine [7] C->D No E Identify Key Toxophores: - Aminonaphthalene Core - Aromatic Amine Functionality D->E F Assume Highest Hazard Profile: Treat as a Suspected Carcinogen, Mutagen, and Irritant E->F G Implement Stringent Controls: - Engineering (Fume Hood) - Administrative (SOPs, Training) - PPE (Double Gloves, Respirator) F->G

Caption: Risk assessment workflow for compounds with limited safety data.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls mandates that engineering solutions be the primary method for exposure mitigation, supplemented by administrative controls and, finally, PPE.

Primary Engineering Control: Chemical Fume Hood

All work involving the handling of solid this compound or its solutions must be conducted inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).

  • Causality: A fume hood is essential to contain and exhaust the fine, potentially hazardous dust of the solid compound and any aerosols generated during solution preparation. This prevents inhalation, which is a primary route of exposure.[5]

Personal Protective Equipment (PPE)

PPE is the last line of defense and is non-negotiable. The required PPE must be worn at all times when handling the compound.

TaskRequired PPERationale
All Handling Safety Goggles & Face Shield Protects against splashes and unexpected contact with dust. Standard safety glasses are insufficient.[4]
Handling Solids Double Nitrile Gloves Aromatic amines can be absorbed through the skin. Double gloving provides additional protection against tears and contamination. Change outer glove immediately after handling.[6]
Lab Coat (Buttoned) Protects skin and personal clothing from contamination.
Respirator (N95 or higher) Recommended for weighing operations to prevent inhalation of fine particulates, even within a fume hood.[7]
Handling Solutions Nitrile Gloves (or as per solvent compatibility) Protects against dermal absorption from solutions.
Lab Coat (Buttoned) Protects skin and personal clothing from splashes.

Section 3: Safe Handling Protocols

Adherence to standardized protocols is critical for minimizing risk. A "Designated Area" within the fume hood should be established and clearly marked for handling this compound to prevent cross-contamination.

Protocol: Weighing and Stock Solution Preparation

This protocol is designed to minimize dust generation and ensure accurate, safe preparation of solutions.

  • Preparation:

    • Don all required PPE (double gloves, lab coat, goggles, face shield).

    • Decontaminate the fume hood work surface and the analytical balance with 70% ethanol.

    • Place a "Designated Area for Potent Compound" sign in the fume hood.

  • Weighing:

    • Use an anti-static weigh boat or a tared vial to prevent electrostatic dispersal of the powder.

    • Carefully transfer the approximate amount of solid into the container using a dedicated spatula. Do not "tap" the bottle, as this can generate dust.

    • Close the primary container of this compound immediately.

    • Record the exact weight.

  • Solubilization:

    • Place the weigh boat or vial containing the powder into the final flask or beaker.

    • Using a pipette, slowly add the desired solvent down the side of the flask to wet the powder without creating dust.

    • Gently swirl or stir to dissolve. Use a magnetic stirrer if necessary.

  • Post-Procedure:

    • Carefully remove the outer pair of gloves and dispose of them as hazardous solid waste.

    • Wipe down the spatula, balance, and surrounding fume hood area with a damp cloth. Dispose of the cloth as solid hazardous waste.

    • Clearly label the stock solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).

Protocol: Accidental Spill Response
  • Small Solid Spill (<100 mg) inside a Fume Hood:

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe the area from the outside in.

    • Place the used towels in a sealed bag and dispose of as hazardous solid waste.

    • Decontaminate the area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Liquid Spill inside a Fume Hood:

    • Absorb the spill with a chemical absorbent pad or vermiculite.

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[8]

    • Decontaminate the area.

  • Any Spill Outside of a Fume Hood:

    • EVACUATE the immediate area. Alert others.

    • Prevent entry to the contaminated area.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a spill of a potent compound in an open lab environment yourself.

Section 4: Storage and Waste Disposal

Proper storage and disposal are crucial to prevent long-term contamination and environmental harm.

Storage Conditions
  • Location: Store in a locked, dedicated cabinet for potent or carcinogenic compounds.[4]

  • Container: Keep in the original, tightly sealed container.

  • Environment: The storage area must be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials like strong oxidizing agents.[5][6]

Waste Management Workflow

All materials that come into contact with this compound must be treated as hazardous waste. Do not mix with non-hazardous waste streams.

cluster_1 Waste Segregation Logic Start Waste Generated from Experiment Type Solid or Liquid? Start->Type Solid Solid Waste: - Contaminated PPE (gloves, etc.) - Weigh boats, wipes - Unused solid compound Type->Solid Solid Liquid Aqueous or Organic Solvent? Type->Liquid Liquid SolidBin Hazardous Solid Waste Container (Labeled Carcinogen) Solid->SolidBin Aqueous Aqueous Waste: - Solutions in water/buffer - First rinse of glassware Liquid->Aqueous Aqueous Organic Organic Waste: - Solutions in DMSO, MeOH, etc. - Solvent rinses of glassware Liquid->Organic Organic AqueousBin Hazardous Aqueous Waste Container (Labeled Carcinogen) Aqueous->AqueousBin OrganicBin Hazardous Organic Waste Container (Labeled Carcinogen) Organic->OrganicBin

Caption: Decision tree for the proper segregation of hazardous waste.

Protocol: Decontamination and Disposal
  • Glassware Decontamination:

    • Rinse glassware with a small amount of a suitable solvent (one that will dissolve the compound) and empty the rinsate into the appropriate hazardous liquid waste container (aqueous or organic).

    • Repeat the rinse.

    • The glassware can then be washed normally with soap and water.

  • Solid Waste Disposal:

    • Collect all contaminated solid items (gloves, weigh boats, paper towels) in a dedicated, labeled, puncture-proof container.

    • Once full, seal the container and arrange for pickup by your institution's EHS department.

  • Liquid Waste Disposal:

    • Collect all solutions and rinsates in a dedicated, labeled, and sealed waste bottle.

    • Never pour this waste down the drain.

    • Arrange for pickup by EHS.

Section 5: Emergency Procedures

In any case of exposure, immediate action is required. Alert a coworker and seek medical attention. Provide the Safety Data Sheet (SDS) for a related compound, such as 1-Amino-2-naphthol hydrochloride, to the medical personnel.[4]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

References

  • International Labour Organization (ILO) and World Health Organization (WHO). (2021). International Chemical Safety Cards (ICSC): 2-NAPHTHYLAMINE.[Link]

  • Loizou, G. D., & Thakker, D. R. (1988). Diaminonaphthalenes and related aminocompounds: mutagenicity, CYP1A induction and interaction with the Ah receptor. PubMed. [Link]

  • CP Lab Safety. Product Page: 5-Amino-2-methylnaphthalen-1-ol hcl.[Link]

  • UHA-Medical. Safety Data Sheet: (S)-3-aminobutyric acid hydrochlorid salt.[Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?[Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-Amino-2-Naphthol Hydrochloride.[Link]

  • Refining Community. Where are ammonium chloride and amine hydrochloride salt found in your crude unit?[Link]

  • AA Blocks. (2023). Safety Data Sheet: methyl 5-aminonaphthalene-1-carboxylate.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-methylnaphthalen-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-methylnaphthalen-1-ol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most viable and commonly adapted route involves three key stages:

  • Electrophilic Nitration: Introduction of a nitro group at the C5 position of 2-methylnaphthalen-1-ol.

  • Reduction of the Nitro Group: Conversion of the nitro intermediate to the corresponding primary amine.

  • Salt Formation: Conversion of the resulting aminonaphthol to its stable hydrochloride salt.

This guide will dissect each stage, highlighting potential pitfalls and providing robust solutions.

Synthesis_Workflow Start 2-Methylnaphthalen-1-ol Nitration Step 1: Nitration (HNO₃ / H₂SO₄) Start->Nitration Nitro_Intermediate 5-Nitro-2-methylnaphthalen-1-ol Nitration->Nitro_Intermediate Reduction Step 2: Reduction (e.g., H₂, Pd/C) Nitro_Intermediate->Reduction Amino_Intermediate 5-Amino-2-methylnaphthalen-1-ol Reduction->Amino_Intermediate Salt_Formation Step 3: Salt Formation (HCl) Amino_Intermediate->Salt_Formation Final_Product 5-Amino-2-methylnaphthalen-1-ol Hydrochloride Salt_Formation->Final_Product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part 1: Nitration of 2-Methylnaphthalen-1-ol

Issue 1: Low Yield of the Desired 5-Nitro Isomer and Formation of Multiple Products.

  • Question: My nitration reaction is producing a mixture of isomers (e.g., 4-nitro, 8-nitro) and some dinitrated products, resulting in a low yield of 5-nitro-2-methylnaphthalen-1-ol. How can I improve the regioselectivity?

  • Answer: This is a common challenge in the electrophilic substitution of substituted naphthalenes. The hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho-, para-directing. However, steric hindrance and electronic effects of the fused ring system play a significant role.

    • Causality: The formation of multiple isomers is due to the comparable activation of several positions on the naphthalene ring. High reaction temperatures and highly concentrated acids can exacerbate this issue, leading to over-nitration.[1]

    • Solutions:

      • Temperature Control (Critical): Maintain a low reaction temperature, typically between -5°C and 5°C. This reduces the overall reaction rate, allowing the subtle electronic and steric differences to better direct the incoming electrophile to the desired C5 position.[2]

      • Controlled Addition of Nitrating Agent: Add the nitrating mixture (concentrated HNO₃ in H₂SO₄) dropwise and slowly to the solution of 2-methylnaphthalen-1-ol. This prevents localized areas of high reagent concentration, which can lead to side reactions and dinitration.[1]

      • Choice of Nitrating Agent: For sensitive substrates, consider using a milder nitrating agent. A well-established alternative is treating the substrate with nitric acid in acetic acid.[3] This can sometimes offer better selectivity for the desired isomer.

Issue 2: Degradation of Starting Material.

  • Question: I am observing significant charring or formation of a dark tar-like substance during the reaction, indicating degradation of my starting material or product. What is causing this and how can it be prevented?

  • Answer: Naphthols are susceptible to oxidation, and the strongly oxidizing conditions of a nitrating mixture can lead to degradation.

    • Causality: Concentrated nitric acid is a powerful oxidizing agent. At elevated temperatures or with prolonged reaction times, it can oxidize the electron-rich naphthalene ring, leading to polymerization and decomposition products.[4]

    • Solutions:

      • Strict Temperature Control: As mentioned above, keeping the temperature low is paramount to minimizing oxidative side reactions.

      • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately by pouring it onto ice. Over-extending the reaction time will only increase the likelihood of degradation.

      • Protective Groups: In challenging cases, consider protecting the hydroxyl group as an acetate or other suitable ester before nitration. The ester can then be easily hydrolyzed post-nitration. This reduces the activating effect of the hydroxyl group and its susceptibility to oxidation.

Part 2: Reduction of 5-Nitro-2-methylnaphthalen-1-ol

Issue 3: Incomplete Reduction or Slow Reaction Rate.

  • Question: My catalytic hydrogenation of the nitro-intermediate is either stalling before completion or proceeding very slowly. What are the likely causes?

  • Answer: Incomplete reduction is a frequent issue in catalytic hydrogenation and usually points to problems with the catalyst, hydrogen supply, or substrate purity.

    • Causality: The catalyst's active sites can be blocked by impurities (poisoning), or the reaction can be limited by poor mass transfer of hydrogen gas to the catalyst surface.[5]

    • Solutions:

      • Catalyst Activity and Loading:

        • Poisoning: Ensure your starting material is pure and that all solvents and glassware are clean. Sulfur compounds are notorious poisons for palladium catalysts.[6] If poisoning is suspected, the catalyst will likely need to be replaced.

        • Deactivation: Use a fresh batch of catalyst (e.g., 5-10% Palladium on Carbon, Pd/C). Catalysts can deactivate over time if not stored properly.

        • Loading: A typical catalyst loading is 5-10 mol% relative to the substrate. If the reaction is slow, a modest increase in loading may be beneficial.[5]

      • Reaction Conditions:

        • Hydrogen Pressure: While many reductions proceed at atmospheric pressure (balloon), increasing the pressure to 3-4 bar in a suitable pressure vessel can significantly increase the reaction rate.

        • Agitation: Ensure vigorous stirring. Inefficient agitation leads to poor mixing of the solid catalyst, liquid substrate, and gaseous hydrogen, which is a common reason for slow reactions.[5]

        • Solvent: Use a solvent in which the substrate is soluble, such as methanol, ethanol, or ethyl acetate.

Troubleshooting_Reduction Start Incomplete Reduction? Catalyst Check Catalyst Start->Catalyst Yes Conditions Check Conditions Start->Conditions Yes Purity Check Substrate Purity Start->Purity Yes Poisoned Poisoned? (Use fresh catalyst) Catalyst->Poisoned Inactive Inactive? (Increase loading) Catalyst->Inactive Pressure H₂ Pressure Low? (Increase pressure) Conditions->Pressure Stirring Poor Agitation? (Increase stir rate) Conditions->Stirring Impure Impure? (Purify nitro-intermediate) Purity->Impure

Caption: Logic diagram for troubleshooting incomplete nitro group reduction.

Issue 4: Product Instability and Discoloration.

  • Question: The reaction mixture or the isolated 5-amino-2-methylnaphthalen-1-ol turns dark purple/brown upon exposure to air. How can I prevent this oxidation?

  • Answer: Aminonaphthols are highly susceptible to atmospheric oxidation, which leads to the formation of colored quinone-imine type byproducts.

    • Causality: The electron-donating amino and hydroxyl groups make the aromatic ring very electron-rich and thus easy to oxidize.[7]

    • Solutions:

      • Inert Atmosphere: Perform the work-up and isolation under an inert atmosphere (e.g., nitrogen or argon) to the extent possible.

      • Use of Antioxidants: During work-up and purification, adding a small amount of an antioxidant like stannous chloride (SnCl₂) or sodium hydrosulfite can help prevent oxidation.[8]

      • Rapid Isolation and Conversion: Do not leave the free amine exposed to air for extended periods. The best practice is to proceed directly to the hydrochloride salt formation step after the initial work-up, as the salt is significantly more stable.[7][9]

Part 3: Hydrochloride Salt Formation and Purification

Issue 5: Difficulty in Precipitating the Hydrochloride Salt.

  • Question: After adding hydrochloric acid, my product is not precipitating, or it is forming an oil. How can I achieve clean crystallization?

  • Answer: This issue typically arises from using an inappropriate solvent, having too dilute a solution, or the presence of impurities.

    • Causality: The hydrochloride salt's solubility is highly dependent on the solvent system. Water can increase solubility, while non-polar solvents can cause the product to "oil out."

    • Solutions:

      • Solvent Choice: A common method is to dissolve the crude amine in a minimal amount of a solvent like isopropanol or ethanol and then add a solution of HCl in a non-polar solvent like diethyl ether or dioxane.[10] Alternatively, passing dry HCl gas through a solution of the amine in an anhydrous solvent is very effective.

      • Concentration: Ensure your solution of the free amine is sufficiently concentrated before adding the acid. If it's too dilute, the salt may remain in solution.

      • Cooling: After adding the acid, cool the mixture in an ice bath to reduce the solubility of the salt and promote crystallization.

      • Seeding: If you have a small amount of pure product from a previous batch, adding a seed crystal can help initiate crystallization.

Issue 6: The Final Product is Colored.

  • Question: My final this compound product is off-white, pink, or purplish, not the desired pure white solid. How can I purify it?

  • Answer: The color is almost certainly due to trace amounts of oxidized impurities that have been carried through the synthesis.

    • Causality: Even small amounts of oxidation of the free amine before salt formation can lead to a discolored final product.[11]

    • Solutions:

      • Recrystallization: The most effective purification method is recrystallization. A common solvent system is a mixture of ethanol and water or isopropanol and water.

      • Decolorizing with Activated Carbon: Dissolve the crude hydrochloride salt in a minimal amount of hot solvent (e.g., water with a small amount of HCl and a pinch of SnCl₂ to prevent oxidation).[7] Add a small amount of activated charcoal, heat briefly, and then filter the hot solution through a pad of Celite to remove the charcoal. Allow the filtrate to cool slowly to form pure crystals.

      • Washing: Washing the filtered solid with cold 20% hydrochloric acid and then with a non-polar solvent like ether can help remove colored impurities.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal molar ratio of nitric acid to sulfuric acid for the nitration step?

    • A1: A standard nitrating mixture typically consists of a 1:1 or 1:2 molar ratio of concentrated nitric acid to concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[4]

  • Q2: Can I use other reduction methods besides catalytic hydrogenation?

    • A2: Yes. A classic method for reducing aromatic nitro groups is using a metal in acidic solution, such as tin (Sn) or iron (Fe) in hydrochloric acid.[11] However, this method often requires a more rigorous work-up to remove the metal salts. Catalytic hydrogenation is generally cleaner and often provides higher yields.[12]

  • Q3: How do I confirm the identity and purity of my final product?

    • A3: Standard analytical techniques should be used. Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) will confirm the structure. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity. Mass Spectrometry (MS) will confirm the molecular weight of the free base.

  • Q4: My final product is hygroscopic. How should I store it?

    • A4: Amine hydrochlorides can be hygroscopic. It is best to store the final, dry product in a desiccator under an inert atmosphere and away from light to ensure its long-term stability.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-2-methylnaphthalen-1-ol
  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methylnaphthalen-1-ol (1.0 eq) in concentrated sulfuric acid (H₂SO₄).

  • Cool the flask in an ice-salt bath to maintain an internal temperature of -5°C to 0°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid in a separate flask, keeping it cool.

  • Add the nitrating mixture dropwise to the solution of 2-methylnaphthalen-1-ol over 1-2 hours, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, stir the mixture at 0-5°C for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • The yellow precipitate of 5-nitro-2-methylnaphthalen-1-ol will form. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Protocol 2: Synthesis of 5-Amino-2-methylnaphthalen-1-ol
  • To a hydrogenation vessel, add the 5-nitro-2-methylnaphthalen-1-ol (1.0 eq) and a suitable solvent (e.g., methanol or ethanol).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Seal the vessel, evacuate the air, and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen to 3-4 bar (or maintain a hydrogen atmosphere with a balloon for smaller scales).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition of the catalyst in air.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-methylnaphthalen-1-ol. Proceed immediately to the next step.

Protocol 3: Formation and Purification of this compound
  • Dissolve the crude 5-amino-2-methylnaphthalen-1-ol in a minimal amount of isopropanol or ethanol.

  • Slowly add a solution of concentrated HCl (1.1 eq) or a saturated solution of HCl in diethyl ether, with stirring.

  • The hydrochloride salt should precipitate. Cool the mixture in an ice bath for at least one hour to ensure complete precipitation.[7]

  • Collect the solid by filtration, and wash the filter cake with cold diethyl ether.

  • For further purification, recrystallize the solid from an ethanol/water mixture containing a trace amount of SnCl₂.

  • Dry the final product under vacuum to yield pure this compound.

References

  • Fieser, L. F. 1,4-Aminonaphthol Hydrochloride. Org. Synth.1941, Coll. Vol. 1, 49.
  • BenchChem Technical Support Team. Troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
  • Conant, J. B.; Corson, B. B. 1,2-Aminonaphthol Hydrochloride. Org. Synth.1941, Coll. Vol. 1, 49. (Describes the instability of aminonaphthols to atmospheric oxidation and methods for purification of the hydrochloride salt, including the use of stannous chloride as an antioxidant.)
  • BenchChem Technical Support Team. Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
  • Fieser, L. F. 4-Amino-1-Naphthol Hydrochloride. Org. Synth.1943, Coll. Vol. 2, 39. (Mentions the use of stannous chloride as an antioxidant when preparing and crystallizing aminonaphthol hydrochlorides.)
  • Nile Chemicals. Aniline Hydrochloride | Synthesis, Properties, and Uses. (General procedure for forming an amine hydrochloride salt.)
  • Oxford Reference. Amine salts. (Provides a definition and naming convention for amine salts, including hydrochlorides.)
  • ChemicalBook. 1-Amino-2-naphthol hydrochloride. (Notes that the hydrochloride salt is more stable than the free base.)
  • Reddit. Hydrogenation reaction tips and tricks.
  • ResearchGate. How to make a salt of a novel compound? (Discussion on various methods for preparing hydrochloride salts of amines, including the use of HCl in ether.)
  • Zeng, X., et al. Direct ortho-Selective Amination of 2-Naphthol and Its Analogues with Hydrazines. J. Org. Chem.2018, 83(9), 5082-5091. (Although a different reaction, it provides context on the reactivity of the 2-naphthol system.)
  • Google Patents. Method for salt preparation. (Discusses various methods for the preparation of hydrochloride salts of pharmaceutical compounds.)
  • Srivastava, N., et al. An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. African Journal of Pharmacy and Pharmacology2011, 5(4), 542-546.
  • Yuranov, I., et al. One-step vapour-phase synthesis of 2-methyl-1-naphthol from 1-tetralone. Applied Catalysis A: General2002, 226(1-2), 193-199.
  • Ma, E. Reactions of amines with acids to form salts. YouTube2016. (A general overview of the acid-base reaction between amines and acids to form salts.)
  • Organic Chemistry Portal. Nitro Reduction. (Compares different methods for the reduction of nitro groups.)
  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
  • Clark, J. Nitration of Benzene and Methylbenzene. Chemistry LibreTexts2023. (Details the conditions for nitration and the importance of temperature control to prevent multiple substitutions.)
  • Google Patents. Production method of 2-methyl-5-nitrophenol.
  • PrepChem. Synthesis of 1-nitro-2-hydroxynaphthalene. (Describes the nitration of 2-naphthol using nitric acid in acetic acid.)

Sources

Technical Support Center: Resolving Solubility and Stability Issues of 5-Amino-2-methylnaphthalen-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Amino-2-methylnaphthalen-1-ol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging solubility and stability issues associated with this compound. Our goal is to provide not just protocols, but a foundational understanding of the compound's behavior to empower you to troubleshoot effectively.

The structure of 5-Amino-2-methylnaphthalen-1-ol, an aminonaphthol derivative, presents a dual challenge: the naphthalene core imparts significant hydrophobicity, while the ionizable amine and polar hydroxyl groups offer avenues for solubilization. As a hydrochloride salt, its behavior in solution is critically dependent on pH. Furthermore, like many aminophenols and aminonaphthols, it is highly susceptible to oxidation, leading to instability. This guide addresses these core issues in a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries.

Q1: My solid, powdered this compound has developed a pink or brownish tint. Is it still usable?

A: A color change in the solid state is a primary indicator of oxidation.[1] The amino and hydroxyl groups on the naphthalene ring are susceptible to air and light-induced oxidation, which can form quinone-imine type species and other colored degradation products.[2] For highly sensitive and quantitative experiments, such as cell-based assays or analytical standard preparation, we strongly recommend using a fresh, off-white batch of the compound. For less sensitive applications like synthetic chemistry starting material, its usability would need to be confirmed by analytical methods (e.g., HPLC, NMR) to assess purity. To prevent this, always store the solid under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place.[1]

Q2: I am trying to dissolve the compound in standard Phosphate-Buffered Saline (PBS) at pH 7.4, but it is either insoluble or the solution immediately turns purple and forms a precipitate. What's happening?

A: This is the most common issue encountered and is due to two interconnected factors: pH-dependent solubility and rapid oxidation.

  • pH-Dependent Solubility: As the hydrochloride salt of a weak base (the amino group), the compound's aqueous solubility is highest at an acidic pH.[3][4] At pH 7.4, you are raising the pH above the pKa of the amine, causing it to deprotonate into its neutral, "free base" form. This form is significantly less water-soluble than the protonated hydrochloride salt, leading to precipitation.

  • Oxidation: The neutral, free-base form is also far more susceptible to oxidation than the protonated salt.[2] The rapid color change to purple at neutral pH is a visual confirmation of oxidative degradation, which often results in insoluble polymeric products.[2]

Therefore, dissolving this compound in neutral or alkaline aqueous buffers is not recommended.

Q3: What is the best solvent to start with for preparing a stock solution?

A: The ideal starting solvent depends on your experimental needs.

  • For Aqueous Applications: Start with an acidic buffer (e.g., 10-50 mM HCl, pH 2-3) or simply dilute hydrochloric acid (0.1 M HCl). This ensures the compound remains in its protonated, soluble, and more stable salt form.

  • For Organic Solvent Applications: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent choices for achieving high concentration stock solutions. Naphthalene derivatives are generally soluble in many organic solvents.[5][6] However, be aware that DMSO can be hygroscopic and the presence of water could still lead to stability issues over time. Always use sealed, fresh containers of anhydrous grade solvents.

Q4: My experiment requires a near-neutral pH. How can I introduce the compound into my buffer system without it precipitating?

A: This requires a careful dilution strategy. First, prepare a concentrated stock solution in an appropriate solvent (e.g., 100x or 1000x in DMSO or 0.1 M HCl). Then, add this stock solution dropwise into your final, vigorously stirring neutral buffer. This "shock dilution" helps to disperse the compound quickly below its solubility limit at that pH before it has a chance to precipitate. The small amount of organic solvent or acid from the stock should have a minimal impact on the final buffer pH. Always perform a vehicle control in your experiment.

Section 2: Systematic Troubleshooting Guide & Protocols

This section provides a logical, step-by-step approach to overcoming persistent solubility challenges.

Workflow for Initial Solubilization

The following diagram outlines the decision-making process for selecting a suitable solvent system.

Caption: Decision workflow for initial solvent selection.

Problem: Poor Solubility in the Desired Solvent System

If initial attempts with simple acidic water or DMSO fail, a more systematic approach is required.

Objective: To determine the pH at which the compound begins to precipitate, thereby identifying the safe pH range for your experiments. This is based on the Henderson-Hasselbalch relationship which governs the ionization state of weak bases.[3][4]

Methodology:

  • Preparation: Prepare a series of buffers (e.g., citrate-phosphate or universal buffers) with pH values ranging from 2.0 to 8.0 in 0.5 pH unit increments.

  • Saturation: Add an excess amount of this compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure solid is visible at the bottom.

  • Equilibration: Cap the vials and shake them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it in a suitable solvent (e.g., methanol or 0.1 M HCl), and measure the concentration using UV-Vis spectrophotometry at the compound's λmax.

  • Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer. This will give you a clear profile of its pH-dependent solubility.

Objective: To enhance solubility by reducing the overall polarity of the solvent system. Co-solvency is a powerful technique for dissolving compounds with both hydrophobic and hydrophilic moieties.[7][8][9]

Methodology:

  • Co-solvent Selection: Choose water-miscible organic solvents that are compatible with your experimental system. Common choices are listed in the table below.

  • System Preparation: Prepare a series of solvent systems by mixing your primary solvent (e.g., water or an acidic buffer) with the co-solvent in various ratios (e.g., 90:10, 80:20, 50:50 v/v).

  • Solubility Test: Determine the solubility of your compound in each co-solvent mixture using the saturation and equilibration method described in Protocol 1.

  • Optimization: Identify the co-solvent and ratio that provides the desired solubility with the minimum amount of organic solvent to avoid potential toxicity or interference in downstream applications.

Table 1: Recommended Solvents and Co-solvents for Initial Screening

Solvent/Co-SolventTypeRationale & Key Considerations
Primary Solvents
0.1 M Hydrochloric AcidAqueous (Acidic)First choice for aqueous systems. Keeps the amine protonated, maximizing solubility and stability.
Dimethyl Sulfoxide (DMSO)Organic (Aprotic)Excellent for high-concentration stocks. Solubilizes the nonpolar naphthalene core effectively. Use anhydrous grade.
Co-Solvents (for Aqueous Systems)
EthanolProtic OrganicReduces solvent polarity. Widely used and relatively non-toxic for many cell culture applications at low final concentrations (<1%).[10]
Propylene Glycol (PG)Protic OrganicCommon pharmaceutical excipient used to increase solubility of poorly soluble drugs.[8]
Polyethylene Glycol 400 (PEG 400)PolymerA non-volatile, low-toxicity co-solvent effective for many hydrophobic compounds.[8]
N,N-Dimethylformamide (DMF)Aprotic OrganicStronger solvent than DMSO but more toxic. Use with caution and only when necessary.
Problem: Solution Instability (Color Change, Precipitation Over Time)

Even when initially dissolved, solutions of this compound can degrade. This workflow focuses on preventing oxidative degradation.

Caption: Workflow for preventing solution instability due to oxidation.

Objective: To minimize the rate of oxidative degradation in solution for short-term storage and use.

Methodology:

  • Solvent Deoxygenation: Before use, sparge your chosen solvent (e.g., acidic buffer or water for co-solvent mixtures) with an inert gas like argon or nitrogen for 15-30 minutes. This removes dissolved oxygen, a key reactant in the degradation pathway.

  • Protection from Light: Perform all dissolution and dilution steps in a low-light environment. Store all solutions in amber glass vials or vials wrapped in aluminum foil to prevent photo-oxidation.[1]

  • Use of Inert Atmosphere: When preparing the solution, flush the headspace of the vial with argon or nitrogen before sealing. This creates an inert blanket over the solution.

  • Fresh Preparation: The most reliable method to ensure solution integrity is to prepare it fresh immediately before each experiment. Avoid storing working solutions for extended periods, especially at room temperature.

  • Proper Storage: If a stock solution must be stored, aliquot it into single-use vials (to minimize freeze-thaw cycles and re-exposure to air), flush with inert gas, and store at -20°C or -80°C.

Section 3: Advanced Solubilization Strategies

For challenging formulation development, such as achieving high concentrations in aqueous media for in vivo studies, more advanced techniques may be necessary. These typically involve the use of pharmaceutical excipients.

  • Surfactant-based Systems: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles in aqueous solutions.[11] These micelles have a hydrophobic core that can encapsulate the naphthalene portion of the molecule, and a hydrophilic shell that allows the entire complex to be dispersed in water.[12]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[13] They can form inclusion complexes with the hydrophobic part of the drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

Implementing these advanced strategies requires careful formulation development and characterization, which is beyond the scope of this basic troubleshooting guide but represents a viable path forward for drug development professionals.

References

A complete list of references cited in this document is provided below for further reading and verification.

Click to view References
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google AI Search.
  • Co-solvent: Significance and symbolism. (2025, December 23). Google AI Search.
  • Vinarov, Z., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Naphthalene | Solubility of Things. Solubility of Things.
  • Chadwick, K., et al. (n.d.). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC.
  • Extended Hansen Solubility Approach: Naphthalene in Individual Solvents. PubMed.
  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024, August 8). SEN Pharma.
  • Salt formation to improve drug solubility. Semantic Scholar.
  • Solubility of C60 in a Variety of Solvents. pubs.acs.org.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. ascendialytica.com.
  • How To Improve API Solubility By Salt And Cocrystal Formation. Pharmaceutical Online.
  • Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. mdpi.com.
  • Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review.
  • Solubility Enhancement Excipients. American Pharmaceutical Review.
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). biopharminternational.com.
  • Naphthalene. (2023, November 18). Sciencemadness Wiki.
  • Naphthalene solubility in cyclohexane, carbon tetrachloride, and mixed solvents thereof between 10.deg. and 70.deg. ResearchGate.
  • 4-Amino-2-methyl-1-naphthol. Wikipedia.
  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. (2010, July 12). PubMed.
  • reagent stability issues with 4-Amino-1-naphthol hydrochloride. Benchchem.
  • To Enhance Dissolution Rate of Poorly Water-Soluble Drugs: Glucosamine Hydrochloride as a Potential Carrier in Solid Dispersion Formulations. (2010, March 1). PubMed.
  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • 5-Amino-2-methylnaphthalen-1-ol hcl, 95% Purity, C11H12ClNO, 250 mg. CP Lab Safety.
  • 5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol | C16H20N2O | CID. PubChem.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
  • (PDF) Study of pH-dependent drugs solubility in water. ResearchGate.
  • PH-dependent solubility: Significance and symbolism. (2025, July 31). Google AI Search.
  • Study of pH-dependent drugs solubility in water. Semantic Scholar.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • 5-Amino-2-naphthol | C10H9NO | CID 6865. PubChem - NIH.
  • 130-24-5|4-Amino-2-methylnaphthalen-1-ol hydrochloride. Knight Chemicals Online.
  • 1-Amino-2-methylnaphthalene Hydrochloride. Labsolu.
  • 5-Amino-2-naphthol. Labsolu.
  • 1630086-23-5|this compound. Knight Chemicals Online.
  • Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. PubMed.
  • 5-Amino-1-naphthol | C10H9NO | CID 65746. PubChem - NIH.
  • 5-methylnaphthalen-1-ol | 51149-87-2. Sigma-Aldrich.

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stability and degradation pathways of 5-Amino-2-methylnaphthalen-1-ol hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability, Degradation, and Experimental Troubleshooting

Prepared by the Senior Application Scientist Team

Introduction: Understanding the Chemistry of an Aminonaphthol

Welcome to the technical support guide for 5-Amino-2-methylnaphthalen-1-ol hydrochloride. This document is designed for researchers, scientists, and drug development professionals who work with this compound. As a substituted aminonaphthol, this molecule possesses two chemical moieties—an aromatic amine and a hydroxyl group on a naphthalene core—that are susceptible to degradation, primarily through oxidation. This guide provides in-depth, practical advice to help you anticipate stability challenges, troubleshoot common experimental issues, and ensure the integrity of your results.

While specific degradation pathway data for this compound is not extensively published, the information herein is grounded in the well-established chemical principles of related aminophenol and naphthalene derivatives, as well as authoritative stability testing guidelines from the International Council for Harmonisation (ICH).[1][2][3][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the handling and use of this compound in a question-and-answer format.

Question 1: Why is my stock solution of this compound turning a brown or pinkish color over time?

Answer: This is a classic sign of oxidation. The aminonaphthol structure is highly susceptible to oxidation, especially when in solution and exposed to air (oxygen). The hydroxyl and amino groups donate electron density to the naphthalene ring system, making it easier to oxidize. This process can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal ions.[6][7]

The initial oxidation products are often quinone-imine species, which are highly colored. These intermediates can then undergo further reactions, including polymerization, to form complex, dark-colored mixtures.

Troubleshooting Steps:

  • Solvent Choice: Prepare solutions fresh for each experiment. If storage is necessary, use deoxygenated solvents. Degas your solvent by sparging with an inert gas like nitrogen or argon for 15-20 minutes before dissolving the compound.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in aluminum foil.

  • pH Considerations: The stability of aminophenols can be pH-dependent. At neutral to alkaline pH, the phenoxide ion is more readily formed, which is even more susceptible to oxidation. Acidic conditions, due to the protonation of the amino group, can sometimes offer better stability. Consider buffering your solution if appropriate for your application.

  • Antioxidants: For some applications, the addition of a small amount of an antioxidant like ascorbic acid or sodium metabisulfite can be considered, but you must first validate that it does not interfere with your downstream assay.

Question 2: I am seeing new, unexpected peaks in my HPLC analysis of an aged sample. What are they and is my compound degrading?

Answer: Yes, the appearance of new peaks, especially those eluting at different retention times than your parent compound, is a strong indicator of degradation. Forced degradation studies on similar compounds show that degradation can occur via oxidation, hydrolysis, and photolysis.[6][7][8][9] The degradation products will have different polarities and thus different retention times in a reverse-phase HPLC system.

For 5-Amino-2-methylnaphthalen-1-ol, these new peaks could correspond to:

  • Oxidized Species: Naphthoquinone-imine or naphthoquinone derivatives. These are often less polar than the parent di-functional compound.

  • Polymeric Species: High molecular weight products formed from the reaction of unstable intermediates. These may appear as a broad, unresolved hump or as late-eluting peaks.

  • Photodegradation Products: Exposure to UV light can induce cleavage or rearrangement of the naphthalene ring system.[3]

Troubleshooting & Characterization Workflow:

  • Use a Stability-Indicating Method: Ensure your HPLC method can separate the parent peak from its potential degradation products. This often requires a gradient elution method. A photodiode array (PDA) detector is highly recommended to check for peak purity and compare UV spectra.

  • Mass Spectrometry (LC-MS): The most powerful tool for identifying these unknown peaks is to couple your HPLC to a mass spectrometer.[7][10] This will provide the mass-to-charge ratio (m/z) of the degradation products, allowing you to propose structures.

  • Perform a Forced Degradation Study: To proactively identify potential degradants, you can perform a forced degradation study. This involves intentionally stressing the compound under various conditions (see Protocol 2 below) to generate the degradation products and confirm your analytical method can detect them.[9]

Question 3: My bioassay results are inconsistent. Could this be related to the stability of the compound?

Answer: Absolutely. If your compound is degrading in the stock solution or in the assay medium, the effective concentration of the active molecule is decreasing over time. This can lead to significant variability in experimental results, such as a perceived loss of potency or inconsistent dose-response curves.

Troubleshooting Steps:

  • Confirm Stock Solution Integrity: Before starting a sensitive experiment, verify the purity of your stock solution via HPLC. A quick purity check can save significant time and resources.

  • Assess Stability in Assay Media: The compound may be stable in a simple solvent like DMSO but degrade rapidly in complex, aqueous cell culture media, which is buffered at physiological pH (~7.4) and contains salts and other components that can catalyze degradation.

    • Experiment: Incubate the compound in your assay medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of the assay. Sample at different time points (e.g., 0, 2, 8, 24 hours) and analyze by HPLC to quantify the remaining parent compound.

  • Prepare Fresh Dilutions: Always prepare final dilutions for your assay from a freshly thawed or prepared stock solution immediately before use. Do not store highly diluted aqueous solutions of the compound.

Key Experimental Protocols

Protocol 1: Recommended Handling and Storage of this compound

This protocol provides best practices for maintaining the integrity of the compound in its solid and solution forms.

Materials:

  • This compound solid

  • High-purity, anhydrous solvent (e.g., DMSO, DMF)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with Teflon-lined caps

  • Analytical balance, vortex mixer, sonicator

Procedure:

  • Solid Compound:

    • Upon receipt, store the solid compound tightly sealed in a desiccator at the recommended temperature (typically 2-8°C or -20°C), protected from light.

    • Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the solid.

  • Preparing a Concentrated Stock Solution (e.g., 10 mM in DMSO):

    • Weigh the desired amount of solid in a fume hood.

    • Add the appropriate volume of anhydrous DMSO to the vial.

    • Blanket the vial headspace with an inert gas (argon or nitrogen) before sealing.

    • Mix thoroughly using a vortex mixer. Gentle sonication in a water bath can be used if solubility is an issue.

  • Storage of Stock Solution:

    • Immediately after preparation, divide the stock solution into small, single-use aliquots in amber vials.

    • Blanket the headspace of each aliquot vial with inert gas.

    • Store the aliquots at -80°C for long-term storage. For short-term (1-2 weeks), -20°C may be acceptable but should be verified.

  • Using the Stock Solution:

    • Remove a single aliquot from the freezer and allow it to thaw completely at room temperature.

    • Use the solution immediately to prepare working dilutions.

    • Discard any unused portion of the thawed aliquot. Do not re-freeze.

Protocol 2: Framework for a Forced Degradation (Stress Testing) Study

This study is essential for identifying likely degradation pathways and developing a stability-indicating analytical method.[6][9] The goal is to achieve 10-30% degradation of the parent compound.[11]

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Acids: 0.1 M Hydrochloric Acid (HCl)

  • Bases: 0.1 M Sodium Hydroxide (NaOH)

  • Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with PDA detector (LC-MS is ideal)

  • pH meter, heating block or oven, photostability chamber

Procedure:

  • Prepare Solutions: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Set Up Stress Conditions: For each condition, set up a test sample and a control sample (stored at 4°C in the dark).

    • Acid Hydrolysis: Mix the compound solution 1:1 with 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix the compound solution 1:1 with 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Mix the compound solution 1:1 with 3% H₂O₂. Keep at room temperature.[7]

    • Thermal Degradation: Store the solution at 60°C.

    • Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2][4] Include a dark control wrapped in foil.

  • Time Point Analysis:

    • Analyze samples by HPLC at initial time (T=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

    • For acid/base samples, neutralize them with an equimolar amount of base/acid before injection.

    • Continue the stress test until ~10-30% degradation is observed or for a maximum of 7 days.[7]

  • Data Analysis:

    • Quantify the loss of the parent compound peak area.

    • Examine the chromatograms for the appearance of new peaks.

    • Use a PDA detector to assess peak purity and compare spectra of degradants to the parent compound.

    • If using LC-MS, identify the m/z of the degradation products to help elucidate their structures.[7]

Stress ConditionTypical Reagent/SettingPurposePotential Products
Acid Hydrolysis 0.1 M HCl, 60°CTests stability in acidic environmentsPotential for hydrolysis of labile groups (less likely for this core structure)
Base Hydrolysis 0.1 M NaOH, RTTests stability in alkaline environmentsCan accelerate oxidation due to phenoxide formation
Oxidation 3% H₂O₂, RTSimulates oxidative stressQuinone-imines, N-oxides, polymerized products
Thermal 60-80°CAssesses intrinsic thermal stabilityAccelerates other degradation pathways
Photolytic ICH Q1B light exposureAssesses light sensitivityRing-opened products, rearranged isomers, radicals
Visualizing Degradation & Workflows

Hypothetical Oxidation Pathway

The diagram below illustrates a plausible oxidative degradation pathway for 5-Amino-2-methylnaphthalen-1-ol, leading to the formation of a colored quinone-imine intermediate, which is a common mechanism for aminophenols.

G cluster_main Oxidative Degradation A 5-Amino-2-methyl- naphthalen-1-ol B Radical Cation Intermediate A->B Oxidation [O2, light, metal ions] C Naphthoquinone-imine (Colored Species) B->C Deprotonation D Polymerization / Further Degradation Products C->D Further Reactions

Caption: Hypothetical oxidation pathway of 5-Amino-2-methylnaphthalen-1-ol.

Troubleshooting Workflow for Purity Issues

This workflow provides a logical sequence of steps to diagnose and resolve issues related to compound purity and degradation during experimentation.

G start Problem: Inconsistent Results or New HPLC Peaks check_storage 1. Verify Storage Conditions (Solid & Stock Solution) - Protected from light? - Correct temperature? - Inert atmosphere? start->check_storage run_hplc 2. Analyze Current Stock by Stability-Indicating HPLC check_storage->run_hplc is_pure Purity >98%? run_hplc->is_pure check_media 3. Test Stability in Assay Media (Incubate & analyze over time) is_pure->check_media Yes prepare_new Root Cause: Stock Degradation Solution: Prepare fresh stock solution using Protocol 1. is_pure->prepare_new No is_stable_media Stable in media? check_media->is_stable_media use_fresh Root Cause: Instability in Media Solution: Use freshly prepared dilutions immediately. is_stable_media->use_fresh No problem_elsewhere Issue likely not compound stability. Investigate other experimental variables. is_stable_media->problem_elsewhere Yes

Caption: Troubleshooting workflow for purity-related experimental issues.

References
  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • ICH GUIDELINES FOR STABILITY. K.K. Wagh College of Pharmacy. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Degradation of Azo Dyes Containing Aminonaphthol by Sphingomonas Sp Strain 1CX. Journal of Industrial Microbiology & Biotechnology. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • NAPHTHALENE Method no.: 35. OSHA. [Link]

  • Developments in Methods of Analysis for Naphthalene Sulfonates. PubMed. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

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identifying and minimizing side products in 5-Amino-2-methylnaphthalen-1-ol hydrochloride reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-methylnaphthalen-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing the formation of critical side products. Our goal is to provide you with the expertise and practical insights necessary to achieve high purity and yield in your reactions.

Troubleshooting Guide: Side Product Identification and Minimization

This section addresses specific issues you may encounter during the synthesis of this compound. The questions are structured to guide you through identifying the source of impurities and implementing effective solutions.

Hypothetical Synthetic Pathway

A plausible synthetic route to this compound, based on fundamental organic chemistry principles, is outlined below. This pathway will serve as the framework for our discussion on side product formation.

Synthetic_Pathway A 2-Methylnaphthalene B Nitration (HNO3/H2SO4) A->B Step 1 C Mixture of Nitro-2-methylnaphthalene Isomers B->C D Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) C->D Step 2 E Mixture of Amino-2-methylnaphthalene Isomers D->E F Sulfonation (H2SO4) E->F Step 3 G Sulfonated Amino-2-methylnaphthalene F->G H Alkali Fusion (NaOH, heat) G->H Step 4 I 5-Amino-2-methylnaphthalen-1-ol H->I J HCl addition I->J Step 5 K This compound J->K

Caption: Hypothetical multi-step synthesis of this compound.

Q1: During the nitration of 2-methylnaphthalene (Step 1), my reaction mixture shows multiple spots on TLC/peaks in GC-MS other than the desired 5-nitro-2-methylnaphthalene. What are these impurities and how can I minimize them?

A1: The electrophilic nitration of 2-methylnaphthalene is a critical step that dictates the isomeric purity of the final product. The methyl group is an activating, ortho-, para-director, while the naphthalene ring system has inherent regioselectivity, favoring substitution at the α-positions (1, 4, 5, 8).[1][2] This leads to a mixture of mononitrated isomers.

Likely Side Products:

  • 1-Nitro-2-methylnaphthalene (Major Side Product): This is often the major product due to the high reactivity of the C1 position.[3]

  • Other Mononitro Isomers: Isomers such as 6-nitro-, 7-nitro-, and 8-nitro-2-methylnaphthalene can also be formed.[3]

  • Dinitro and Polynitro Compounds: Over-nitration can lead to the formation of various dinitromethylnaphthalene isomers.[3][4]

Causality and Minimization Strategies:

StrategyCausality
Control Reaction Temperature Nitration is highly exothermic. Lower temperatures (e.g., 0-10 °C) favor kinetic control and can improve regioselectivity, reducing the formation of undesired isomers and dinitrated products.[3]
Slow Addition of Nitrating Agent A slow, controlled addition of the nitrating mixture (HNO₃/H₂SO₄) ensures a low instantaneous concentration of the nitronium ion (NO₂⁺), minimizing over-nitration.
Optimize Stoichiometry Using a stoichiometric amount or a slight excess of the nitrating agent is crucial. A large excess will significantly increase the formation of polynitrated byproducts.
Choice of Solvent The use of a solvent like acetic acid can sometimes improve the selectivity of the reaction compared to neat conditions.[3]

Identification Protocol: GC-MS Analysis

A gas chromatography-mass spectrometry (GC-MS) method is highly effective for separating and identifying the isomeric nitro-2-methylnaphthalenes.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the isomers based on their retention times and mass spectra (molecular ion and fragmentation patterns). Isomeric compounds will have the same molecular weight but different fragmentation patterns and retention times.

Q2: After the reduction of the nitro group (Step 2), I observe impurities that suggest incomplete reaction or over-reduction. How can I address this?

A2: The reduction of the nitro group to an amine is a fundamental transformation, but it can be accompanied by side reactions.

Likely Side Products:

  • Nitroso and Hydroxylamine Intermediates: Incomplete reduction can leave behind nitroso (-NO) or hydroxylamino (-NHOH) species.[5]

  • Azoxy, Azo, and Hydrazo Compounds: These can form through condensation reactions of the partially reduced intermediates, especially under certain pH conditions.

  • Dehalogenation (if applicable): If halogenated starting materials are used in other contexts, reductive dehalogenation can occur.

Causality and Minimization Strategies:

StrategyCausality
Choice of Reducing Agent * Catalytic Hydrogenation (e.g., H₂/Pd-C): Generally a clean and efficient method.[6] Ensure catalyst activity is high and reaction is run to completion (monitored by TLC or HPLC). Catalyst poisoning can lead to incomplete reduction. * Metal/Acid (e.g., Fe/HCl, SnCl₂/HCl): Robust methods, but can require careful workup to remove metal salts. Stoichiometry is critical to ensure complete reduction.
Reaction Monitoring Closely monitor the reaction progress using TLC or HPLC to ensure the disappearance of the starting nitro compound and any intermediates.
pH Control The pH of the reaction mixture can influence the formation of condensation byproducts. Maintaining the recommended pH for the chosen reduction method is important.

Identification Protocol: HPLC-UV Analysis

High-performance liquid chromatography with UV detection is well-suited for monitoring the reduction reaction.

  • Sample Preparation: Quench a small reaction aliquot, extract with an organic solvent, and dilute appropriately.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm).

  • Data Analysis: The starting nitro compound will have a different retention time than the product amine. Intermediates like nitroso and hydroxylamine compounds will also have distinct retention times.

Q3: The introduction of the hydroxyl group via sulfonation and alkali fusion (Steps 3 & 4) is giving me a low yield and a complex mixture of products. What are the likely side reactions, and how can I optimize this step?

A3: The sulfonation of the amino-2-methylnaphthalene followed by alkali fusion is a classic method for introducing a hydroxyl group. However, both steps are prone to side reactions.

Likely Side Products:

  • Isomeric Sulfonic Acids: Sulfonation of amino-2-methylnaphthalene can lead to a mixture of sulfonic acid isomers. The directing effects of both the amino and methyl groups, as well as the naphthalene ring itself, will influence the position of sulfonation.

  • Disulfonic Acids: Over-sulfonation can lead to the formation of disulfonated products.

  • Decomposition Products: Alkali fusion is a harsh, high-temperature reaction. If not carefully controlled, it can lead to decomposition and the formation of tarry byproducts.[7][8][9]

  • Oxidation Products: The product, an aminonaphthol, is susceptible to oxidation, which can lead to colored impurities.

Causality and Minimization Strategies:

StrategyCausality
Control Sulfonation Temperature The temperature of sulfonation has a significant impact on the isomeric distribution of the sulfonic acid products.[10] Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.
Optimize Alkali Fusion Conditions The temperature and reaction time of the alkali fusion must be carefully controlled to prevent decomposition. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Use of Additives In some cases, additives can be used in the fusion to improve the yield and reduce byproduct formation.
Purification of the Intermediate Sulfonic Acid Purifying the sulfonated intermediate before the alkali fusion can prevent the formation of isomeric aminonaphthols. This can be achieved through fractional crystallization of its salts.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield / Impure Product in Hydroxylation Step Q1 Analyze crude product by HPLC. Multiple Isomers Present? Start->Q1 A1 Optimize Sulfonation: - Control Temperature - Adjust Reagent Stoichiometry Q1->A1 Yes Q2 Significant Tar/Decomposition Products Observed? Q1->Q2 No A1->Q2 A2 Optimize Alkali Fusion: - Lower Temperature - Reduce Reaction Time - Use Inert Atmosphere Q2->A2 Yes Q3 Product is Highly Colored? Q2->Q3 No A2->Q3 A3 Minimize Oxidation: - Inert Atmosphere during reaction and workup - Use of Antioxidants (e.g., sodium sulfite) - Recrystallize under inert atmosphere Q3->A3 Yes End Improved Yield and Purity Q3->End No A3->End

Caption: A workflow for troubleshooting the hydroxylation step.

Frequently Asked Questions (FAQs)

Q: What is the best method for purifying the final this compound product?

A: Recrystallization is the most common and effective method for purifying the final hydrochloride salt. A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective. The addition of a small amount of an antioxidant, such as sodium bisulfite, to the crystallization solvent can help prevent oxidation and discoloration of the product. It is also advisable to perform the recrystallization under an inert atmosphere if possible.

Q: My final product is always off-white or colored, even after recrystallization. What is the cause and how can I obtain a colorless product?

A: Aminonaphthols are notoriously sensitive to air oxidation, which leads to the formation of highly colored quinone-imine type impurities. To obtain a colorless product:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) as much as possible, especially during isolation, drying, and storage.

  • Antioxidants: Use a small amount of an antioxidant like sodium bisulfite or stannous chloride in the workup and crystallization steps.[5]

  • Degassed Solvents: Use solvents that have been degassed by bubbling an inert gas through them to remove dissolved oxygen.

  • Storage: Store the final product in a tightly sealed container under an inert atmosphere and protected from light.

Q: Can the Bucherer reaction be used to directly convert a 2-methylnaphthalenol to 5-Amino-2-methylnaphthalen-1-ol?

A: The Bucherer reaction is a powerful method for the amination of naphthols.[11][12][13][14] In principle, it could be a viable route. However, the regioselectivity on a substituted naphthalene ring can be complex. Starting with a 2-methylnaphthalenol, the reaction conditions would need to be carefully optimized to favor amination at the desired C5 position. Side reactions, such as amination at other positions, would be a significant concern and would require careful analytical monitoring to identify and minimize.

References

  • Breger, R. K., Franklin, R. B., & Lech, J. J. (1983). Metabolism of 2-methylnaphthalene to 2-naphthoic acid in rats. Drug Metabolism and Disposition, 11(4), 373-378.
  • Eaton, R. W., & Chapman, P. J. (1995). Bacterial metabolism of naphthalene, phenanthrene, and anthracene: biochemistry and molecular genetics. Microbial transformation and degradation of toxic organic chemicals, 135-177.
  • BenchChem. (2025). A Technical Guide to the Synthesis of Aminonaphthalenes.
  • U.S. Environmental Protection Agency. (2003). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE.
  • Vesely, V., & Kapp, J. (1925). Sur la nitration du méthyl-2-naphtalène. Recueil des Travaux Chimiques des Pays-Bas, 44(4), 360-368.
  • Bucherer, H. T. (1904). Ueber die Einwirkung schwefligsaurer Salze auf aromatische Amido- und Hydroxylverbindungen. Journal für Praktische Chemie, 69(1), 49-91.
  • Drake, N. L. (1942). The Bucherer Reaction. Organic Reactions, 1, 105-128.
  • Rieche, A., & Seeboth, H. (1960). Über den Mechanismus der Bucherer-Reaktion, I. Über die Umsetzung von β-Naphthol mit Natriumbisulfit-Lösung. Justus Liebigs Annalen der Chemie, 638(1), 43-63.
  • Cerfontain, H., Lambrechts, H. J. P., & Schaasberg-Nienhuis, Z. R. H. (1983). Regioselectivity in the sulfonation of 1- and 2-methylnaphthalene. Journal of the Chemical Society, Perkin Transactions 2, (5), 659-667.
  • Moodie, R. B., Schofield, K., & Taylor, P. G. (1979). Electrophilic aromatic substitution. Part 22. The nitration of some reactive aromatics in methanesulphonic acid, and the question of positional selectivity in encounter rate nitrations of substituted naphthalenes and 1, 2-diphenylethanes. Journal of the Chemical Society, Perkin Transactions 2, (2), 133-139.
  • Organic Syntheses. (1925). 1-AMINO-2-NAPHTHOL HYDROCHLORIDE. Coll. Vol. 1, p.49 (1941); Vol. 5, p.3.
  • Chemistry LibreTexts. (2023). Bucherer reaction.
  • Environment and Climate Change Canada. (2010). Fact sheet: 2-methylnaphthalene.
  • Chemistry LibreTexts. (2022). 15.
  • Davies, A. G., & Moodie, R. B. (1959). A study of the sulphonation of 2-methylnaphthalene. Journal of the Chemical Society, 2372-2379.
  • ChemicalBook. (n.d.). 5-Nitro-1-naphthol synthesis.
  • Chen, C. Y., & King, K. Y. (2018). Direct ortho-Selective Amination of 2-Naphthol and Its Analogues with Hydrazines. The Journal of organic chemistry, 83(9), 5082–5091.
  • BenchChem. (2025).
  • Thompson, H. W. (1932). Orientation in the Substitution Reactions of Alkylnaphthalenes. Part 11. Nitration of 1-Methylnaphthalene. Journal of the Chemical Society, 2310-2314.
  • Google Patents. (n.d.). CN104016835B - Sulfonation and alkali fusion optimized production process for 2- naphthol.
  • Organic Reactions. (n.d.).
  • U.S. Environmental Protection Agency. (2003). Toxicological Review for 2-Methylnaphthalene (CAS No. 91-57-6).
  • Doc Brown's Chemistry. (n.d.). Benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes.
  • Online Organic Chemistry Tutor. (n.d.).
  • Google Patents. (n.d.). CN104016835A - Sulfonation and alkali fusion optimized production process for 2- naphthol.
  • Organic Chemistry Tutor. (2024, February 2).
  • Google Patents. (n.d.).
  • Sun, H., Sun, K., Jiang, J., & Gu, Z. (2018). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization.
  • Chemistry LibreTexts. (2021). 22.
  • Sigma-Aldrich. (n.d.). 2-Methyl-1-naphthylamine.
  • Google Patents. (n.d.).
  • Wang, L., et al. (2017). One-step catalytic amination of naphthalene to naphthylamine with exceptional yield. Green Chemistry, 19(21), 5154-5161.
  • Sun, H., Sun, K., Jiang, J., & Gu, Z. (2018). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization.
  • Organic Syntheses. (1921). 1-nitro-2-naphthol. Coll. Vol. 1, p.408 (1941); Vol. 1, p.85.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN104693009A - Method for cooperatively producing 1-naphthol and 2-naphthol from naphthalene sulfonation product by virtue of direct alkali fusion.
  • White, M. C., et al. (2012). Aerobic Catalyzed Oxidative Cross-Coupling of N,N-Disubstituted Anilines and Aminonaphthalenes with Phenols and Naphthols. Journal of the American Chemical Society, 134(42), 17576–17579.
  • Movassaghi, M., & Schmidt, M. A. (2007). Free Amino Group Transfer via α‐Amination of Native Carbonyls.
  • PubChem. (n.d.). 2-Methyl-1-naphthylamine.
  • Google Patents. (n.d.). CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
  • PrepChem. (n.d.). Synthesis of 1-nitro-2-hydroxynaphthalene.
  • Sun, H., Sun, K., Jiang, J., & Gu, Z. (2018). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization.

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Technical Support Center: Optimization of Reaction Conditions for 5-Amino-2-methylnaphthalen-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Amino-2-methylnaphthalen-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and analogous syntheses of related aminonaphthol compounds.

I. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and effective strategy for the synthesis of aminonaphthols involves the reduction of a corresponding nitro- or nitroso-substituted naphthol. For 5-Amino-2-methylnaphthalen-1-ol, a plausible route begins with the nitrosation of 2-methylnaphthalen-1-ol, followed by reduction of the resulting nitroso-intermediate to the desired amine. The final step involves the formation of the hydrochloride salt.

Q2: Why is my reaction mixture turning dark purple or black?

The discoloration of your reaction mixture to a dark purple or black is a strong indicator of oxidation. Aminonaphthols are highly susceptible to atmospheric oxidation, which can lead to the formation of colored impurities and a significant reduction in yield.[1] It is crucial to handle the aminonaphthol intermediate quickly and under conditions that minimize exposure to air.

Q3: I am observing multiple spots on my TLC plate after the reduction step. What are the likely side products?

The presence of multiple spots on a TLC plate suggests the formation of side products. These could include unreacted starting material, partially reduced intermediates, and oxidation products. Depending on the reaction conditions, regioisomers may also be a possibility, although the directing effects of the hydroxyl and methyl groups on the naphthalene ring should favor the desired substitution pattern.

Q4: How can I improve the stability of the final product?

This compound is more stable than the free base. The hydrochloride salt is less prone to oxidation. For long-term storage, it is advisable to keep the product in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light and moisture. The addition of a small amount of an antioxidant like sodium bisulfite can also help prevent decomposition in solution.[1]

II. Hypothetical Synthetic Workflow

The following diagram outlines a plausible synthetic pathway for this compound.

Synthetic Workflow Start 2-Methylnaphthalen-1-ol Nitrosation Nitrosation (NaNO2, HCl) Start->Nitrosation Nitroso 5-Nitroso-2-methylnaphthalen-1-ol Nitrosation->Nitroso Reduction Reduction (e.g., Na2S2O4) Nitroso->Reduction Amine 5-Amino-2-methylnaphthalen-1-ol Reduction->Amine Salt_Formation HCl Salt Formation (conc. HCl) Amine->Salt_Formation Product 5-Amino-2-methylnaphthalen-1-ol hydrochloride Salt_Formation->Product

Caption: Proposed synthetic pathway for this compound.

III. Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous procedures for the synthesis of aminonaphthols and should be optimized for the specific substrate.[1][2]

Step 1: Nitrosation of 2-Methylnaphthalen-1-ol

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methylnaphthalen-1-ol in a suitable solvent (e.g., ethanol or acetic acid).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated 5-nitroso-2-methylnaphthalen-1-ol can be collected by filtration, washed with cold water, and used directly in the next step.

Step 2: Reduction of 5-Nitroso-2-methylnaphthalen-1-ol

  • In a large beaker or flask, create a suspension of the crude 5-nitroso-2-methylnaphthalen-1-ol in water.

  • Add a solution of sodium hydroxide to dissolve the nitroso compound.

  • While stirring vigorously, gradually add a reducing agent such as sodium hydrosulfite (Na₂S₂O₄). The temperature will likely rise; maintain it within a controlled range (e.g., 50-60 °C) with external cooling if necessary.[1]

  • Continue stirring until the reaction mixture changes color, typically to a lighter yellow or tan, indicating the completion of the reduction.

  • Cool the mixture in an ice bath.

Step 3: Isolation and Hydrochloride Salt Formation

  • Once cooled, carefully acidify the reaction mixture with concentrated hydrochloric acid. This will precipitate the aminonaphthol as its hydrochloride salt.

  • Collect the precipitate by vacuum filtration and wash it with cold, dilute hydrochloric acid to remove inorganic salts.

  • To purify the product, recrystallization from a suitable solvent system (e.g., water with a small amount of stannous chloride as an antioxidant, followed by the addition of concentrated HCl) can be performed.[2]

  • Wash the purified crystals with a non-polar solvent like ether to remove any remaining organic impurities.

  • Dry the final product, this compound, under vacuum.

IV. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides a logical framework for troubleshooting.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete nitrosation or reduction. - Degradation of the aminonaphthol due to oxidation. - Suboptimal reaction temperature or time.- Monitor each step by TLC to ensure complete conversion. - Work quickly and under an inert atmosphere (N₂ or Ar) during the reduction and isolation steps.[1] - Optimize temperature and reaction time for each step. A lower temperature for a longer duration may improve yield.
Formation of Dark-Colored Impurities - Oxidation of the aminonaphthol intermediate or final product.[1] - Presence of residual oxidizing agents.- Degas all solvents prior to use. - Add a small amount of a reducing agent like sodium bisulfite or stannous chloride to the reaction mixture and purification solvents.[1][2] - Protect the reaction from light by covering the flask with aluminum foil.
Product is a Gummy Solid or Oil - Presence of impurities. - Incomplete salt formation. - Trapped solvent.- Ensure complete precipitation of the hydrochloride salt by adding sufficient concentrated HCl. - Perform a thorough recrystallization. - Ensure the product is completely dry by using a vacuum oven at a moderate temperature.
Multiple Spots on TLC - Incomplete reaction. - Formation of regioisomers. - Side reactions.- Increase reaction time or temperature to drive the reaction to completion. - Optimize the nitrosation conditions (e.g., temperature, acid catalyst) to improve regioselectivity. - Purify the crude product using column chromatography before the final salt formation.

V. Troubleshooting Decision Tree

The following diagram provides a visual guide to troubleshooting common issues during the synthesis.

Troubleshooting Decision Tree Start Problem Encountered LowYield Low Yield Start->LowYield DarkColor Dark Color/Oxidation Start->DarkColor ImpureProduct Impure Product (TLC) Start->ImpureProduct CheckCompletion Check Reaction Completion (TLC) LowYield->CheckCompletion Incomplete? InertAtmosphere Use Inert Atmosphere (N2/Ar) LowYield->InertAtmosphere Degradation? DarkColor->InertAtmosphere AddAntioxidant Add Antioxidant (e.g., NaHSO3) DarkColor->AddAntioxidant PurifyIntermediate Purify Intermediate via Chromatography ImpureProduct->PurifyIntermediate Recrystallize Recrystallize Final Product ImpureProduct->Recrystallize OptimizeConditions Optimize Temp/Time CheckCompletion->OptimizeConditions Yes CheckCompletion->InertAtmosphere No, likely degradation

Caption: A decision tree for troubleshooting the synthesis of this compound.

VI. Optimization of Reaction Parameters

Systematic optimization of reaction conditions is crucial for maximizing yield and purity. The following table outlines key parameters to investigate.

Parameter Variable Rationale
Nitrosation Solvent Acetic acid, Ethanol, WaterSolvent polarity can influence the reaction rate and solubility of the nitroso intermediate.
Reducing Agent Sodium hydrosulfite (Na₂S₂O₄), Stannous chloride (SnCl₂), Catalytic Hydrogenation (e.g., H₂/Pd-C)The choice of reducing agent can affect yield, purity, and reaction conditions. Catalytic hydrogenation is often cleaner but may require specialized equipment.
Reduction Temperature 25-80 °CTemperature control is critical to balance reaction rate and minimize side reactions and degradation.
Base for Dissolution Sodium hydroxide, Potassium hydroxideThe choice and concentration of the base can affect the dissolution of the nitroso intermediate and the subsequent reduction.
Acid for Precipitation Hydrochloric acid, Sulfuric acidHydrochloric acid is used to form the desired hydrochloride salt. The concentration and rate of addition can impact crystal size and purity.

VII. References

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 5-Amino-2-methylnaphthalen-1-ol hcl, 95% Purity, C11H12ClNO, 250 mg. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2-AMINONAPHTHOL HYDROCHLORIDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4-AMINONAPHTHOL HYDROCHLORIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 1-aminoisoquinolines. a. Retrieved from [Link]

  • Knight Chemicals Online. (n.d.). 130-24-5|4-Amino-2-methylnaphthalen-1-ol hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol. Retrieved from [Link]

  • Bohrium. (n.d.). Facile synthesis of aminoalkyl naphthols and single crystal X-ray, computational studies on 1-[morpholino(thiophen-2-yl)methyl]naphthalen-2-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]

  • Google Patents. (n.d.). EP0247456A1 - Process for the purification of 1,5-diaminonaphthalene with 1-amino-5-hydroxynaphthalene content. Retrieved from

  • PubChem. (n.d.). 5-Amino-2-naphthol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation. Retrieved from

Sources

troubleshooting guide for 5-Amino-2-methylnaphthalen-1-ol hydrochloride experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-2-methylnaphthalen-1-ol hydrochloride (CAS: 1630086-23-5)[1]. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile aminonaphthol intermediate. My goal is to move beyond simple protocols and provide a deeper understanding of the compound's behavior, helping you anticipate challenges and troubleshoot effectively. The insights provided herein are synthesized from established chemical principles and practical field experience.

Compound Profile & Key Characteristics

Before delving into troubleshooting, a firm grasp of the fundamental properties of this compound is essential. This knowledge forms the basis for rational experimental design.

PropertyValueSource
CAS Number 1630086-23-5 (hydrochloride); 116415-34-0 (free base)[1][2]
Molecular Formula C₁₁H₁₂ClNO[3]
Molecular Weight 209.67 g/mol [Calculated]
Appearance Typically an off-white to light tan or grey crystalline powderGeneral observation
Purity Commercially available at ≥95%[2]
Key Sensitivities Prone to oxidation, especially in solution and at neutral or basic pH. Light sensitive.[4]

Frequently Asked Questions & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during experimentation.

Section 1: Handling, Storage, and Safety

Question: My solid this compound has darkened over time. Is it still usable?

Answer: Darkening of the solid is a primary indicator of oxidation. Aminonaphthols are notoriously sensitive to air and light, which can catalyze the formation of highly colored quinone-imine type impurities[4].

  • Immediate Action: Before use, assess the purity of the discolored material using Thin Layer Chromatography (TLC) or LC-MS against a retained, properly stored sample if available.

  • Expert Insight: The hydrochloride salt form enhances stability compared to the free base by protonating the amino group, which reduces its susceptibility to oxidation. However, this does not confer complete immunity. For critical applications, using material that is off-white or light tan is strongly recommended. If you must use darkened material, purification by recrystallization or a silica gel plug may be necessary.

  • Preventative Protocol:

    • Upon receipt, subdivide the material into smaller, experiment-sized quantities in amber vials.

    • Purge each vial with an inert gas (Argon or Nitrogen) before sealing.

    • Store vials in a desiccator at refrigerated temperatures (2-8°C) and protected from light[5].

Question: What are the primary safety concerns when working with this compound?

Answer: Based on data for structurally similar aminonaphthols, this compound should be handled as a hazardous substance. Key hazards include skin, eye, and respiratory irritation[6][7][8].

  • Hazard Profile:

    • H302: Harmful if swallowed[6].

    • H315: Causes skin irritation[6][8].

    • H319: Causes serious eye irritation[6][8].

    • H335: May cause respiratory irritation[6][7].

  • Mandatory PPE: Always wear standard personal protective equipment, including a lab coat, safety goggles (not glasses), and nitrile gloves.

  • Handling: Use a chemical fume hood to avoid inhalation of dust particles[6]. Ensure eyewash stations and safety showers are readily accessible[9].

Section 2: Dissolution and Solution Stability

Question: I dissolved the compound in a neutral buffer for my assay, and the solution quickly turned pink/purple. What happened?

Answer: This is a classic sign of oxidative degradation. In aqueous solutions at or near neutral pH, the compound is highly susceptible to oxidation. The initial oxidation of the naphthol to a naphthoquinone is followed by subsequent reactions, including condensation with the starting material, to form intensely colored oligomers[4].

  • Causality: The free hydroxyl and amino groups on the naphthalene ring are electron-donating, making the system electron-rich and easily oxidized. The process is often accelerated by dissolved oxygen, light, and trace metal ions.

  • Troubleshooting Workflow:

start Solution Discoloration (Pink/Purple/Brown) check_ph Check Solution pH start->check_ph Is pH ≥ 6? check_solvent Evaluate Solvent System start->check_solvent Is solvent aqueous? check_atmosphere Assess Atmosphere start->check_atmosphere Exposed to air? sol_acidic Solution: Acidify (pH 3-5) check_ph->sol_acidic Yes sol_antioxidant Action: Add Antioxidant (e.g., Na₂S₂O₅, Ascorbic Acid) check_solvent->sol_antioxidant Yes sol_degas Action: Degas Solvent (Sparging with Ar/N₂) check_atmosphere->sol_degas Yes sol_fresh Best Practice: Prepare Solution Fresh sol_acidic->sol_fresh sol_antioxidant->sol_fresh sol_degas->sol_fresh

Caption: Troubleshooting logic for solution discoloration.

  • Recommended Protocol for Stable Aqueous Solutions:

    • Use deoxygenated water (prepared by boiling and cooling under N₂ or by sparging with argon for 30-60 minutes).

    • Prepare a slightly acidic buffer (e.g., citrate or acetate, pH 4-5). The hydrochloride salt itself is acidic, but a buffer provides better control.

    • If the experiment allows, add a small amount of a reducing agent or antioxidant like sodium metabisulfite or ascorbic acid.

    • Always prepare solutions fresh and use them immediately. Store any stock solutions under an inert atmosphere in the dark at 2-8°C for the shortest possible time.

Section 3: Reaction and Purification Troubleshooting

Question: My reaction yield is consistently low, and TLC shows multiple colored spots near the baseline.

Answer: This points to either degradation of the starting material or decomposition of the product under the reaction conditions. The baseline spots are likely polar, colored decomposition products.

  • Expert Insight: Reactions involving aminonaphthols often require careful control of the atmosphere and temperature. If your reaction involves a base, the free aminonaphthol is generated in situ, which is significantly less stable than the hydrochloride salt.

  • Self-Validating Reaction Protocol:

    • Inert Atmosphere: Set up the reaction in oven-dried glassware under a positive pressure of nitrogen or argon. Use degassed solvents for the reaction.

    • Base Addition: If a base is required, use a syringe to add it slowly at a reduced temperature (e.g., 0°C) to control any exotherms and minimize the exposure time of the unstable free base.

    • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed immediately to workup. Over-extending reaction times often leads to degradation.

    • Workup: Perform an acidic workup if possible to re-protonate the product and improve its stability. When extracting, use degassed solvents.

Question: I'm having trouble purifying my product by silica gel chromatography. It streaks badly and I get poor recovery.

Answer: This is a common problem when purifying basic compounds like amines on standard, slightly acidic silica gel. The basic amine group interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to irreversible adsorption, tailing, and poor separation[10].

  • Recommended Solution: Silica Gel Deactivation

    • Method 1 (Pre-treatment): Prepare a slurry of silica gel in your chosen eluent system. Add 1-2% triethylamine (or another volatile base like pyridine) by volume to the slurry. This neutralizes the acidic sites on the silica surface. Pack the column using this slurry.

    • Method 2 (Eluent Additive): Add 0.5-1% triethylamine directly to your mobile phase.

  • Alternative Stationary Phases:

    • Neutral or Basic Alumina: Can be an excellent alternative to silica gel for basic compounds.

    • Amine-functionalized Silica: Commercially available and designed specifically for the purification of amines.

  • Purification Workflow Diagram:

start Crude Product check_purity Assess Purity & Polarity (TLC / LC-MS) start->check_purity is_solid Is the product crystalline? check_purity->is_solid recrystallize Purification Option 1: Recrystallization is_solid->recrystallize Yes chromatography Purification Option 2: Column Chromatography is_solid->chromatography No / Impurities close final_check Final Purity Analysis (NMR, LC-MS, EA) recrystallize->final_check deactivate_silica Action: Deactivate Silica (add 1% Et₃N to eluent) chromatography->deactivate_silica deactivate_silica->final_check

Caption: Decision workflow for product purification.

Section 4: Analytical Characterization

Question: How can I get good, reproducible results when analyzing this compound by HPLC?

Answer: Reproducible HPLC analysis requires addressing both the compound's stability and its chromatographic behavior. Peak tailing can be an issue due to interactions with residual silanols on the HPLC column, similar to the problem in column chromatography.

  • Expert Insight: The use of an acidic mobile phase is highly recommended. This ensures the amine is protonated, resulting in better peak shape and improved retention on a C18 column.

  • Recommended HPLC Method Parameters (Starting Point):

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

    • Gradient: Start with a suitable gradient (e.g., 5% to 95% B over 10 minutes) and optimize as needed.

    • Detection: UV detection. Scan for an optimal wavelength, likely in the 220-280 nm range.

    • Sample Preparation: Dissolve the sample in the mobile phase, preferably one with a higher percentage of the aqueous component (A) to ensure good peak shape upon injection.

  • Why use an acidic modifier like TFA? TFA serves a dual purpose: it protonates the analyte to prevent peak tailing and acts as an ion-pairing agent, which can further improve peak symmetry and retention time reproducibility.

References

  • 4-Amino-2-methyl-1-naphthol - Wikipedia. Provides crucial insights into the instability and oxidation pathways of a closely related aminonaphthol analog. [Link]

  • 5-Amino-2-methylnaphthalen-1-ol hcl, 95% Purity - CP Lab Safety. Commercial supplier listing confirming the molecular formula. [Link]

  • Synthesis and evaluation of novel naphthalen-2-ol derivatives - PubMed Central. Example of synthetic methodologies involving naphthol cores. [Link]

  • 4-Amino-2-methylnaphthalen-1-ol hydrochloride - Knight Chemicals Online. Supplier page for a related isomer. [Link]

  • This compound - Knight Chemicals Online. Supplier page confirming the CAS number for the target compound. [Link]

  • 5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol - PubChem. PubChem entry for a related derivative, useful for structural comparison. [Link]

  • 5-Amino-1-naphthol - PubChem. PubChem entry for an isomer, providing aggregated GHS hazard data. [Link]

  • 5-Amino-2-naphthol - PubChem. PubChem entry for another isomer, providing GHS hazard classifications. [Link]

  • Microwave-Assisted One-Pot Synthesis of (Aminoalkyl)naphthols - ResearchGate. Details synthetic approaches for related aminonaphthols. [Link]

  • 1,2-AMINONAPHTHOL HYDROCHLORIDE - Organic Syntheses. A detailed, robust procedure for the synthesis of a related compound, highlighting techniques for handling unstable intermediates. [Link]

  • 5-Amino-1-naphthol - Pharmaffiliates. Supplier information indicating appropriate storage conditions. [Link]

Sources

impact of pH on 5-Amino-2-methylnaphthalen-1-ol hydrochloride stability and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals working with 5-Amino-2-methylnaphthalen-1-ol hydrochloride. Here, we address common challenges related to its stability and reactivity, with a specific focus on the critical influence of pH. Our goal is to provide practical, field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning brown/purple. What is happening and how can I prevent it?

A: This discoloration is a classic indicator of oxidation. The aminonaphthol functional group is highly susceptible to oxidation, which converts the molecule into colored quinone-imine species. This process is significantly accelerated by elevated pH and the presence of oxygen.

  • Causality: The hydrochloride salt form ensures the amine group is protonated, which provides a degree of stability in acidic conditions. As the pH increases, the amine group deprotonates, making the molecule more electron-rich and thus more easily oxidized. The rate of oxidation for similar compounds, like aminophenols, has been shown to be highly pH-dependent.[1][2]

  • Prevention:

    • Maintain a Low pH: Prepare and store solutions in a mildly acidic buffer (e.g., pH 3-5). Avoid neutral or alkaline conditions unless required for a specific reaction, and if so, for the shortest duration possible.

    • Deoxygenate Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) before dissolving the compound.

    • Use Fresh Solutions: Prepare solutions immediately before use. Avoid long-term storage of solutions, especially at room temperature.

    • Protect from Light: Store both the solid compound and its solutions protected from light, as photolysis can also initiate degradation.[3][4]

Q2: What is the optimal pH for dissolving and storing this compound for short-term use?

A: For maximal stability against oxidative degradation, a pH range of 3 to 5 is recommended. In this range, the primary amine remains protonated as the hydrochloride salt, reducing its susceptibility to oxidation. While the compound is a salt and generally water-soluble, pH can still influence its long-term stability in solution. Studies on analogous compounds show that stability significantly decreases in neutral to alkaline environments.[5][6]

Q3: How does pH affect the reactivity of this compound in a subsequent chemical reaction?

A: The pH of the medium dictates the nucleophilicity of the amine group and the phenolate character of the hydroxyl group.

  • Acidic pH (e.g., < 5): The amine group is protonated (-NH3+), rendering it non-nucleophilic. Reactions requiring a nucleophilic amine will not proceed efficiently.

  • Neutral to Alkaline pH (e.g., > 7): The amine group is deprotonated (-NH2) and becomes a potent nucleophile. However, this is the same pH range where oxidative instability becomes a major concern.[1][7] This creates a delicate balance: the pH required for reactivity might also be the pH that promotes degradation.

  • Experimental Strategy: If a reaction requires the free amine, it is critical to work under an inert atmosphere (nitrogen or argon) and to execute the reaction as quickly as possible.

Q4: I am seeing unexpected peaks in my HPLC analysis after incubating my compound in a formulation buffer. Could pH be the cause?

A: Yes, pH is a primary suspect. The appearance of new peaks strongly suggests degradation. Forced degradation studies, which are standard in pharmaceutical development, intentionally expose a drug substance to stress conditions like acidic, basic, and oxidative environments to identify potential degradation products.[4][8][9] The pH of your buffer can catalyze hydrolytic or oxidative degradation, leading to these new impurities.[5][10] We recommend performing a forced degradation study to systematically identify these degradants (see Troubleshooting Guide 2).

Troubleshooting Guides

Guide 1: Investigating Solution Discoloration and Precipitation

This guide provides a systematic workflow for diagnosing and resolving issues of instability observed as color change or precipitation.

G cluster_0 Observation cluster_1 Initial Diagnosis cluster_2 Root Cause Analysis cluster_3 Corrective Actions observe Solution of 5-Amino-2-methylnaphthalen-1-ol HCl shows discoloration or precipitation check_ph 1. Measure Solution pH observe->check_ph check_atm 2. Review Handling Conditions (Inert atmosphere? Light exposure?) observe->check_atm ph_high Is pH > 6? check_ph->ph_high atm_bad Was solution exposed to air/light? check_atm->atm_bad cause_ox Root Cause: Oxidative Degradation ph_high->cause_ox Yes cause_sol Root Cause: Poor Solubility / pH Shift ph_high->cause_sol No atm_bad->cause_ox Yes action_ph Use acidic buffer (pH 3-5) Prepare fresh solutions cause_ox->action_ph action_atm Work under inert gas (N2/Ar) Protect from light cause_ox->action_atm action_sol Verify solubility at target pH Consider co-solvents if needed cause_sol->action_sol

Caption: Troubleshooting workflow for instability issues.

Steps:

  • Visual and pH Check: Immediately measure the pH of the discolored or precipitated solution. A pH meter is crucial for accurate assessment in stability testing.[11][12]

  • Hypothesize Cause:

    • If pH > 6 and/or the solution was exposed to air: The most likely cause is oxidative degradation . Aminophenol and aminonaphthol structures are well-known to oxidize under these conditions.[7][13]

    • If pH is low (< 4) and precipitation occurs: The issue may be related to solubility limits or interaction with buffer components. While the hydrochloride salt is generally soluble, high concentrations or the presence of certain counter-ions could cause precipitation.

  • Confirm with Analysis (Optional but Recommended):

    • Acquire a UV-Vis spectrum. The formation of oxidized species often results in new absorbance bands in the visible region (400-700 nm).

    • Run an HPLC analysis to confirm the presence of new peaks corresponding to degradation products and a decrease in the main peak area.

  • Implement Corrective Actions:

    • For Oxidation: Strictly adhere to the prevention strategies outlined in FAQ Q1 (use acidic pH, deoxygenate solvents, protect from light, use fresh).

    • For Solubility: Re-evaluate the solvent and buffer system. Ensure the concentration is below the solubility limit at the intended pH and temperature.

Guide 2: Protocol for a pH-Dependent Stability Study (Forced Degradation)

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[4][14] This protocol outlines a basic approach to assess the impact of pH.

Sources

Technical Support Center: Storage and Handling of 5-Amino-2-methylnaphthalen-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-2-methylnaphthalen-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. As a seasoned application scientist, I have compiled this resource to address common challenges and provide in-depth, field-proven insights into the optimal storage conditions and troubleshooting of potential degradation.

Introduction: The Chemical Nature of this compound

This compound is a complex organic molecule featuring both an amino and a hydroxyl group on a naphthalene backbone. This structure, particularly the presence of the electron-donating amino and hydroxyl groups, makes the aromatic system susceptible to oxidation. The hydrochloride salt form enhances its stability and solubility in aqueous solutions. However, improper storage and handling can lead to degradation, compromising experimental results and the overall integrity of your research. This guide will delve into the causality behind storage recommendations and provide actionable protocols to mitigate degradation risks.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal stability, the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. A temperature of 2-8°C is recommended for long-term storage. The key is to minimize exposure to light, moisture, and oxygen.

Q2: Why is protection from light so critical?

A2: The naphthalene ring system can absorb UV light, leading to photodegradation. This process can initiate the formation of reactive radical species, which can then trigger a cascade of degradation reactions. To prevent this, always store the compound in amber vials or other light-blocking containers.

Q3: How does moisture affect the stability of the hydrochloride salt?

A3: While the hydrochloride salt form is generally more stable than the free base, it is still hygroscopic. Absorbed moisture can lead to hydrolysis and can also facilitate oxidative degradation by creating a more favorable environment for these reactions. It is crucial to store the compound in a desiccated environment.

Q4: Is the compound sensitive to oxygen?

A4: Yes, the aminonaphthol structure is susceptible to oxidation. The presence of both an amino and a hydroxyl group on the naphthalene ring makes it prone to oxidation, which can lead to the formation of colored impurities, often quinone-imine type structures. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage or for highly sensitive applications.

Q5: What type of container is best for storing this compound?

A5: Use glass containers, preferably amber, with a tight-fitting lid. Avoid plastic containers for long-term storage, as some plastics may be permeable to moisture and oxygen or could potentially leach plasticizers that may interact with the compound.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a structured approach to identifying and addressing potential degradation of this compound.

Visual Inspection and Common Degradation Indicators

The first line of defense against using a degraded compound is careful visual inspection.

ObservationPotential CauseRecommended Action
Color Change (from off-white/light tan to brown/dark purple) OxidationDiscard the reagent. For future prevention, store under an inert atmosphere and strictly follow all recommended storage conditions.
Clumping or Caking of the Powder Moisture AbsorptionThe compound may still be usable for some applications, but it is best to dry it under vacuum. For future prevention, store in a desiccator.
Incomplete Dissolution or Presence of Particulates in Solution Formation of insoluble degradation productsDo not use the solution. Prepare a fresh solution from a new batch of the solid compound.
Understanding Degradation Pathways

To effectively troubleshoot, it is essential to understand the likely degradation pathways.

Caption: Potential degradation pathways for 5-Amino-2-methylnaphthalen-1-ol.

The primary degradation pathways are oxidation and photodegradation. The aminophenol moiety is readily oxidized, especially in the presence of light and trace metal impurities, to form colored quinone-imine species. In solution, hydrolysis of the hydrochloride salt can occur, and the resulting free base may be more susceptible to oxidation.

Experimental Protocols for Stability Assessment

For critical applications, it is advisable to perform a quick purity check before use, especially if the material has been stored for an extended period.

Protocol 1: Thin-Layer Chromatography (TLC) for Rapid Purity Assessment

  • Prepare a TLC plate: Use a silica gel 60 F254 plate.

  • Spot the sample: Dissolve a small amount of the compound in methanol and spot it on the TLC plate alongside a reference standard if available.

  • Develop the plate: A suitable mobile phase could be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio may require some experimentation.

  • Visualize the spots: Examine the plate under UV light (254 nm and 365 nm).

  • Interpretation: A pure compound should show a single spot. The presence of additional spots, especially those that are colored, indicates the presence of impurities, likely due to degradation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

For a more rigorous assessment of purity, a stability-indicating HPLC method is recommended.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is ideal for this).

  • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

Workflow for Troubleshooting Suspected Degradation

This workflow provides a logical sequence of steps to follow if you suspect your this compound has degraded.

TroubleshootingWorkflow start Suspected Degradation visual_inspection Perform Visual Inspection (Color, Clumping) start->visual_inspection is_degraded Visible Signs of Degradation? visual_inspection->is_degraded discard Discard Compound and Procure New Batch is_degraded->discard Yes tlc_check Perform Quick TLC Purity Check is_degraded->tlc_check No review_storage Review and Optimize Storage Conditions discard->review_storage tlc_passed Single Spot on TLC? tlc_check->tlc_passed hplc_analysis Conduct Stability-Indicating HPLC Analysis tlc_passed->hplc_analysis No/Uncertain proceed Proceed with Experiment tlc_passed->proceed Yes hplc_passed Purity Meets Experimental Requirements? hplc_analysis->hplc_passed hplc_passed->discard No hplc_passed->proceed Yes

Caption: A step-by-step workflow for troubleshooting suspected degradation.

References

  • PubChem. 5-Amino-1-naphthol. National Center for Biotechnology Information. [Link] (Accessed January 18, 2026).

  • Manica, D. P., Lapos, J. A., Jones, A. D., & Ewing, A. G. (2003). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. Analytical Biochemistry, 322(1), 68–78. [Link]

  • Palsmeier, R. K., Radzik, D. M., & Lunte, C. E. (1992). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Pharmaceutical Research, 9(7), 933–938. [Link]

  • Walters, S. M. (1980). Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 69(10), 1206–1209. [Link]

Technical Support Center: Synthesis of 5-Amino-2-methylnaphthalen-1-ol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-methylnaphthalen-1-ol hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Introduction to the Synthetic Challenges

This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be fraught with challenges, including regioselectivity issues, low yields, and product instability. This guide will address these common pitfalls and provide practical solutions based on established chemical principles and field-proven insights.

Two primary synthetic routes are commonly employed for the synthesis of 5-Amino-2-methylnaphthalen-1-ol and its derivatives:

  • Reduction of a Nitro Precursor: This classic approach involves the synthesis of a nitronaphthalene intermediate, followed by reduction of the nitro group to the desired amine.

  • Palladium-Catalyzed Amination: A more modern approach utilizing the Buchwald-Hartwig amination to form the carbon-nitrogen bond on a pre-functionalized naphthalene core.

This guide will cover the potential pitfalls associated with both routes.

Visualizing the Synthetic Pathways

To better understand the synthetic approaches, let's visualize the two main pathways.

Synthetic_Pathways cluster_0 Route 1: Reduction of Nitro Precursor cluster_1 Route 2: Buchwald-Hartwig Amination A 2-Methylnaphthalene B 2-Methyl-5-nitronaphthalene A->B Nitration C 2-Methyl-5-nitronaphthalen-1-ol B->C Hydroxylation D 5-Amino-2-methylnaphthalen-1-ol C->D Reduction H 5-Amino-2-methylnaphthalen-1-ol hydrochloride D->H HCl salt formation E 2-Methylnaphthalen-1-ol F 5-Bromo-2-methylnaphthalen-1-ol E->F Bromination G 5-Amino-2-methylnaphthalen-1-ol F->G Pd-catalyzed Amination G->H HCl salt formation

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Route 1: Reduction of Nitro Precursor - FAQs and Troubleshooting

Q1: I am getting a mixture of isomers during the nitration of 2-methylnaphthalene. How can I improve the regioselectivity for the 5-nitro product?

A1: This is a common challenge due to the complex directing effects on the naphthalene ring.

  • Causality: The methyl group is an activating ortho-, para-director, while the naphthalene system itself has preferred positions for electrophilic attack (typically the α-positions). The reaction conditions, particularly temperature and the nitrating agent, play a crucial role in determining the isomer distribution.

  • Troubleshooting:

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity.

    • Nitrating Agent: The choice of nitrating agent is critical. A milder nitrating agent may provide better selectivity. For instance, using nitric acid in acetic anhydride might offer different selectivity compared to the more aggressive nitric acid/sulfuric acid mixture.

    • Catalyst: The use of a zeolite catalyst has been shown to influence the regioselectivity of naphthalene nitration.

Q2: My reduction of 2-methyl-5-nitronaphthalen-1-ol is incomplete or yielding side products. What are the likely causes and solutions?

A2: Incomplete reduction and the formation of side products are frequent issues in the reduction of aromatic nitro compounds.

  • Causality: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamino species. Incomplete reaction can leave these intermediates in the mixture. Over-reduction of other functional groups or side reactions like the formation of azo compounds can also occur.[1]

  • Troubleshooting:

    • Choice of Reducing Agent:

      • Catalytic Hydrogenation (H₂/Pd/C, H₂/Raney Ni): This is often a clean and effective method.[2] However, it can also reduce other functional groups. Ensure your catalyst is active and that the reaction is run under sufficient hydrogen pressure.

      • Metal/Acid (Fe/HCl, SnCl₂/HCl): These are classic and often reliable methods. The reaction progress should be carefully monitored by TLC or LC-MS to ensure complete conversion.

      • Sodium Hydrosulfite (Na₂S₂O₄): This can be a milder alternative, but stoichiometry is key to avoid incomplete reduction.

    • Reaction Conditions: Ensure adequate stirring, appropriate temperature, and sufficient reaction time. For catalytic hydrogenations, the solvent choice can also impact efficiency.

    • Common Side Products: Be aware of the potential for forming hydroxylamines or azo-dimers, especially if using metal hydrides like LiAlH₄ with aromatic nitro compounds.[2]

Q3: I am having difficulty with the hydroxylation of 2-methyl-5-nitronaphthalene. Are there alternative approaches?

A3: Direct hydroxylation of an unactivated aromatic ring can be challenging.

  • Causality: Introducing a hydroxyl group at a specific position on the naphthalene ring often requires harsh conditions and can lead to a mixture of products.

  • Alternative Strategy: It is often more practical to start with a precursor that already contains the hydroxyl group. For example, starting with 2-methylnaphthalen-1-ol and then performing the nitration would be a more regioselective approach to obtain 2-methyl-5-nitronaphthalen-1-ol.

Route 2: Buchwald-Hartwig Amination - FAQs and Troubleshooting

Q1: My Buchwald-Hartwig amination of 5-bromo-2-methylnaphthalen-1-ol is giving low yields. What are the key parameters to optimize?

A1: The Buchwald-Hartwig amination is a powerful but sensitive reaction. Low yields often point to issues with the catalyst system or reaction conditions.[3]

  • Causality: The catalytic cycle involves several steps, and any disruption can lead to low conversion. Common issues include an inactive catalyst, an inappropriate ligand for the substrate, or an unsuitable base.[3][4]

  • Troubleshooting:

    • Catalyst and Ligand:

      • The choice of palladium precatalyst and phosphine ligand is crucial and substrate-dependent.[5] For amination with an ammonia equivalent, bulky, electron-rich ligands such as Josiphos-type ligands have shown success.[6]

      • Ensure the use of a high-quality, air-stable precatalyst.

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[3] The base must be anhydrous and of high purity.

    • Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used.

    • Temperature: These reactions often require elevated temperatures (80-110 °C).[7]

    • Ammonia Source: Direct use of ammonia gas can be challenging due to its high affinity for the palladium catalyst.[6] Using an "ammonia equivalent" such as benzophenone imine or LHMDS, followed by hydrolysis, is a common strategy.[3][6][8]

Q2: I am observing hydrodehalogenation of my starting material (5-bromo-2-methylnaphthalen-1-ol is being converted to 2-methylnaphthalen-1-ol). How can I prevent this?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.

  • Causality: This side reaction is often promoted by the presence of water or other protic sources in the reaction mixture, or by certain catalyst/ligand combinations that favor a reductive elimination pathway involving a hydride.

  • Troubleshooting:

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.

    • Optimize Catalyst and Ligand: Some ligand systems are more prone to this side reaction than others. Screening different ligands may be necessary.

    • Base: The choice and purity of the base can also influence the extent of hydrodehalogenation.

General FAQs and Troubleshooting for Both Routes

Q1: The final product, 5-Amino-2-methylnaphthalen-1-ol, is unstable and darkens upon standing. How can I improve its stability?

A1: Aminonaphthols are notoriously susceptible to oxidation.

  • Causality: The electron-rich aromatic ring, substituted with both an amino and a hydroxyl group, is easily oxidized by atmospheric oxygen, leading to the formation of colored quinone-imine type impurities.

  • Troubleshooting:

    • Work-up under Inert Atmosphere: Perform the final steps of the synthesis and the work-up under an inert atmosphere (nitrogen or argon).

    • Conversion to Hydrochloride Salt: The most common and effective way to stabilize aminonaphthols is to convert them to their hydrochloride salt. The protonated amine is much less susceptible to oxidation.

    • Storage: Store the hydrochloride salt in a tightly sealed container, under an inert atmosphere if possible, and protected from light at low temperatures.[9][10]

Q2: How do I effectively purify the final product and form the hydrochloride salt?

A2: Purification often involves crystallization of the hydrochloride salt.

  • Protocol for Hydrochloride Salt Formation and Purification:

    • After the reaction is complete and the crude product is isolated, dissolve it in a suitable solvent like isopropanol or ethanol.

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) with stirring.

    • The hydrochloride salt should precipitate out of the solution. Cooling the mixture can improve the yield.

    • Collect the precipitate by filtration, wash with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether to remove residual acid and solvent.

    • Dry the salt under vacuum.

    • Recrystallization: If the initial precipitate is not pure enough, it can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol/water. The addition of a small amount of a reducing agent like stannous chloride during recrystallization can sometimes prevent oxidation.[11]

Q3: What are the expected spectroscopic data for this compound?

  • ¹H NMR:

    • Aromatic Protons: Expect a series of doublets and triplets in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the naphthalene ring will show characteristic coupling patterns.

    • Methyl Protons: A singlet for the methyl group (CH₃) would likely appear in the upfield region (δ 2.0-2.5 ppm).

    • OH and NH₃⁺ Protons: These protons will likely be broad singlets and their chemical shifts can be variable and concentration-dependent. They may also exchange with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: A number of signals in the aromatic region (δ 110-155 ppm). The carbons bearing the amino, hydroxyl, and methyl groups will have characteristic chemical shifts.

    • Methyl Carbon: A signal in the aliphatic region (δ 15-25 ppm).

  • IR Spectroscopy:

    • O-H and N-H Stretching: Broad absorptions in the region of 3200-3500 cm⁻¹ for the hydroxyl and amino groups.

    • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

    • C-O Stretching: A strong absorption around 1200-1250 cm⁻¹.

  • Mass Spectrometry (ESI+):

    • The molecular ion peak ([M+H]⁺) for the free base (C₁₁H₁₁NO) would be expected at m/z 174.09.

Experimental Protocols

The following are generalized protocols based on established procedures for similar transformations. Note: These protocols should be optimized for the specific substrates and reaction scale.

Protocol 1: Synthesis of 5-Bromo-2-methylnaphthalen-1-ol (Precursor for Route 2)

This protocol is adapted from the synthesis of 5-bromo-2-naphthol.

  • Starting Material: 5-Amino-2-methylnaphthalen-1-ol.

  • Sulfonation (Protection/Activation):

    • Carefully add 5-amino-2-methylnaphthalen-1-ol to concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

    • Allow the mixture to stir and slowly warm to room temperature to effect the sulfonation at the position ortho to the hydroxyl group.

    • The product, 5-amino-1-hydroxy-2-methylnaphthalene-x-sulfonic acid, can be precipitated by pouring the reaction mixture into a cold, saturated sodium chloride solution.

  • Sandmeyer Reaction:

    • Dissolve the sulfonic acid intermediate in aqueous sulfuric acid and cool to 0-5 °C.

    • Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Desulfonation:

    • The crude bromo-sulfonic acid intermediate is heated in dilute aqueous sulfuric acid to remove the sulfonic acid group.

    • The product, 5-bromo-2-methylnaphthalen-1-ol, can be isolated by extraction and purified by chromatography or recrystallization.

Protocol 2: Buchwald-Hartwig Amination to form 5-Amino-2-methylnaphthalen-1-ol

This is a general protocol and requires optimization of the catalyst system.

  • Reagents and Setup:

    • In a glovebox, add 5-bromo-2-methylnaphthalen-1-ol, the palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), and the phosphine ligand to an oven-dried reaction vessel.

    • Add the base (e.g., NaOtBu or LHMDS).

    • Add the ammonia surrogate (e.g., benzophenone imine).

  • Reaction:

    • Seal the vessel, remove it from the glovebox, and add anhydrous, degassed solvent (e.g., toluene) via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Hydrolysis:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction carefully with an aqueous solution (e.g., saturated ammonium chloride).

    • Extract the product with an organic solvent.

    • To hydrolyze the imine, stir the organic extract with an aqueous acid (e.g., 2M HCl).

    • Separate the layers and neutralize the aqueous layer to precipitate the free amine, or extract the product into an organic solvent after neutralization.

    • Alternatively, the product can be isolated as the hydrochloride salt directly from the acidic aqueous layer.

Data Summary Table

ParameterRoute 1: ReductionRoute 2: Buchwald-Hartwig
Key Precursor 2-Methyl-5-nitronaphthalen-1-ol5-Bromo-2-methylnaphthalen-1-ol
Common Pitfalls - Regioselectivity of nitration- Incomplete reduction- Formation of side products (hydroxylamines, azo compounds)- Catalyst deactivation- Inappropriate ligand/base choice- Hydrodehalogenation- Sensitivity to air and moisture
Advantages - Utilizes classical, well-understood reactions- Avoids expensive palladium catalysts- Often higher yielding and cleaner- Milder conditions for the C-N bond formation
Disadvantages - May require harsh conditions for nitration/hydroxylation- Potential for over-reduction- Requires expensive and air-sensitive catalysts/ligands- Requires strictly anhydrous and anaerobic conditions

References

  • SUPPORTING INFORM
  • Buchwald–Hartwig amination. (2024, January 12). In Wikipedia. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Optimization of the Buchwald-Hartwig reaction. (n.d.).
  • Buchwald–Hartwig Amination with Aqueous Ammonia. (2024, July 8). Synthesis Spotlight.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • 2-Methyl-5-nitrophenol synthesis. (n.d.). ChemicalBook.
  • 5-Amino-2-methylnaphthalen-1-ol hcl, 95% Purity, C11H12ClNO, 250 mg. (n.d.). CP Lab Safety.
  • Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. (2012). PMC. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Huang, X., & Buchwald, S. L. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters, 3(21), 3417–3419.
  • (a) Synthesis of 5-bromo-1-methoxymethoxy naphthalene. (n.d.). PrepChem.com.
  • Production method of 2-methyl-5-nitrophenol. (2016).
  • 5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol. (n.d.). PubChem.
  • 5-Amino-2-naphthol. (n.d.). PubChem.
  • Synthesis of aminonaphthol derivatives 5. (n.d.).
  • Naphthol Impurities. (n.d.). BOC Sciences.
  • Naphthalene, 1-bromo-. (n.d.). Organic Syntheses Procedure.
  • 2-Naphthol, 1-amino-, hydrochloride. (n.d.). Organic Syntheses Procedure. [Link]

  • 5-amino-2-methylpentan-1-ol hydrochloride (C6H15NO). (n.d.). PubChemLite.
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (2011). Journal of Chemical and Pharmaceutical Research.
  • Recent trends in the impurity profile of pharmaceuticals. (2010). PMC.
  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). PMC.
  • 2-bromonaphthalene. (n.d.). Organic Syntheses Procedure.
  • An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. (2011).
  • 5-Amino-1-naphthol. (n.d.). NIST WebBook.
  • Identification and synthesis of impurities formed during sertindole prepar
  • 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. (2025, June 10).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
  • 1-Amino-2-methylnaphthalene Hydrochloride. (n.d.).
  • Methylation of α-naphthol to 2-methyl-1-naphthol. (n.d.).
  • 5-Amino-2-naphthol AldrichCPR. (n.d.). Sigma-Aldrich.
  • 1 H-NMR spectra of AN (a) and OAN (b). (n.d.).
  • Synthesis of aminonaphthol derivatives. (n.d.).
  • 5-bromo-2-naphthaldehyde. (2025, May 20). ChemSynthesis.
  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. (2018). MDPI. [Link]

  • 4-Amino-2-methylnaphthalen-1-ol hydrochloride. (n.d.). Knight Chemicals Online.
  • Application Notes and Protocols for the Catalytic Reduction of 2-Isopropyl-5-methyl-4-nitrophenol. (n.d.). Benchchem.
  • 2-Methyl-5-nitrophenol. (n.d.). PubChem.
  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper Betle Extracts. (2018). PubMed. [Link]

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Validation & Comparative

A Comparative Guide to Aminonaphthalene-Based Fluorophores and Their Alternatives for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in cell biology and drug development, the selection of a fluorescent dye is a critical decision that dictates the quality, reliability, and ultimate success of an imaging experiment. The ideal probe must not only be bright and photostable but also exhibit specific localization and minimal perturbation of cellular functions. This guide provides an in-depth comparison of the aminonaphthalene class of fluorescent dyes, with a specific focus on the structural motif of 5-Amino-2-methylnaphthalen-1-ol hydrochloride, against a panel of widely used fluorescent probes for cellular imaging.

While specific photophysical data for this compound is not extensively available in peer-reviewed literature, we can infer its potential characteristics based on the well-documented properties of structurally related aminonaphthalene derivatives. Naphthalene-based fluorescent probes are known for their rigid, conjugated π-electron systems, which often result in high quantum yields and excellent photostability.[1] This guide will use 8-amino-2-naphthol (8A2NP) as a representative of the aminonaphthalene class, a compound known to be a photoactive charge transfer probe, to draw comparisons with established dyes.[2][3] We will objectively evaluate its projected performance against DAPI, Hoechst 33342, Prodan, Acridine Orange, and Nile Red, supported by experimental protocols to empower researchers to make informed decisions.

The Landscape of Fluorescent Probes: A Comparative Overview

The utility of a fluorescent dye is defined by its photophysical properties, including its absorption and emission spectra, quantum yield, lifetime, and photostability. Furthermore, its chemical properties dictate its solubility, cell permeability, and localization within subcellular compartments. The following table provides a quantitative comparison of these key parameters for our dyes of interest.

Property Aminonaphthalene Class (represented by 8-amino-2-naphthol) DAPI Hoechst 33342 Prodan Acridine Orange Nile Red
Excitation Max (nm) ~337 (in water)[4]~358 (DNA-bound)[5]~350 (DNA-bound)[6]~347 (in Toluene)[7]460 (RNA/ssDNA), 502 (dsDNA)[8]552 (in lipid environment)[9]
Emission Max (nm) ~448 (in water)[4]~461 (DNA-bound)[5]~461 (DNA-bound)[6]~416 (in Toluene)[7]650 (RNA/ssDNA), 525 (dsDNA)[8]636 (in lipid environment)[9]
Quantum Yield (Φ) Variable, environment-dependent~0.9 (DNA-bound)~0.4 (DNA-bound)High, environment-dependentVariableHigh in non-polar environments
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Not specified~35,000~42,000Not specified~54,000~45,000
Cell Permeability Predicted to be cell-permeablePoor in live cells, good in fixed cells[10]Excellent in live cells[11]Good[12]Excellent[13]Excellent
Primary Cellular Target Environment-dependent, likely membranes and cytoplasmA-T rich regions of DNA in the nucleus[10]A-T rich regions of DNA in the nucleus[6]Cell membranes[12]Nucleic acids (DNA/RNA), acidic organellesIntracellular lipid droplets[9]
Key Feature Potential for solvatochromism and environmental sensitivity[4]High specificity for DNA, bright blue fluorescence[10]Excellent for live-cell nuclear staining[11]Highly sensitive to solvent polarity[7]Differentiates DNA and RNA by color[8]Strong fluorescence in lipid-rich environments[9]

In-Depth Analysis of Each Dye Class

The Aminonaphthalene Class: Environmentally Sensitive Probes

Aminonaphthalene derivatives, such as 8-amino-2-naphthol, are characterized by an electron-donating amino group and an electron-withdrawing hydroxyl group on a naphthalene scaffold. This "push-pull" electronic structure often leads to a large excited-state dipole moment, making their fluorescence highly sensitive to the polarity of the local microenvironment—a phenomenon known as solvatochromism.[6] This property is invaluable for probing changes in cellular states, such as membrane fluidity or protein binding events.[14]

  • Anticipated Advantages of this compound: Based on its structure, this compound is expected to exhibit solvatochromic shifts in its emission spectrum. The presence of the methyl group may enhance its lipophilicity, potentially improving its partitioning into cellular membranes. The hydrochloride salt form generally confers better aqueous solubility, which can be advantageous for stock solution preparation.

  • Causality in Experimental Design: When using a solvatochromic dye, it is crucial to perform spectral imaging to capture the full emission spectrum rather than just measuring intensity in a single channel. This allows for the detection of shifts in the emission maximum, which can be correlated with changes in the cellular environment.

DAPI and Hoechst 33342: The Nuclear Staining Workhorses

DAPI and Hoechst 33342 are classic examples of minor groove-binding DNA stains that exhibit a strong enhancement of fluorescence upon binding to the A-T rich regions of DNA.[6][10]

  • Expertise in Application: Hoechst 33342 is generally preferred for live-cell imaging due to its higher cell permeability and lower toxicity compared to DAPI.[11] DAPI, on the other hand, is an excellent counterstain for fixed and permeabilized cells.[10]

  • Trustworthiness of Protocol: A key consideration when using these dyes is their concentration. Excessive concentrations of Hoechst dyes can lead to non-specific fluorescence in the cytoplasm.[11] Therefore, titration to the lowest effective concentration is a critical step in protocol optimization.

Prodan: A Sensitive Reporter of Membrane Polarity

Prodan is a naphthalene derivative renowned for its pronounced solvatochromism, making it an exceptional probe for studying the biophysical properties of cell membranes.[12] Its emission spectrum shifts significantly to longer wavelengths (a red shift) as the polarity of its environment increases.

  • Authoritative Grounding: The shift in Prodan's emission is due to the reorientation of solvent molecules around the excited-state dipole of the fluorophore. This allows for the quantitative assessment of membrane hydration and phase transitions.

Acridine Orange: Differentiating DNA and RNA

Acridine Orange is a versatile cationic dye that intercalates into double-stranded DNA, emitting green fluorescence, while its interaction with single-stranded RNA results in red fluorescence.[8] This unique spectral property allows for the simultaneous visualization of these two nucleic acids. It also accumulates in acidic organelles like lysosomes.

Nile Red: A Specific Stain for Lipid Droplets

Nile Red is a highly lipophilic dye that is intensely fluorescent in hydrophobic environments but shows minimal fluorescence in aqueous media.[9] This property makes it an excellent vital stain for the specific detection of intracellular lipid droplets.

Experimental Protocols for Comparative Analysis

To ensure a rigorous and objective comparison, the following experimental protocols are provided. These protocols are designed to be self-validating by including appropriate controls and data analysis steps.

Protocol 1: Determination of Photophysical Properties

Objective: To measure and compare the excitation and emission spectra, and relative quantum yield of the fluorescent dyes.

Methodology:

  • Solution Preparation: Prepare stock solutions of each dye in a suitable solvent (e.g., DMSO for most organic dyes, water for salts). Create a series of dilutions in solvents of varying polarity (e.g., cyclohexane, toluene, acetonitrile, ethanol, and water) to assess solvatochromism.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectra of the dye solutions to determine the wavelength of maximum absorption (λabs).

  • Fluorescence Spectroscopy:

    • Using a fluorometer, excite the sample at its λabs and record the emission spectrum to determine the wavelength of maximum emission (λem).

    • To determine the relative quantum yield (Φ), use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

G A Plate Cells B Culture to 70-80% Confluency A->B C Prepare Dye Working Solution B->C D Incubate Cells with Dye C->D E Wash to Remove Excess Dye D->E F Image with Fluorescence Microscope E->F

Caption: Live-cell staining and microscopy workflow.

Protocol 3: Photostability Assessment

Objective: To quantify and compare the photostability of the fluorescent dyes under continuous illumination.

Methodology:

  • Sample Preparation: Prepare a slide with cells stained according to Protocol 2.

  • Time-Lapse Imaging: Select a field of view and acquire a time-lapse series of images using the fluorescence microscope. Continuously illuminate the sample with a constant excitation light intensity.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) in the images over time.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the data to a single exponential decay curve to determine the photobleaching rate constant. The time at which the intensity drops to 50% of its initial value is the photobleaching half-life.

Caption: Workflow for photostability assessment.

Conclusion and Future Directions

The selection of a fluorescent dye is a multifaceted decision that requires a deep understanding of the probe's properties and the specific demands of the biological question being addressed. While established dyes like DAPI, Hoechst, Prodan, Acridine Orange, and Nile Red offer robust and well-characterized solutions for a variety of applications, the aminonaphthalene class of fluorophores presents an intriguing alternative, particularly for studies requiring sensitivity to the cellular microenvironment.

The anticipated solvatochromic properties of this compound, inferred from its structural analogs, suggest its potential as a valuable tool for probing changes in membrane potential, lipid ordering, and protein conformation. However, a thorough experimental characterization of its photophysical properties, cytotoxicity, and cellular localization is imperative. The protocols outlined in this guide provide a framework for such a comparative investigation. As the field of fluorescence imaging continues to evolve, the development and characterization of novel probes with unique environmental sensitivities will undoubtedly unlock new avenues for scientific discovery.

References

  • 8-Amino-2-naphthol - Nephilidae. (n.d.). Nephilidae. [Link]

  • Pandey, N., et al. (2019). Photophysical Investigation of 8-amino 2-Naphthol in Different Micellar Environment. ChemRxiv. [Link]

  • Pandey, N., et al. (2019). Photophysical Investigation of 8-amino 2-Naphthol in Different Micellar Environment. Semantic Scholar. [Link]

  • Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2023). Scientific Reports. [Link]

  • Solvatochromism. (n.d.). Wikipedia. [Link]

  • Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. (2022). National Center for Biotechnology Information. [Link]

  • Photophysical Investigation of 8-amino 2-Naphthol in Different Micellar Environment. (2019). ChemRxiv. [Link]

  • Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (2023). National Center for Biotechnology Information. [Link]

  • Acridine orange. (n.d.). Wikipedia. [Link]

  • 5-Amino-1-naphthol. (n.d.). PubChem. [Link]

  • 5-Amino-2-naphthol. (n.d.). PubChem. [Link]

  • Synthesis of 1-[(2-Amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol... (n.d.). ResearchGate. [Link]

  • Synthesis, characterization, photophysical and surface properties of poly(amino naphthalene) and its poly(azomethine) compound. (2023). Polymer-Plastics Technology and Materials. [Link]

  • Prodan (dye). (n.d.). Grokipedia. [Link]

  • DAPI Staining Guide for Clear Nuclear Imaging. (2025). Beta LifeScience. [Link]

  • 5-Amino-1-naphthol - the NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

  • 5-Amino-2-methylnaphthalen-1-ol hcl, 95% Purity, C11H12ClNO, 250 mg. (n.d.). CP Lab Safety. [Link]

  • 5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol. (n.d.). PubChem. [Link]

  • Prodan (dye). (n.d.). Wikipedia. [Link]

  • PureBlu™ Hoechst 33342 Nuclear Staining Dye. (n.d.). Bio-Rad. [Link]

  • Nile red. (n.d.). Wikipedia. [Link]

  • Nile Red: Illuminating Lipids Across Sciences. (2024). YouTube. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 5-Amino-2-methylnaphthalen-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 5-Amino-2-methylnaphthalen-1-ol hydrochloride, a critical component in pharmaceutical development. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. The validation of these methods is not merely a regulatory hurdle but the very foundation of product quality, safety, and efficacy. This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of methods and validation parameters, grounded in internationally recognized guidelines.

The objective is to demonstrate that an analytical procedure is fit for its intended purpose[1]. This guide will explore four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Titrimetry. For each, we will present a robust validation framework based on the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guideline and the United States Pharmacopeia (USP) General Chapter <1225>.[2][3][4]

The Regulatory Framework: Pillars of Analytical Validation

Before comparing techniques, it is crucial to understand the core performance characteristics that must be evaluated. According to ICH and USP guidelines, any quantitative analytical method should be validated for the following parameters[3][5][6]:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).

    • Reproducibility: Precision between laboratories (inter-laboratory trials).[7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

These parameters ensure that a method is reliable, reproducible, and suitable for its intended use throughout the drug development lifecycle.[2][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most powerful and versatile technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile molecules. For this compound, a reversed-phase HPLC method with UV detection is the logical first choice for both assay and impurity profiling.

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is based on the non-polar naphthalene ring structure of the analyte. The polar amino and hydroxyl groups provide sufficient polarity for good interaction with a polar mobile phase, allowing for excellent retention and separation. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and resolution. The buffer controls the pH, which is critical for maintaining a consistent ionization state of the amine group, thereby ensuring reproducible retention times. UV detection is selected based on the chromophoric nature of the naphthalene ring system.

Experimental Protocol: RP-HPLC-UV
  • Chromatographic System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile.

  • Gradient: 10% B to 70% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (A hypothetical maximum absorbance wavelength).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a 50:50 mixture of water and acetonitrile. Prepare working standards by serial dilution to cover the expected range (e.g., 1 - 100 µg/mL).

Validation Workflow & Data Summary

The validation process for the HPLC method follows a structured sequence to ensure all performance characteristics are thoroughly evaluated.

Caption: HPLC Method Validation Workflow.

Table 1: Hypothetical Validation Data for HPLC Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at analyte retention timePass
Linearity (R²) ≥ 0.9990.9995
Range (µg/mL) 80-120% of test concentration5 - 75
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (Repeatability, %RSD) ≤ 2.0%0.8%
Precision (Intermediate, %RSD) ≤ 2.0%1.2%
LOD (µg/mL) S/N ≥ 3:10.1
LOQ (µg/mL) S/N ≥ 10:10.3
Robustness %RSD ≤ 2.0%Pass

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to the low volatility and polar nature of this compound, derivatization is mandatory to convert the analyte into a more volatile and thermally stable form.

Causality Behind Experimental Choices

The primary challenge for GC analysis is the analyte's polarity and salt form. A derivatization step using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is essential. This reaction replaces the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability. A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and excellent sensitivity to carbon-containing compounds. A non-polar capillary column (e.g., DB-5) is suitable for separating the derivatized analyte from potential side-products. A temperature-programmed oven is necessary to ensure the efficient elution of the derivatized compound.

Experimental Protocol: GC-FID with Derivatization
  • GC System: Standard GC with a split/splitless injector, FID, and autosampler.

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min.

  • Oven Program: Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Injector Temperature: 270 °C (Split mode, 20:1).

  • Detector Temperature: 300 °C.

  • Sample Preparation (Derivatization): a. Accurately weigh the sample/standard into a vial. b. Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS. c. Cap the vial tightly and heat at 70 °C for 30 minutes. d. Cool to room temperature before injecting 1 µL.

Validation Workflow & Data Summary

The validation workflow for GC is similar to HPLC but includes the critical validation of the derivatization step to ensure its completeness and reproducibility.

Caption: GC Method Validation Workflow.

Table 2: Hypothetical Validation Data for GC-FID Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks from derivatization reagentsPass
Linearity (R²) ≥ 0.9980.9989
Range (µg/mL) 80-120% of test concentration10 - 150
Accuracy (% Recovery) 97.0 - 103.0%98.1 - 102.5%
Precision (Repeatability, %RSD) ≤ 3.0%1.5%
Precision (Intermediate, %RSD) ≤ 3.0%2.1%
LOD (µg/mL) S/N ≥ 3:10.5
LOQ (µg/mL) S/N ≥ 10:11.5
Robustness %RSD ≤ 3.0%Pass

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantitative analysis of compounds containing chromophores. The naphthalene ring system in the analyte makes it an excellent candidate for this method, particularly for routine assays where impurity profiling is not required.

Causality Behind Experimental Choices

This method's primary limitation is its lack of specificity; any substance that absorbs at the analytical wavelength will interfere. Therefore, it is best suited for the analysis of the pure bulk drug substance or simple formulations where excipients do not absorb. The choice of solvent (e.g., 0.1 M HCl) is critical to ensure the analyte is fully dissolved and to maintain a consistent ionic state, which can influence the absorption spectrum. The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity and adherence to Beer's Law.

Experimental Protocol: UV-Vis Assay
  • Instrument: A calibrated, double-beam UV-Vis spectrophotometer.

  • Solvent: 0.1 M Hydrochloric Acid.

  • Wavelength Scan: Scan a dilute solution of the analyte from 200-400 nm to determine the λmax.

  • Analytical Wavelength: Use the determined λmax for all subsequent measurements.

  • Standard Preparation: Prepare a stock solution (e.g., 100 µg/mL) in 0.1 M HCl. Create a series of 5 calibration standards by diluting the stock.

  • Sample Preparation: Accurately weigh the sample, dissolve in 0.1 M HCl, and dilute to a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the standards and sample against a 0.1 M HCl blank. Plot a calibration curve of absorbance vs. concentration.

Validation Workflow & Data Summary

Validation for UV-Vis is more streamlined, focusing primarily on parameters relevant to a simple quantitative assay.

Caption: UV-Vis Method Validation Workflow.

Table 3: Hypothetical Validation Data for UV-Vis Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Placebo shows no significant absorbancePass (for intended use)
Linearity (R²) ≥ 0.9990.9998
Range (µg/mL) 70-130% of test concentration2 - 20
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.5%
Precision (Repeatability, %RSD) ≤ 1.5%0.5%
Precision (Intermediate, %RSD) ≤ 1.5%0.9%
LOD (µg/mL) Calculated0.2
LOQ (µg/mL) Calculated0.6

Titrimetric Methods

Titrimetry is a classic, absolute method of chemical analysis that can provide highly accurate and precise results for the assay of a pure drug substance. As this compound is the salt of a weak base (the amino group), a non-aqueous acid-base titration is the most appropriate titrimetric approach.

Causality Behind Experimental Choices

Water can interfere with the titration of weak bases by acting as a competing base. Therefore, a non-aqueous solvent system, such as glacial acetic acid, is used to enhance the basicity of the amine, resulting in a sharp and clear titration endpoint. Perchloric acid is a very strong acid in this medium, making it an ideal titrant. The endpoint can be determined potentiometrically with a pH electrode, which provides an objective and highly accurate result, or visually with an indicator like crystal violet. This method is considered a primary method and is often used to qualify reference standards.

Experimental Protocol: Non-Aqueous Titration
  • Apparatus: Automatic potentiometric titrator with a combination glass electrode or a standard burette setup.

  • Solvent: Glacial Acetic Acid.

  • Titrant: 0.1 N Perchloric Acid in glacial acetic acid, standardized against potassium hydrogen phthalate.

  • Procedure: a. Accurately weigh a quantity of the sample and dissolve it in glacial acetic acid. b. If using a visual endpoint, add 2-3 drops of crystal violet indicator. c. Titrate with 0.1 N perchloric acid to the potentiometric endpoint (the point of maximum inflection on the titration curve) or until the indicator color changes from violet to blue-green. d. Perform a blank titration of the solvent and subtract this volume from the sample titration volume.

  • Calculation: Calculate the purity based on the volume of titrant consumed and the stoichiometry of the reaction.

Validation Workflow & Data Summary

Validation for a titrimetric assay focuses on accuracy and precision, as linearity is inherent to the stoichiometric nature of the reaction.

Caption: Titration Method Validation Workflow.

Table 4: Hypothetical Validation Data for Titrimetric Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Impurities do not interfere with endpointPass
Accuracy (% Assay) 99.0 - 101.0%99.7 - 100.3%
Precision (Repeatability, %RSD) ≤ 1.0%0.2%
Precision (Intermediate, %RSD) ≤ 1.0%0.4%

Comparative Summary and Recommendations

The choice of analytical method is fundamentally linked to its intended purpose. Each validated method has its own strengths and weaknesses.

Table 5: Comparison of Validated Analytical Methods

FeatureHPLC-UVGC-FIDUV-Vis SpectrophotometryNon-Aqueous Titration
Primary Use Assay, Impurity Profiling, StabilityAssay, Volatile ImpuritiesBulk Drug Assay (High Purity)Bulk Drug Assay, Reference Standard Qualification
Specificity HighHighLowModerate
Sensitivity High (µg/mL to ng/mL)High (ng/mL)Moderate (µg/mL)Low (mg)
Sample Throughput ModerateModerateHighLow
Complexity HighHigh (with derivatization)LowModerate
Cost per Sample HighHighLowLow
Robustness GoodModerate (derivatization can be a source of variability)HighHigh

Recommendations:

  • For comprehensive quality control , including stability studies and impurity profiling, a validated HPLC-UV method is the gold standard. Its high specificity and sensitivity make it indispensable for ensuring the purity and safety of the final drug product.

  • If specific volatile impurities are a concern, a validated GC-FID method would be a necessary complementary technique.

  • For rapid, routine assay of the pure bulk drug substance , a validated UV-Vis spectrophotometric method is highly efficient and cost-effective, provided its lack of specificity is acceptable for the intended purpose.

  • For the highest accuracy and precision in the assay of the bulk drug substance or for the qualification of a primary reference standard , a validated non-aqueous titration is the method of choice.

Ultimately, a robust analytical control strategy may employ a combination of these methods, leveraging the strengths of each to provide a complete picture of the quality of this compound.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. USP-NF. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog blog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • USP-NF. <1225> Validation of Compendial Procedures. [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • EDQM. (2013). Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (1995). NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY. [Link]

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A Researcher's Guide to the Comparative Biological Profiling of 5-Amino-2-methylnaphthalen-1-ol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative biological evaluation of novel derivatives of 5-Amino-2-methylnaphthalen-1-ol hydrochloride. While direct comparative studies on this specific parent compound are not extensively documented in publicly available literature, this guide synthesizes methodologies and insights from research on structurally related aminonaphthol and naphthalene derivatives. By leveraging established protocols and understanding the structure-activity relationships of similar compounds, researchers can effectively design and execute a robust comparative analysis of their novel derivatives.

The core 5-Amino-2-methylnaphthalen-1-ol scaffold presents intriguing possibilities for derivatization at both the amino and hydroxyl moieties. Modifications at these sites can significantly influence the compound's physicochemical properties and, consequently, its biological activity. This guide will focus on three key areas of biological investigation consistently reported for naphthalene derivatives: antimicrobial, anticancer, and antioxidant activities.

Rationale for Biological Evaluation: Insights from Naphthalene Analogs

Naphthalene derivatives are a well-established class of compounds with diverse pharmacological properties. The decision to evaluate 5-Amino-2-methylnaphthalen-1-ol derivatives for specific biological activities is grounded in the demonstrated efficacy of analogous structures.

  • Antimicrobial Activity: The rise of multidrug-resistant (MDR) pathogens necessitates the discovery of new antimicrobial agents. Studies on 1-aminoalkyl-2-naphthol derivatives have shown potent antibacterial activity against MDR strains, with some compounds exhibiting lower minimum inhibitory concentrations (MIC) than standard antibiotics like ciprofloxacin.[1][2] For instance, 1-(piperidin-1-ylmethyl)naphthalen-2-ol has demonstrated significant efficacy against Pseudomonas aeruginosa MDR1 and Staphylococcus aureus MDR strains.[1][2] Furthermore, certain aminonaphthol derivatives have displayed promising antifungal activity, outperforming established drugs like griseofulvin against specific fungal species.[1]

  • Anticancer Activity: The indole framework, often combined with aminonaphthol moieties, is recognized as a privileged structure in medicinal chemistry due to its presence in numerous natural and synthetic therapeutic agents.[3] Naphthalene derivatives, including aminobenzylnaphthols and pyrazole-linked benzothiazole–naphthol compounds, have been investigated for their cytotoxic effects against a range of cancer cell lines.[4][5] Some of these compounds have shown significant cytotoxicity against cervical (HeLa), lung (A549), breast (MCF-7), and liver (HEPG2) cancer cells, with activities comparable to standard chemotherapeutic agents like doxorubicin and cisplatin.[4] The mechanism of action for some of these derivatives involves the induction of apoptosis and cell cycle arrest.[4][6]

  • Antioxidant Activity: Oxidative stress is implicated in the pathogenesis of numerous diseases. Naphthalene-based chalcone derivatives have been screened for their antioxidant capacities, with some demonstrating potent radical scavenging activity comparable to ascorbic acid.[7][8] The presence of a hydroxyl group on the naphthalene ring is often a key contributor to this antioxidant potential.

Proposed Experimental Workflow for Comparative Analysis

A logical and systematic workflow is crucial for obtaining reliable and comparable data. The following diagram outlines a proposed experimental pipeline for the biological evaluation of novel this compound derivatives.

Experimental Workflow Figure 1: Proposed Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_antimicrobial Antimicrobial Assays cluster_anticancer Anticancer Assays cluster_antioxidant Antioxidant Assays Synthesis Synthesis of Derivatives Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial Antimicrobial Screening Characterization->Antimicrobial Anticancer Anticancer Screening Antioxidant Antioxidant Screening MIC Minimum Inhibitory Concentration (MIC) Assay Antimicrobial->MIC MTT MTT/MTS Cell Viability Assay Anticancer->MTT DPPH DPPH Radical Scavenging Assay Antioxidant->DPPH MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC TimeKill Time-Kill Kinetic Assay MBC->TimeKill Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) MTT->Apoptosis CellCycle Cell Cycle Analysis Apoptosis->CellCycle ABTS ABTS Radical Scavenging Assay DPPH->ABTS

Caption: A structured workflow for the synthesis, characterization, and multi-faceted biological evaluation of novel compounds.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow. These protocols are based on established methods reported in the literature for similar classes of compounds.

Antimicrobial Activity Assays

Rationale for Experimental Choices: The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a standardized and widely accepted technique for quantifying the antimicrobial potency of a compound.[1] It allows for the simultaneous testing of multiple concentrations and provides a quantitative result. The subsequent determination of the Minimum Bactericidal Concentration (MBC) distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. Time-kill kinetic assays provide dynamic information about the rate at which a compound kills a bacterial population.[9]

Protocol: Broth Microdilution for MIC and MBC Determination

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism (e.g., S. aureus, E. coli, P. aeruginosa).

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using MHB to achieve the desired concentration range. The final volume in each well should be 100 µL.

    • Include a positive control (broth with bacteria and no compound), a negative control (broth only), and a solvent control (broth with bacteria and the highest concentration of the solvent used).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination:

    • From the wells showing no visible growth, aspirate 10 µL and plate onto a fresh agar plate.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Anticancer Activity Assays

Rationale for Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and metabolic activity, providing a quantitative measure of a compound's cytotoxicity.[5] To understand the mechanism of cell death, apoptosis assays using Annexin V/PI staining are employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). Cell cycle analysis by flow cytometry reveals if the compound induces cell cycle arrest at specific phases (e.g., G2/M), a common mechanism for anticancer agents.[4]

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antioxidant Activity Assays

Rationale for Experimental Choices: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a simple, rapid, and widely used method for evaluating the antioxidant capacity of compounds.[7][8] DPPH is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the absorbance decreases. This change is proportional to the antioxidant activity.

Protocol: DPPH Radical Scavenging Assay

  • Preparation of Solutions:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

    • Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

    • Include a blank (methanol only) and a control (methanol with DPPH solution).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison of the biological activities of the synthesized derivatives, all quantitative data should be summarized in structured tables.

Table 1: Hypothetical Comparative Antimicrobial Activity of 5-Amino-2-methylnaphthalen-1-ol Derivatives

CompoundR1-substituentR2-substituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
Parent -H-H>256>256>256
Derivative 1 -CH₃-H128256>256
Derivative 2 -H-COCH₃64128256
Derivative 3 -CH₂-Piperidine-H163264
Ciprofloxacin (Positive Control)0.50.251

Table 2: Hypothetical Comparative Anticancer Activity (IC₅₀ in µM) of 5-Amino-2-methylnaphthalen-1-ol Derivatives

CompoundR1-substituentR2-substituentMCF-7 (Breast)HeLa (Cervical)A549 (Lung)
Parent -H-H>100>100>100
Derivative 4 -Benzoyl-H55.278.189.4
Derivative 5 -H-Benzoyl42.865.372.9
Derivative 6 -Indole-3-methyl-H8.512.315.7
Doxorubicin (Positive Control)0.81.11.5

Table 3: Hypothetical Comparative Antioxidant Activity of 5-Amino-2-methylnaphthalen-1-ol Derivatives

CompoundR1-substituentR2-substituentDPPH Scavenging IC₅₀ (µM)
Parent -H-H85.6
Derivative 7 -NO₂-H150.2
Derivative 8 -H-CH₃75.1
Derivative 9 -OCH₃-H62.5
Ascorbic Acid (Positive Control)25.4

Mechanistic Insights and Structure-Activity Relationships (SAR)

The comparative data generated from these assays will enable the elucidation of preliminary structure-activity relationships. For instance, the addition of a lipophilic piperidine moiety (Derivative 3) may enhance antimicrobial activity by facilitating membrane disruption, a hypothesis supported by studies on similar compounds.[1][2] In the context of anticancer activity, incorporating a bulky, planar group like an indole ring (Derivative 6) might promote intercalation with DNA or interaction with specific protein targets.[3] The antioxidant capacity is often influenced by the electron-donating or withdrawing nature of the substituents on the aromatic ring, which can affect the stability of the resulting radical after hydrogen donation.

To visualize a potential mechanism of action, consider the role of a derivative in inducing apoptosis in cancer cells.

Apoptosis Induction Pathway Figure 2: Potential Apoptotic Pathway Derivative Naphthalene Derivative Mitochondria Mitochondria Derivative->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway that could be activated by a bioactive derivative.

Conclusion and Future Directions

This guide provides a comprehensive, evidence-based framework for the comparative biological study of this compound derivatives. By systematically applying the described protocols for antimicrobial, anticancer, and antioxidant screening, researchers can generate robust and comparable data. The subsequent analysis of this data will be instrumental in identifying lead compounds with therapeutic potential and in understanding the critical structure-activity relationships that govern their biological effects. Future work should focus on elucidating the precise molecular targets of the most active compounds and optimizing their structures to enhance potency and selectivity while minimizing toxicity.

References

  • Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025). Source Not Available.
  • Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025). Source Not Available.
  • Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2003).
  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (n.d.). MDPI.
  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). PMC.
  • Synthesis and Evaluation of an O-Aminated Naphthol AS-E as a Prodrug of CREB-mediated Gene Transcription Inhibition. (n.d.). PMC - NIH.
  • (PDF) Exploring the Antioxidant Potency of New Naphthalene‐Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations. (2023).
  • Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Deriv
  • "biological activity comparison of 1-Aminonaphthalene-2-acetonitrile deriv
  • Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. (n.d.). MDPI.
  • Exploring the Antioxidant Potency of New Naphthalene-Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calcul
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A Spectroscopic Compass: Navigating the Isomeric Landscape of 5-Amino-2-methylnaphthalen-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the precise structural elucidation of an active pharmaceutical ingredient (API) and its related impurities is not merely a regulatory hurdle, but the bedrock of rational drug design. The isomeric purity of a compound can profoundly influence its pharmacological activity, toxicity, and pharmacokinetic profile. This guide provides an in-depth comparative analysis of the spectroscopic properties of 5-Amino-2-methylnaphthalen-1-ol hydrochloride and its key positional isomers. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we offer a framework for the unambiguous identification and differentiation of these closely related molecules.

The challenge in distinguishing 5-Amino-2-methylnaphthalen-1-ol from its isomers, such as 4-Amino-2-methylnaphthalen-1-ol and 8-Amino-2-methylnaphthalen-1-ol, lies in the subtle yet significant impact of substituent placement on the naphthalene scaffold. The interplay of electronic and steric effects from the hydroxyl, amino, and methyl groups creates unique spectroscopic fingerprints for each isomer. Understanding these effects is paramount for developing robust analytical methods for quality control and impurity profiling.

The Foundational Principles: Substituent Effects on the Naphthalene Ring

The electronic character of the naphthalene ring is not uniform. The α-positions (1, 4, 5, 8) are generally more reactive and electronically distinct from the β-positions (2, 3, 6, 7). The introduction of electron-donating groups (EDGs) like the hydroxyl (-OH) and amino (-NH2) groups, and a weakly activating group like methyl (-CH3), further perturbs this electron distribution through resonance and inductive effects. This perturbation is the primary source of the differences observed in their spectra.

In the case of 5-Amino-2-methylnaphthalen-1-ol, the hydroxyl and amino groups are on separate rings. In contrast, an isomer like 4-Amino-2-methylnaphthalen-1-ol has these powerful electron-donating groups in a peri position on the same ring, leading to significant electronic and steric interactions that will be reflected in their spectroscopic data.

A Multi-faceted Approach to Isomer Differentiation

A single spectroscopic technique is often insufficient for the complete characterization of complex aromatic isomers. A comprehensive analysis requires the synergistic use of multiple spectroscopic methods. The following sections detail the expected spectral characteristics for this compound and how they are predicted to differ from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly informative.

  • 5-Amino-2-methylnaphthalen-1-ol: We can predict a distinct set of signals. The proton at C4 will likely be a singlet, influenced by the adjacent methyl group at C2 and the hydroxyl at C1. The protons on the second ring (H6, H7, H8) will exhibit a characteristic coupling pattern, with the proton ortho to the amino group (H6) being the most upfield.

  • Isomeric Comparison: In an isomer like 4-Amino-2-methylnaphthalen-1-ol , the proximity of the amino and hydroxyl groups would lead to significant changes. The proton at C3 would be a singlet, and the overall shielding and deshielding of the aromatic protons would be different due to the combined electron-donating effects of the -OH and -NH2 groups on the same ring. For an isomer like 8-Amino-2-methylnaphthalen-1-ol , the steric interaction between the peri amino and hydroxyl groups could lead to peak broadening and downfield shifts for the protons in their vicinity.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the naphthalene ring are also highly sensitive to the substituent positions.

  • 5-Amino-2-methylnaphthalen-1-ol: The carbons bearing the hydroxyl (C1), amino (C5), and methyl (C2) groups will show characteristic downfield shifts. The remaining carbon signals can be assigned based on established substituent chemical shift increments for naphthalenes.

  • Isomeric Comparison: The positions of the quaternary carbons and the CH carbons will vary significantly between isomers. For instance, the chemical shift of the carbon bearing the hydroxyl group will be influenced by whether an amino group is ortho, meta, or on the adjacent ring.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is excellent for identifying the functional groups present in a molecule. While all isomers will show characteristic bands for the O-H, N-H, and C-H bonds, the exact positions and shapes of these bands can offer clues to the substitution pattern.

  • O-H and N-H Stretching: In the solid state, extensive hydrogen bonding is expected. The hydrochloride salt of the amine will show broad N-H stretching bands. The phenolic O-H stretch will also be a broad band, typically in the 3200-3600 cm⁻¹ region.

  • Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring will appear in the 1450-1600 cm⁻¹ region. The pattern of these absorptions can sometimes be correlated with the substitution pattern of the aromatic ring.[1]

  • C-O and C-N Stretching: The C-O stretching of the phenol will appear in the 1200-1300 cm⁻¹ region, while the C-N stretching of the aromatic amine will be in the 1250-1350 cm⁻¹ range.[2]

The key differentiator in the IR spectra of these isomers will be the subtle shifts in these frequencies due to changes in intramolecular and intermolecular hydrogen bonding, which are dictated by the relative positions of the amino and hydroxyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the naphthalene chromophore. The position of the substituents affects the energy of these transitions.

  • The naphthalene ring system has characteristic absorptions. The addition of electron-donating groups like -OH and -NH2 causes a bathochromic shift (shift to longer wavelengths) and often an increase in the molar absorptivity.

  • The extent of this shift is dependent on the position of the substituents. Isomers with the -OH and -NH2 groups on the same ring and in positions that allow for greater resonance stabilization of the excited state (e.g., 4-Amino-2-methylnaphthalen-1-ol) are expected to show a greater red-shift compared to isomers where these groups are on different rings (e.g., 5-Amino-2-methylnaphthalen-1-ol). The UV-Vis spectra of 1-naphthol and 2-naphthol, for example, show distinct differences in their absorption maxima due to the different positions of the hydroxyl group.[3]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and information about its structure from the fragmentation pattern.

  • Molecular Ion Peak: All isomers of Amino-2-methylnaphthalen-1-ol will have the same nominal molecular weight, so high-resolution mass spectrometry would be needed to confirm the elemental composition. For the hydrochloride salt, the molecular ion of the free base is typically observed.

  • Fragmentation Pattern: The fragmentation pattern can be a powerful tool for distinguishing isomers. The initial fragmentation is often the loss of small, stable molecules or radicals. For example, the loss of a methyl radical (•CH₃) or the loss of water (H₂O) from the molecular ion are plausible fragmentation pathways. The relative abundance of the fragment ions will depend on the stability of the resulting cations, which in turn is influenced by the positions of the substituents. Amines often undergo a characteristic α-cleavage.[4]

Predicted Spectroscopic Data Comparison

The following table summarizes the predicted key distinguishing features for 5-Amino-2-methylnaphthalen-1-ol and two of its potential isomers. These predictions are based on established principles of spectroscopic interpretation.

Spectroscopic TechniqueParameter5-Amino-2-methylnaphthalen-1-ol4-Amino-2-methylnaphthalen-1-ol8-Amino-2-methylnaphthalen-1-ol
¹H NMR Aromatic ProtonsDistinct signals for both rings. H4 likely a singlet.More complex pattern on the substituted ring due to ortho/meta relationships.Potential for broadened signals due to steric interactions of peri groups.
¹³C NMR Aromatic CarbonsPredictable shifts based on substituent effects on separate rings.Significant upfield/downfield shifts on the substituted ring due to combined EDG effects.Steric compression may cause upfield shifts for carbons in the peri positions.
IR O-H/N-H StretchBroad bands indicative of intermolecular hydrogen bonding.Potential for intramolecular hydrogen bonding, leading to sharper or shifted O-H/N-H bands.Strong intramolecular hydrogen bonding expected, altering the shape and position of O-H/N-H bands.
UV-Vis λmaxCharacteristic naphthalene absorbance with a bathochromic shift.Expected to have the longest λmax due to extended conjugation of EDGs on the same ring.Bathochromic shift, potentially less pronounced than the 4-amino isomer due to steric hindrance.
MS FragmentationCharacteristic fragmentation with potential loss of •CH₃ and H₂O.Fragmentation pattern influenced by the stability of ions with adjacent -OH and -NH₂ groups.Fragmentation may be influenced by cyclization reactions involving the peri groups.

Experimental Protocols

The following are generalized, yet detailed, protocols for the spectroscopic analysis of this compound and its isomers.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 2-5 seconds.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). Serially dilute the stock solution to obtain a concentration that gives a maximum absorbance between 0.2 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a cuvette containing the pure solvent as a blank.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizing the Molecular Structures and Analytical Workflow

Caption: Workflow for the spectroscopic differentiation of aminonaphthalenol isomers.

Conclusion

The unambiguous identification of this compound and its isomers is a critical task in pharmaceutical development and quality control. While their structural similarities present a challenge, a multi-technique spectroscopic approach provides a robust solution. By carefully analyzing the nuances in their NMR, IR, UV-Vis, and Mass spectra, and by understanding the underlying principles of how substituent position influences these spectral properties, researchers can confidently differentiate between these closely related compounds. This guide provides a foundational framework for this analytical endeavor, emphasizing the power of a holistic spectroscopic approach in modern chemical analysis.

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Performance Evaluation of 5-Amino-2-methylnaphthalen-1-ol Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

To the researchers, scientists, and drug development professionals dedicated to advancing scientific discovery, this guide offers a comprehensive framework for evaluating the performance of 5-Amino-2-methylnaphthalen-1-ol hydrochloride across various applications. While specific performance data for this compound is not extensively documented in publicly available literature, its structural similarity to other aminonaphthol derivatives suggests significant potential in several key scientific domains.

This document provides detailed, self-validating experimental protocols to empower you to rigorously assess its capabilities against established alternatives. The methodologies are designed to be robust, reproducible, and grounded in established scientific principles, ensuring the generation of high-quality, comparable data.

Introduction to this compound

This compound is an aromatic organic compound featuring a naphthalene core substituted with amino, methyl, and hydroxyl groups. This unique combination of functional groups suggests its utility as a versatile chemical intermediate and a candidate for applications leveraging its potential chromophoric, fluorophoric, and bioactive properties. Based on the known applications of related naphthalenol derivatives, this guide will focus on evaluating its performance in four key areas:

  • Azo Dye Synthesis: As a precursor for novel colorants.

  • Fluorescent Probes: For potential use in cellular imaging and sensing.

  • Antioxidant Activity: To assess its capacity to scavenge free radicals.

  • Anticancer Activity: To evaluate its cytotoxic effects on cancer cell lines.

Application I: Azo Dye Synthesis

The presence of a primary aromatic amine group makes this compound a prime candidate for the synthesis of azo dyes. The resulting dyes' performance can be benchmarked against colorants derived from other common aromatic amines.

Comparative Framework
Performance MetricThis compound-derived DyeAlternative Dye (e.g., from Sulfanilic Acid)[1]
Color To be determinedTypically yellow to orange
Molar Extinction Coefficient To be determinedVaries with structure
Light Fastness To be determinedVaries with structure
Wash Fastness To be determinedVaries with structure
Rubbing Fastness To be determinedVaries with structure
Experimental Protocol: Synthesis of an Azo Dye

This protocol details the synthesis of an azo dye using this compound and a common coupling agent, β-naphthol.

Diagram of Azo Dye Synthesis Workflow

AzoDyeSynthesis cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling A Dissolve 5-Amino-2- methylnaphthalen-1-ol HCl in dilute HCl B Cool to 0-5°C in ice bath A->B D Add NaNO₂ solution dropwise to amine solution B->D C Prepare cold NaNO₂ solution C->D E Stir for 30 min at 0-5°C D->E H Slowly add diazonium salt solution to β-Naphthol solution E->H F Dissolve β-Naphthol in NaOH solution G Cool to 0-5°C in ice bath F->G G->H I Stir for 30-60 min at 0-5°C H->I J Isolate dye by filtration I->J

Caption: Workflow for Azo Dye Synthesis.

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve a specific molar equivalent of this compound in dilute hydrochloric acid.

    • Cool the solution to 0-5°C in an ice bath with continuous stirring.[2]

    • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature below 5°C.[3]

    • After the addition is complete, continue stirring for 30 minutes to ensure the formation of the diazonium salt.

  • Azo Coupling:

    • In a separate beaker, dissolve an equimolar amount of β-naphthol in a dilute sodium hydroxide solution.

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the cold diazonium salt solution to the β-naphthol solution with vigorous stirring.[4] A colored precipitate should form.

    • Continue stirring in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

    • Isolate the synthesized dye by vacuum filtration, wash with cold water, and dry.

Performance Evaluation of the Synthesized Dye

The performance of the newly synthesized dye should be evaluated using standardized textile testing methods.

  • Color Properties: The wavelength of maximum absorption (λmax) and the molar extinction coefficient can be determined using a UV-Vis spectrophotometer.

  • Fastness Properties: The resistance of the dyed fabric to various environmental factors should be assessed.

    • Light Fastness: Expose the dyed fabric to a standardized light source and compare the fading to a set of blue wool standards.[5][6]

    • Washing Fastness: Wash the dyed fabric with a standard detergent solution and evaluate the color change and staining of adjacent undyed fabrics using a grey scale.[6][7][8]

    • Rubbing Fastness (Crocking): Rub the dyed fabric with a standard white cloth under specified conditions (dry and wet) and assess the degree of color transfer.[6][7]

Application II: Fluorescent Probes

Naphthalene derivatives are known for their intrinsic fluorescence, making them excellent candidates for the development of fluorescent probes for cellular imaging and molecular sensing.[9][10] The performance of this compound as a fluorophore can be quantified by its fluorescence quantum yield.

Comparative Framework
Performance MetricThis compoundAlternative Fluorescent Probe (e.g., Quinine Sulfate)[11]
Excitation Wavelength (λex) To be determined~350 nm
Emission Wavelength (λem) To be determined~450 nm
Fluorescence Quantum Yield (Φf) To be determined~0.55 in 0.5 M H₂SO₄
Photostability To be determinedHigh
Experimental Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield can be determined using the comparative method, which involves comparing the fluorescence intensity of the test compound to a standard with a known quantum yield.[12][13]

QuantumYield A Prepare solutions of test compound and standard (e.g., Quinine Sulfate) B Measure absorbance at excitation wavelength (<0.1) A->B C Record fluorescence emission spectra B->C D Integrate the area under the emission spectra C->D E Calculate Quantum Yield using comparative formula D->E

Caption: Workflow for DPPH Antioxidant Assay.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol). [14][15] * Perform serial dilutions to obtain a range of concentrations.

    • Prepare a solution of DPPH in the same solvent.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each dilution of the test compound or standard.

    • Add the DPPH solution to each well. [14] * Include a control well containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes. [16]3. Data Analysis:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 [14] * Plot the percentage of scavenging activity against the concentration of the test compound and determine the IC₅₀ value (the concentration that causes 50% inhibition).

Application IV: Anticancer Activity

Many naphthol derivatives have been investigated for their potential as anticancer agents. The MTT assay is a standard colorimetric assay for assessing the cytotoxic effects of a compound on cancer cell lines. [9][17][18]

Comparative Framework
Performance MetricThis compoundStandard Anticancer Drug (e.g., Doxorubicin) [19]
IC₅₀ (e.g., on HeLa cells) To be determinedVaries with cell line
Mechanism of Action To be determinedDNA intercalation and topoisomerase II inhibition
Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a method for determining the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Diagram of MTT Assay Workflow

MTTAssay A Seed cancer cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with serial dilutions of test compound B->C D Incubate for 24-72h C->D E Add MTT solution and incubate for 2-4h D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at ~570 nm F->G H Calculate % viability and determine IC₅₀ G->H

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in the appropriate medium.

    • Seed the cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment. [18]2. Compound Treatment:

    • Prepare a stock solution of this compound and a standard anticancer drug (e.g., Doxorubicin or Cisplatin) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include untreated and vehicle-treated controls.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. [20]During this time, viable cells will convert the yellow MTT to purple formazan crystals. [9][17] * Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. [9]4. Data Analysis:

    • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

Conclusion

This guide provides a structured and scientifically rigorous approach to evaluating the performance of this compound in several promising applications. By following these detailed protocols and comparing the results to established standards, researchers can generate valuable data to elucidate the potential of this compound. The provided workflows and comparative frameworks are designed to ensure that the generated data is not only accurate but also contextually relevant, thereby contributing to the broader scientific understanding of this and similar chemical entities.

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Navigating the Maze of Specificity: A Comparative Guide to the Cross-Reactivity of 5-Amino-2-methylnaphthalen-1-ol Hydrochloride-Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Aminonaphthol Scaffold: A Promising but Complex Platform

5-Amino-2-methylnaphthalen-1-ol hydrochloride and its derivatives offer a rich chemical canvas for the design of fluorescent probes. The inherent fluorescence of the naphthalene core, coupled with the reactive amino and hydroxyl groups, allows for the strategic attachment of recognition moieties that can selectively interact with specific analytes. This has led to the development of probes targeting reactive oxygen species (ROS), reactive nitrogen species (RNS), and various metal ions.

However, the very features that make this scaffold attractive also present challenges in achieving absolute specificity. The electron-rich nature of the naphthalene ring system and the potential for multiple interaction sites can lead to unintended binding with non-target molecules that are structurally or electronically similar to the intended analyte. Therefore, a thorough understanding and rigorous assessment of cross-reactivity are not just recommended; they are essential for the confident application of these probes in complex biological systems.

Core Principles of Cross-Reactivity Assessment

The central dogma of probe validation is to challenge its specificity against a panel of biologically relevant molecules that it is likely to encounter in its intended experimental environment. The ideal probe should exhibit a robust and selective response to its target analyte while remaining silent in the presence of potential interferents.

Probe Aminonaphthol-Based Probe Target Target Analyte Probe->Target Binding/Reaction Interferent Potential Interferent Probe->Interferent Potential Interaction Signal Specific Fluorescent Signal Target->Signal NoSignal No Signal Interferent->NoSignal

Figure 1: A conceptual workflow for assessing probe specificity.

Case Study: A Naphthalene-Based Probe for Glutathione Detection

While direct cross-reactivity data for probes synthesized from this compound is not extensively published, we can draw valuable insights from a structurally similar naphthalene-based probe, 6-methoxynaphthalene-2,3-dicarbaldehyde (MNDA), designed for the detection of glutathione (GSH)[1].

MNDA exhibits a selective fluorescence enhancement in the presence of GSH. To validate its specificity, the probe was tested against a panel of other biologically relevant amino acids.

Table 1: Cross-Reactivity of MNDA towards Various Amino Acids [1]

Interfering Amino AcidFluorescence Response (relative to GSH)
Glutathione (GSH)100%
Homocysteine (Hcy)~15%
Cysteine (Cys)<5%
Alanine (Ala)<2%
Aspartic Acid (Asp)<2%
Glycine (Gly)<2%
Leucine (Leu)<2%
Phenylalanine (Phe)<2%
Proline (Pro)<2%
Serine (Ser)<2%
Tryptophan (Trp)<2%
Tyrosine (Tyr)<2%

The data clearly indicates that while MNDA shows a strong preference for GSH, it exhibits some cross-reactivity with homocysteine, another thiol-containing amino acid. This underscores the importance of such comparative studies to understand the limitations of a probe.

Comparative Analysis of Aminonaphthol-Based Probes for Common Analytes

Based on the known reactivity of the aminonaphthol scaffold, we will now compare the expected performance of probes derived from it for the detection of peroxynitrite, hydrogen peroxide, and metal ions against established alternatives.

Peroxynitrite (ONOO⁻) Detection

Peroxynitrite is a highly reactive nitrogen species implicated in various pathological conditions. Fluorescent probes for its detection often rely on the oxidation of a recognition moiety.

Table 2: Comparison of Peroxynitrite Probes

Probe ClassTypical Recognition MoietyAdvantagesPotential for Cross-Reactivity
Aminonaphthol-Based Boronic acids/estersHigh sensitivity, potential for ratiometric sensing.Hydrogen peroxide (H₂O₂) can also oxidize boronic acids, leading to false positives.[2]
Rhodamine-Based Hydrazide"Turn-on" fluorescence, good photostability.Can be susceptible to oxidation by other strong oxidants.
Coumarin-Based Various electron-rich moietiesTunable photophysical properties.May react with other ROS/RNS depending on the recognition group.

The primary cross-reactivity concern for boronic acid-based probes, a likely functional group for an aminonaphthol scaffold targeting peroxynitrite, is their reaction with hydrogen peroxide.[2]

Hydrogen Peroxide (H₂O₂) Detection

Hydrogen peroxide is a key signaling molecule in cellular redox pathways. Its detection is crucial for understanding oxidative stress.

Table 3: Comparison of Hydrogen Peroxide Probes

Probe ClassTypical Recognition MoietyAdvantagesPotential for Cross-Reactivity
Aminonaphthol-Based Boronate esterHigh selectivity for H₂O₂ over many other ROS.[3]Can be sensitive to changes in pH.
Dichlorodihydrofluorescein (DCFH) -Widely used, high fluorescence quantum yield.Prone to autooxidation and lacks specificity, reacting with a broad range of ROS.[4]
Amplex Red Acetyl-3,7-dihydroxyphenoxazineHigh sensitivity, stable product.Requires a peroxidase enzyme, which can introduce experimental artifacts.[4]

Aminonaphthol-based probes functionalized with boronate esters offer a significant advantage in selectivity over traditional ROS probes like DCFH.[3]

Metal Ion Detection

The amino and hydroxyl groups on the aminonaphthol scaffold can act as a chelating moiety for various metal ions.

Table 4: Comparison of Metal Ion Chemosensors

Probe ClassTypical Recognition MoietyAdvantagesPotential for Cross-Reactivity
Aminonaphthol-Based Schiff base derivativesSimple synthesis, "turn-on" or ratiometric response.May exhibit cross-reactivity with metal ions of similar charge and ionic radius.[5]
Naphthalene-diimide Based Triazole functional groupsHigh fluorescence quantum yield, large Stokes shift.Can bind to multiple metal ions, requiring careful selectivity screening.[6]
Dansyl-Based Amino acid conjugatesGood sensitivity.Often susceptible to pH changes.

For metal ion chemosensors, cross-reactivity is a major challenge. It is crucial to test against a wide array of physiologically relevant metal ions.[5]

Experimental Protocols for Cross-Reactivity Assessment

Rigorous and standardized protocols are the bedrock of trustworthy cross-reactivity data. Below are detailed, step-by-step methodologies for assessing the selectivity of a novel aminonaphthol-based fluorescent probe.

Protocol 1: In Vitro Selectivity Screening for ROS/RNS Probes

This protocol outlines the procedure for testing the selectivity of a peroxynitrite or hydrogen peroxide probe against a panel of common reactive species.

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare stock solution of Aminonaphthol Probe C Incubate probe with each ROS/RNS species individually A->C B Prepare stock solutions of ROS/RNS panel B->C D Measure fluorescence intensity at optimal Ex/Em wavelengths C->D E Compare fluorescence response to target analyte vs. interferents D->E F Plot data as a bar chart for clear visualization E->F

Figure 2: Workflow for in vitro selectivity screening of ROS/RNS probes.

Step-by-Step Methodology:

  • Prepare a stock solution of the this compound-based probe in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

  • Prepare fresh stock solutions of the target analyte (e.g., peroxynitrite or hydrogen peroxide) and a panel of potential interfering species in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4). The panel should include, but is not limited to:

    • Superoxide (O₂⁻)

    • Hydroxyl radical (•OH)

    • Hypochlorite (OCl⁻)

    • Nitric oxide (NO)

    • Glutathione (GSH)

    • Cysteine (Cys)

  • In a 96-well microplate, add the probe to each well to a final concentration of 10 µM.

  • To respective wells, add each of the interfering species to a final concentration that is biologically relevant or at least 10-fold higher than the concentration of the target analyte to be used.

  • Add the target analyte to a separate set of wells at its optimal detection concentration.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader at the predetermined optimal excitation and emission wavelengths for the probe.

  • Calculate the relative fluorescence response for each interferent compared to the response of the target analyte (set to 100%).

  • Present the data in a bar chart to visually represent the selectivity profile of the probe.

Protocol 2: Competitive Interference Study for Metal Ion Chemosensors

This protocol is designed to assess the ability of a metal ion probe to selectively detect its target in the presence of other competing metal ions.

A Prepare Probe and Metal Ion Stock Solutions B Measure Fluorescence of Probe + Target Metal Ion A->B C Measure Fluorescence of Probe + Target Metal Ion + Competing Metal Ion A->C D Compare Fluorescence Signals B->D C->D E Assess Degree of Interference D->E

Figure 3: Workflow for competitive interference study of metal ion chemosensors.

Step-by-Step Methodology:

  • Prepare a stock solution of the aminonaphthol-based metal ion probe in a suitable buffer (e.g., HEPES buffer, pH 7.4).

  • Prepare stock solutions of the target metal ion and a panel of potentially competing metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe²⁺, Fe³⁺, Cu²⁺, etc.) in the same buffer.

  • In a series of cuvettes or a microplate, add the probe to a final concentration of 5 µM.

  • To the first set of samples, add only the target metal ion at a concentration that gives a significant fluorescence response.

  • To subsequent sets of samples, add the target metal ion at the same concentration, followed by the addition of each competing metal ion at a concentration at least 10-fold higher than the target.

  • Incubate the samples for 15 minutes at room temperature.

  • Measure the fluorescence spectra or intensity at the optimal excitation and emission wavelengths.

  • Compare the fluorescence signal of the probe with the target metal ion alone to the signals in the presence of competing ions. A significant change in fluorescence indicates interference.

Conclusion: A Call for Rigorous Validation

Probes derived from this compound hold considerable promise for the development of novel fluorescent sensors. However, their successful application hinges on a thorough and unbiased evaluation of their cross-reactivity. By employing the comparative frameworks and detailed experimental protocols outlined in this guide, researchers can confidently characterize the selectivity of their probes, ensuring the generation of reliable and reproducible data. This commitment to scientific integrity is the cornerstone of advancing our understanding of complex biological systems and accelerating the pace of drug discovery.

References

  • Yudhistira, T., et al. (2021). A resorufin-based red-emitting fluorescent probe with high selectivity for tracking endogenous peroxynitrite in living cells and inflammatory mice. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119502.
  • Palanisamy, S., et al. (2020). Ratiometric fluorescent probes for the detection of peroxynitrite.
  • A novel Schiff base ligand functionalized with a naphthalene moiety has been developed as colorimetric and fluorimetric sensor for the selective detection of multiple metal ions. (2026).
  • A novel near-infrared fluorescent probe for visualization of intracellular hydrogen peroxide. (2022). Dyes and Pigments, 208, 110831.
  • Use of fluorescent probes for ROS to tease apart Type I and Type II photochemical pathways in photodynamic therapy. (2017). Journal of Photochemistry and Photobiology B: Biology, 170, 145-156.
  • Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications. (2020).
  • Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. (2022). Chemosensors, 10(6), 221.
  • Theoretical framework and experimental validation of multiplexed analyte quantification using cross-reactive affinity reagents. (2021).
  • Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−). (2023). Molecules, 28(10), 4079.
  • Tripodal naphthalene mono imide chemosensor for detection of metal ions. (2024). St. Mary's University.
  • A Boronate-based Ratiometric Fluorescent Probe for Fast Selective Detection of Peroxynitrite. (2019). Analytical Chemistry, 91(15), 9998-10004.
  • Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions. (2022). Chemosensors, 10(8), 314.
  • Target validation using chemical probes. (2013).
  • Use of fluorescent probes for ROS to tease apart Type I and Type II photochemical pathways in photodynamic therapy. (2017). Journal of Photochemistry and Photobiology B: Biology, 170, 145-156.
  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. (2019). Accounts of Chemical Research, 52(9), 2542-2553.
  • Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. (2020). Theranostics, 10(1), 249-261.
  • Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine. (2023). Molecules, 28(10), 4079.
  • Study of the fluorescent properties of partially hydrogenated 1,1'-bi-2-naphthol-amine molecules and their use for enantioselective fluorescent recognition. (2011). Organic Letters, 13(8), 2054-2057.
  • ROS Assay Kit Protocol. OZ Biosciences.
  • The promise and peril of chemical probes. (2015).

Sources

Establishing Purity Criteria for 5-Amino-2-methylnaphthalen-1-ol Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical compound is paramount to the integrity and reproducibility of their work. This is particularly true for novel or specialized reagents such as 5-Amino-2-methylnaphthalen-1-ol hydrochloride, where the presence of impurities can lead to ambiguous results, side reactions, or a misinterpretation of biological activity. This guide provides a comprehensive framework for establishing the purity criteria for this compound, offering a comparative analysis of essential analytical techniques and the scientific rationale behind their application.

The Imperative of Purity in Research and Development

This compound is an aromatic amine derivative with potential applications in various fields of chemical and pharmaceutical research. The presence of impurities, which can originate from starting materials, by-products of synthesis, or degradation, can significantly impact its chemical and physical properties. Therefore, a robust set of purity criteria, verified by orthogonal analytical methods, is not just a matter of quality control but a fundamental requirement for reliable scientific investigation.

A Multi-Faceted Approach to Purity Determination

A comprehensive assessment of purity requires a combination of analytical techniques that can identify and quantify different types of impurities. This guide focuses on a suite of methods that, when used in conjunction, provide a high degree of confidence in the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC is the cornerstone for the analysis of non-volatile organic impurities. A well-developed HPLC method can separate the main compound from structurally related impurities, including isomers and degradation products.

Causality Behind Experimental Choices: A reversed-phase HPLC method with UV detection is the logical choice for an aromatic compound like this compound. The naphthalene ring provides a strong chromophore, enabling sensitive detection by UV spectrophotometry. The hydrochloride salt form ensures good solubility in aqueous-organic mobile phases commonly used in reversed-phase chromatography. The selection of a C18 column is based on its versatility and proven efficacy in separating a wide range of aromatic compounds. The gradient elution is designed to resolve compounds with varying polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are adequately separated from the main peak.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Data Presentation: HPLC Performance Characteristics

ParameterTypical Acceptance CriteriaSupporting Data (Hypothetical)
Specificity The peak for 5-Amino-2-methylnaphthalen-1-ol is well-resolved from known impurities and a placebo.Resolution > 2.0 between the main peak and all impurity peaks.
Linearity Correlation coefficient (r²) ≥ 0.999 for a range of concentrations.r² = 0.9995 over a concentration range of 0.1 - 100 µg/mL.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.0.05 µg/mL.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.0.15 µg/mL.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.Mean recovery of 99.5% at three concentration levels.
Precision (RSD) Repeatability ≤ 2.0%; Intermediate Precision ≤ 3.0%.Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.5%.

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is the gold standard for the identification and quantification of volatile organic compounds, including residual solvents from the synthesis process.

Causality Behind Experimental Choices: Headspace GC is preferred for residual solvent analysis as it introduces only the volatile components into the GC system, preventing contamination of the instrument with the non-volatile API. A flame ionization detector (FID) is suitable for quantifying a wide range of organic solvents. The choice of a polar capillary column, such as one with a cyanopropylphenyl polysiloxane stationary phase, is effective for separating common polar and non-polar organic solvents. Mass spectrometry provides definitive identification of the detected impurities.

Experimental Protocol: Headspace GC-MS Analysis

  • Instrumentation: A gas chromatograph equipped with a headspace autosampler, a capillary column, and a mass selective detector (MSD) or flame ionization detector (FID).

  • Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide).

Data Presentation: GC Performance Characteristics

ParameterTypical Acceptance CriteriaSupporting Data (Hypothetical)
Specificity Resolution of all target solvents from each other and from any matrix peaks.Baseline resolution of a standard mixture of common solvents.
Linearity Correlation coefficient (r²) ≥ 0.99 for each solvent.r² > 0.995 for all tested solvents.
LOD/LOQ Dependent on the specific solvent and its permitted daily exposure (PDE).LODs typically < 1 ppm, LOQs < 5 ppm.
Accuracy Recovery of 80.0% to 120.0% for spiked samples.Mean recoveries between 95% and 105%.
Precision (RSD) Repeatability ≤ 15.0%.RSD < 10% for all solvents.

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing Sample Weigh Sample into Vial AddSolvent Add Headspace Solvent Sample->AddSolvent Seal Seal Vial AddSolvent->Seal Incubate Incubate Vial Seal->Incubate Inject Inject Headspace Vapor Incubate->Inject Separate GC Separation Inject->Separate Detect MS/FID Detection Separate->Detect Identify Identify Solvents (MS) Detect->Identify Quantify Quantify Solvents (FID) Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the headspace GC-MS analysis of residual solvents.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities

The control of elemental impurities is a critical regulatory requirement. ICP-MS offers unparalleled sensitivity for the detection and quantification of trace metals.

Causality Behind Experimental Choices: ICP-MS is the preferred technique for elemental impurity analysis due to its high sensitivity and ability to measure a wide range of elements simultaneously. A microwave digestion sample preparation method is chosen to ensure the complete dissolution of the organic matrix and accurate measurement of the total elemental content.

Experimental Protocol: ICP-MS Analysis

  • Instrumentation: An ICP-MS system with a standard sample introduction system.

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.1 g of the sample into a microwave digestion vessel.

    • Add a mixture of concentrated nitric acid and hydrochloric acid.

    • Digest the sample using a validated microwave digestion program.

    • Dilute the digested sample to a final volume with deionized water.

  • Analysis: Analyze the prepared sample solution by ICP-MS against calibrated standards for the target elements.

Data Presentation: Elemental Impurity Limits (Based on ICH Q3D)

ElementClassPermitted Daily Exposure (PDE) in µ g/day (Oral)
Cadmium (Cd)15
Lead (Pb)15
Arsenic (As)115
Mercury (Hg)130
Nickel (Ni)2A200
Copper (Cu)2B3000

Comparison of Analytical Techniques

TechniqueAnalyte TypeStrengthsLimitations
HPLC-UV Non-volatile organic impuritiesHigh resolution, quantitative, robustMay require chromophores for detection, less effective for volatile compounds
GC-MS Volatile organic impurities, residual solventsHigh sensitivity, definitive identification (MS)Not suitable for non-volatile or thermally labile compounds
ICP-MS Elemental impuritiesExtremely sensitive, multi-element capabilityRequires sample digestion, instrumentation is expensive

Proposed Purity Criteria for this compound

Based on general principles of pharmaceutical quality control and typical specifications for similar compounds, the following purity criteria are proposed for research-grade this compound:

  • Assay (by HPLC): ≥ 98.0%

  • Individual Organic Impurity (by HPLC): ≤ 0.5%

  • Total Organic Impurities (by HPLC): ≤ 1.0%

  • Residual Solvents (by GC): To comply with ICH Q3C limits.

  • Elemental Impurities (by ICP-MS): To comply with ICH Q3D limits.

  • Appearance: White to off-white solid.

  • Solubility: Soluble in water and methanol.

Conclusion

Establishing robust purity criteria for a research compound like this compound is a critical exercise in ensuring the quality and reliability of scientific data. By employing a combination of orthogonal analytical techniques—HPLC for organic impurities, GC-MS for residual solvents, and ICP-MS for elemental impurities—a comprehensive purity profile can be established. The methodologies and criteria presented in this guide provide a solid foundation for researchers to confidently assess the quality of their materials and to ensure the integrity of their scientific endeavors.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Tripartite Guideline: Guideline for Residual Solvents Q3C(R8). 2021. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Tripartite Guideline: Guideline for Elemental Impurities Q3D(R2). 2022. [Link]

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.
  • United States Pharmacopeia (USP). General Chapter <232> Elemental Impurities—Limits.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Puranik, S. B., Pawar, V. D., Lalitha, N., Pai, P. N. S., & Rao, G. K. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan journal of pharmaceutical sciences, 22(4), 410–414.
  • Aznar, M., Canellas, E., & Nerín, C. (2013). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1320, 96-102. [Link]

Safety Operating Guide

A Strategic Guide to the Safe Disposal of 5-Amino-2-methylnaphthalen-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 5-Amino-2-methylnaphthalen-1-ol hydrochloride. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple instruction to explain the critical reasoning behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory. Our commitment is to provide value beyond the product, establishing a foundation of trust through expert, actionable guidance.

Part 1: Hazard Profile and Foundational Safety

Understanding the inherent risks of a compound is the bedrock of its safe handling and disposal. This compound, like other aromatic amines and naphthalen- derivatives, presents a multi-faceted hazard profile that necessitates its classification as regulated hazardous waste. Naphthylamine derivatives, for instance, are specifically regulated by the Occupational Safety and Health Administration (OSHA) as potential carcinogens.[1][2]

A thorough risk assessment mandates that this compound never be disposed of via standard laboratory drains or in regular trash. Its potential for aquatic toxicity and long-term environmental effects, coupled with its human health hazards, makes specialized disposal an ethical and legal imperative.[3][4]

Table 1: GHS Hazard Classification Summary

Hazard Category Classification Associated Risk
Acute Toxicity (Oral) Category 4 Harmful if swallowed.[3][4][5]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[3][6]
Serious Eye Damage/Irritation Category 2 / 2A Causes serious eye irritation.[3][6]
Germ Cell Mutagenicity Suspected (Category 2) Suspected of causing genetic defects.[6]
Carcinogenicity Potential (Category 1A/1B) May cause cancer (by class association with naphthylamines).[4]
Specific Target Organ Toxicity Category 3 May cause respiratory irritation.[3][6]

| Aquatic Hazard (Chronic) | Category 2 | Toxic to aquatic life with long-lasting effects.[3][4] |

Part 2: The Core Disposal Workflow: From Bench to Manifest

The journey of chemical waste from its point of generation to its final destruction is governed by the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[7] This protocol ensures compliance with these federal standards.

Experimental Protocol: Step-by-Step Waste Management

1. Point-of-Generation Segregation (The Immediate Step):

  • Rationale: Preventing cross-contamination and ensuring proper waste stream identification begins at the source. Aromatic amines should not be mixed with other waste categories like halogenated solvents or heavy metals unless dictated by your institution's specific waste profiles.

  • Procedure:

    • Designate a specific, labeled container for this compound waste before beginning your experiment.

    • Immediately place any contaminated consumables (e.g., weighing paper, pipette tips, gloves) into a designated solid waste bag or container.

    • Transfer any unused solid material or solutions into the appropriate hazardous waste container. Do not leave residual amounts on the bench or in labware.

2. Containerization and Labeling:

  • Rationale: Proper containerization prevents leaks and spills, while accurate labeling is an EPA requirement that ensures safe handling and proper final disposal.[8][9]

  • Procedure:

    • Select a container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, screw-top lid. Never use foodstuff containers.[10]

    • Affix a completed hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste".[9]

      • The full chemical name: "this compound".

      • The specific hazard(s): "Toxic," "Irritant," "Environmental Hazard."

      • The date accumulation begins.

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Rationale: The SAA allows for the safe, short-term collection of hazardous waste in the laboratory where it is generated. Federal regulations strictly control the volume and management of these areas.[9][10][11]

  • Procedure:

    • Store the labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.[8]

    • Ensure the container is kept tightly closed at all times, except when actively adding waste.[10][12] This is a critical and frequently cited violation.

    • Secondary containment (such as a chemical-resistant tray) is a best practice to contain potential leaks.

    • Do not exceed the SAA volume limit of 55 gallons for total hazardous waste or one quart for acutely toxic P-listed wastes.[11]

4. Requesting Disposal and Removal:

  • Rationale: The final disposal must be handled by trained professionals and transported by licensed haulers to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][13]

  • Procedure:

    • Once the container is full or the experiment is complete, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.

    • Do not move the waste to another SAA or an unapproved storage location.[8] EH&S will transport it to a Central Accumulation Area (CAA) before it is picked up by the licensed disposal vendor.

    • The ultimate disposal method for this type of organic compound is typically high-temperature incineration at a specialized facility.[8]

Visualization: Waste Segregation Decision Pathway

WasteSegregation cluster_types Identify Waste Form cluster_containers Select Appropriate Container Start Waste Generated Containing 5-Amino-2-methylnaphthalen-1-ol HCl Solid Solid Waste (Unused chemical, contaminated gloves, wipes, weighing paper) Start->Solid Liquid Liquid Waste (Solutions, solvent rinses) Start->Liquid Sharps Contaminated Sharps (Needles, glass pipettes) Start->Sharps SolidContainer HDPE Container or Lined Corrugated Box for Solid Waste Solid->SolidContainer LiquidContainer HDPE Waste Bottle with Screw Cap Liquid->LiquidContainer SharpsContainer Puncture-Proof Sharps Container Sharps->SharpsContainer Label Label Container with: - 'Hazardous Waste' - Full Chemical Name - Hazard Information - Accumulation Date SolidContainer->Label LiquidContainer->Label SharpsContainer->Label Store Store in designated Satellite Accumulation Area (SAA). Keep container closed. Label->Store

Caption: Decision workflow for proper segregation and containerization of waste.

Part 3: Decontamination & Spill Response Protocol

1. Decontaminating Reusable Labware:

  • Rationale: To ensure that trace amounts of the hazardous material are not carried over into subsequent experiments or pose an exposure risk, a triple-rinse method is employed. The rinsate itself must be treated as hazardous waste.

  • Procedure:

    • Rinse the glassware or equipment three times with a suitable solvent (e.g., ethanol or acetone) in which the compound is soluble.

    • Collect all rinsate in your designated liquid hazardous waste container for this compound.

    • After the triple rinse, the labware can be washed normally.

2. Emergency Spill Response:

  • Rationale: A prepared and rapid response can significantly mitigate the exposure and environmental risks of a chemical spill.

  • Procedure:

    • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

    • Protect: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves. For significant dust, respiratory protection is required.[3]

    • Contain: Cover the spill with a chemical absorbent pad or absorbent powder. For a liquid spill, work from the outside in to prevent spreading.

    • Clean: Carefully collect the absorbed material using non-sparking scoops and place it into a designated hazardous waste container.

    • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

    • Report: Report the incident to your laboratory supervisor and EH&S department, as per institutional policy.

References

  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.) | Occupational Safety and Health Administration (OSHA) . [Link]

  • Thirteen OSHA-Regulated Carcinogens | NIOSH | CDC . [Link]

  • Carcinogens - Standards | Occupational Safety and Health Administration (OSHA) . [Link]

  • Carcinogens - Overview | Occupational Safety and Health Administration (OSHA) . [Link]

  • OSHA Retains Strong Focus on Carcinogen Safety | VelocityEHS . [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA . [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University . [Link]

  • Managing Hazardous Chemical Waste in the Lab - Lab Manager . [Link]

  • Laboratory Waste Management: The New Regulations - MedicalLab Management . [Link]

  • Laboratory Environmental Sample Disposal Information Document - EPA . [Link]

  • 5-Amino-2-methylnaphthalen-1-ol hcl - CP Lab Safety . [Link]

  • Deamination of aromatic amines - Google P
  • Efficient method to protect aromatic amines - ResearchGate . [Link]

  • Hazardous Waste Program - Pennsylvania Department of Environmental Protection . [Link]

  • Hazardous Waste Variations by State Matrix - EPA . [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA . [Link]

  • List of Hazardous Substances and Reportable Quantities - Pipeline and Hazardous Materials Safety Administration . [Link]

  • Laboratory Chemical Waste Management Guidelines - University of Pennsylvania EHRS . [Link]

  • Methods of preparation of Aromatic amines - Slideshare . [Link]

  • Chemical reaction of aromatic amines - YouTube . [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Amino-2-methylnaphthalen-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 5-Amino-2-methylnaphthalen-1-ol hydrochloride. In our shared pursuit of scientific advancement, the well-being of researchers is paramount. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each procedural step and personal protective equipment (PPE) selection. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Analysis: Understanding the Compound

Before we can select the appropriate PPE, we must first understand the intrinsic hazards of this compound and its related chemical family, aminonaphthols. Based on data from structurally similar compounds, a clear hazard profile emerges.

The primary risks associated with this compound include:

  • Acute Oral Toxicity : It is classified as harmful if swallowed.

  • Skin Irritation : Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation : The compound poses a significant risk of causing serious eye irritation.[1]

  • Respiratory Irritation : Inhalation of dust particles may lead to respiratory tract irritation.[1][2]

  • Aquatic Toxicity : The substance is toxic to aquatic life with long-lasting effects.

  • Potential Chronic Effects : Some related naphthylamines are suspected of causing genetic defects or cancer, demanding a cautious approach.[1]

This hazard profile dictates that our protective strategy must prevent ingestion, inhalation, and any direct contact with skin or eyes.

Hazard and Precautionary Summary

The following table summarizes the key hazard statements (H-statements) and precautionary statements (P-statements) that form the basis of our safety protocols.

Hazard ClassGHS Hazard StatementPrecautionary Statements (Selected)
Acute Toxicity (Oral) H302: Harmful if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.
Chronic Hazards H350: May cause cancer (for related compounds)P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood.
Environmental Hazard H411: Toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.

This table is a synthesis of information from safety data sheets of this compound and closely related aminonaphthol compounds.[1][2][3][4]

The Core of Protection: Engineering and Administrative Controls

Before resorting to PPE, we must implement higher-level safety controls. PPE is the last line of defense, intended to protect you when other controls cannot eliminate the hazard entirely.[5]

  • Engineering Control - The Chemical Fume Hood : All handling of this compound powder must be performed inside a certified chemical fume hood.[6][7] This is non-negotiable. The fume hood's constant airflow captures and exhausts dust particles and potential vapors, directly addressing the inhalation hazard.[2]

  • Administrative Control - Designated Area : Demarcate a specific area within the lab for handling this compound. This prevents the spread of contamination to other surfaces and personnel. Ensure safety showers and eyewash stations are nearby and unobstructed.[1][3][6]

Personal Protective Equipment (PPE): A Head-to-Toe Protocol

The selection of PPE must create an impermeable barrier between you and the chemical. The following ensemble is mandatory for handling this compound.

A. Hand Protection
  • Specification : Chemical-resistant nitrile gloves. Always use powder-free gloves to prevent aerosolization of contaminants.[5]

  • Causality : Nitrile provides excellent resistance to a broad range of chemicals. Given the skin irritation hazard, complete prevention of skin contact is critical.[8] It is recommended to use double gloves, especially when handling significant quantities.[5] The outer glove can be removed and disposed of immediately if contamination is suspected, protecting the inner glove and your skin.[5]

  • Protocol : Inspect gloves for any signs of degradation or punctures before use. Change gloves every 30-60 minutes during extended procedures, or immediately if you know or suspect contact has occurred.[5]

B. Eye and Face Protection
  • Specification : Tightly fitting safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[2][7] When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[8][9]

  • Causality : This compound can cause serious eye irritation.[1] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust particles. Goggles provide this necessary seal.[8]

C. Body Protection
  • Specification : A professional lab coat, fully buttoned, with long sleeves. For procedures with a higher risk of contamination, a chemical-resistant apron or disposable coveralls are required.[7][9]

  • Causality : The goal is to protect your skin and prevent your personal clothing from becoming contaminated. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][6]

D. Respiratory Protection
  • Specification : When working exclusively within a certified fume hood, respiratory protection may not be required. However, if there is any risk of dust generation outside of the fume hood (e.g., during spill cleanup or equipment failure), a NIOSH/MSHA-approved respirator is mandatory.[6][7] A half-mask respirator with P100 (particulate) filters is the minimum requirement.

  • Causality : The compound is a respiratory irritant.[1] Fine powders can easily become airborne and bypass the protection of a fume hood during transfers or spills. The P100 filter is 99.97% efficient at removing airborne particulates.

Operational Plan: Donning and Doffing PPE Workflow

Properly putting on and taking off PPE is as critical as selecting it. A flawed procedure can lead to self-contamination. The following workflow is designed to minimize this risk.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Safety Goggles d2->d3 d4 4. Gloves (Inner) d3->d4 d5 5. Gloves (Outer) d4->d5 f1 1. Remove Outer Gloves d5->f1 Work Performed f2 2. Remove Lab Coat/Apron f1->f2 f3 3. Remove Goggles/Face Shield f2->f3 f4 4. Remove Inner Gloves f3->f4 f5 5. Remove Respirator f4->f5 f6 6. Wash Hands Thoroughly f5->f6

Caption: Logical workflow for donning and doffing PPE to prevent cross-contamination.

Spill and Disposal Plan

Spill Response
  • Evacuate : Clear the immediate area of all non-essential personnel.

  • Ventilate : Ensure the fume hood is operational.

  • Protect : Don the full PPE ensemble as described above, including respiratory protection.

  • Contain : Gently cover the spill with an inert absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like paper towels for the initial cleanup.

  • Clean : Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container. Avoid creating dust.[1]

  • Decontaminate : Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose : All cleanup materials are considered hazardous waste and must be disposed of accordingly.[7]

Waste Disposal
  • All materials contaminated with this compound, including empty containers, used PPE, and cleanup debris, must be disposed of as hazardous chemical waste.

  • Place waste in a sealed, properly labeled container.[10] Follow all local, state, and federal regulations for hazardous waste disposal.[1][6] Do not dispose of this chemical down the drain.

By integrating these protocols into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and your research.

References

  • Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET for 2-Methylnaphthalene (β).
  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET for 5-Amino-1-pentanol, 50 wt.% aqueous solution.
  • Benchchem.Personal protective equipment for handling 2-(Aminomethyl)-5-bromonaphthalene.
  • CHEMM.Personal Protective Equipment (PPE).
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET for 1-Amino-2-naphthol hydrochloride.
  • Sigma-Aldrich. (2025, January 2). SAFETY DATA SHEET for 1-Naphthylamine.
  • U.S. Pharmacopeia. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Occupational Safety and Health Administration (OSHA).Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • TCI Chemicals. (2024, November 13). SAFETY DATA SHEET for 1-Amino-2-methylnaphthalene.
  • Occupational Safety and Health Administration (OSHA).OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • ECHEMI.5-Amino-2-naphthol SDS, 86-97-5 Safety Data Sheets.
  • National Institutes of Health (NIH), PubChem.5-Amino-1-naphthol.
  • Santa Cruz Biotechnology.5-Amino-1-pentanol Safety Data Sheet.

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